Drotaveraldine
Beschreibung
Eigenschaften
IUPAC Name |
(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)-(3,4-diethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-5-27-19-10-9-17(14-20(19)28-6-2)24(26)23-18-15-22(30-8-4)21(29-7-3)13-16(18)11-12-25-23/h9-10,13-15H,5-8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJBCQISYBHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54088-62-9 | |
| Record name | (6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-diethoxyphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Drotaverine's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drotaverine is a potent antispasmodic agent belonging to the benzylisoquinoline class of compounds. Structurally related to papaverine, it exhibits significantly higher efficacy in the relaxation of smooth muscle.[1][2][3][4] Its primary mechanism of action involves the selective inhibition of phosphodiesterase 4 (PDE4), leading to a cascade of intracellular events that culminate in smooth muscle relaxation.[1][4][5][6] Additionally, drotaverine demonstrates a secondary, minor role as an L-type voltage-dependent calcium channel blocker, further contributing to its spasmolytic effects.[4] Unlike many other antispasmodic drugs, drotaverine is noted for its lack of anticholinergic side effects, enhancing its therapeutic profile.[7] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning drotaverine's therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition
The principal mechanism through which drotaverine exerts its antispasmodic effects is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme.[1][4][5][6] PDE4 is responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling pathways.[1][6]
By inhibiting PDE4, drotaverine leads to an accumulation of intracellular cAMP in smooth muscle cells.[1][6] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of the myosin light chain, a critical step for the interaction of actin and myosin filaments required for muscle contraction. Consequently, the inhibition of this pathway results in the relaxation of smooth muscle tissue.
Signaling Pathway of Drotaverine-Induced Smooth Muscle Relaxation
Caption: Signaling pathway of Drotaverine-induced smooth muscle relaxation.
Secondary Mechanism: L-Type Calcium Channel Blockade
In addition to its primary role as a PDE4 inhibitor, drotaverine also functions as a weak, allosteric blocker of L-type voltage-dependent calcium channels (L-VDCCs).[4][8] This action contributes to its spasmolytic properties by reducing the influx of extracellular calcium into smooth muscle cells, a process essential for initiating and maintaining muscle contraction. Studies have shown that drotaverine can inhibit the binding of L-type calcium channel ligands, such as nifedipine and diltiazem, to their receptors.[9]
Quantitative Data
The following tables summarize the available quantitative data for drotaverine's activity.
Table 1: Pharmacokinetic Parameters of Drotaverine
| Parameter | Value | Reference |
| Bioavailability | 24.5 - 91% (highly variable) | [4] |
| Cmax | 292 ± 88 ng/mL | [4] |
| Tmax | 1.9 ± 0.54 hours | [4] |
| Volume of Distribution | 193 ± 48 L | [4] |
| Elimination Half-life | 9.11 ± 1.29 hours (oral) | [1] |
| Renal Clearance | 0.59 ± 0.18 mL/min (oral) | [1] |
Table 2: In Vitro Efficacy of Drotaverine
| Parameter | Tissue/Target | Value | Reference |
| IC50 (vs. [3H]nitrendipine binding) | Pregnant rat uterine membranes | 5.6 µM | [9] |
| IC50 (vs. [3H]diltiazem binding) | Pregnant rat uterine membranes | 2.6 µM | [9] |
| ED50 (vs. Histamine-induced contraction) | Guinea pig bronchi | 8.5 x 10⁻⁵ mol/L | [9] |
| ED50 (vs. Methacholine-induced contraction) | Guinea pig bronchi | 9.3 x 10⁻⁵ mol/L | [9] |
| ED50 (vs. KCl-induced contraction) | Guinea pig bronchi | 7.4 x 10⁻⁵ mol/L | [9] |
| ED50 (Relaxation of pre-contracted airways with Histamine) | Guinea pig airways | 4.7 x 10⁻⁵ mol/L | [9] |
| ED50 (Relaxation of pre-contracted airways with Methacholine) | Guinea pig airways | 4.3 x 10⁻⁵ mol/L | [9] |
| ED50 (Relaxation of pre-contracted airways with KCl) | Guinea pig airways | 2.2 x 10⁻⁵ mol/L | [9] |
Experimental Protocols
Isolated Guinea Pig Trachea Relaxation Study
This ex vivo model is commonly used to assess the relaxant effects of compounds on airway smooth muscle.
Methodology:
-
Tissue Preparation:
-
Male Hartley guinea pigs are sacrificed by a humane method.
-
The trachea is immediately dissected and placed in cold Krebs-Henseleit solution.[2][10][11][12]
-
The trachea is cleaned of connective tissue and cut into rings of 2-3 mm in width.[13]
-
The tracheal rings are suspended in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ and 5% CO₂.[11][12][13]
-
-
Experimental Setup:
-
Each tracheal ring is mounted between two stainless steel hooks, with one end attached to a fixed support and the other to an isometric force transducer.
-
An initial tension of 1g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with the Krebs-Henseleit solution being replaced every 15 minutes.[14]
-
-
Contraction and Relaxation Measurement:
-
The tracheal rings are pre-contracted with a spasmogen such as histamine (10⁻⁶ M) or methacholine (10⁻⁷ M).
-
Once a stable contraction plateau is reached, cumulative concentrations of drotaverine are added to the organ bath.
-
The resulting relaxation is recorded and expressed as a percentage of the pre-contraction induced by the spasmogen.
-
The EC₅₀ value, the concentration of drotaverine that produces 50% of the maximum relaxation, is then calculated.
-
Krebs-Henseleit Solution Composition (mM): [11] NaCl: 118.0, KCl: 4.7, CaCl₂: 2.52, MgSO₄: 1.64, NaHCO₃: 24.88, KH₂PO₄: 1.18, Glucose: 5.55.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This in vitro assay quantifies the inhibitory effect of drotaverine on PDE4 activity. A common method is the fluorescence polarization (FP) assay.[5]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of drotaverine in 100% DMSO.
-
Perform serial dilutions of the drotaverine stock solution to create a concentration gradient.
-
Prepare a solution of recombinant human PDE4 enzyme in assay buffer.
-
Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted drotaverine solutions or a vehicle control (DMSO).
-
Add the PDE4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed substrate (FAM-AMP).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The percentage of PDE4 inhibition is calculated based on the difference in fluorescence polarization between the test wells and control wells (with and without the enzyme).
-
The IC₅₀ value, the concentration of drotaverine that causes 50% inhibition of PDE4 activity, is determined by fitting the data to a dose-response curve.
-
L-Type Calcium Channel Radioligand Binding Assay
This assay determines the affinity of drotaverine for L-type calcium channels by measuring its ability to displace a radiolabeled ligand.[15][16]
Methodology:
-
Membrane Preparation:
-
Prepare membrane homogenates from a tissue rich in L-type calcium channels (e.g., rat cerebral cortex or uterine smooth muscle).
-
-
Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled L-type calcium channel antagonist (e.g., [³H]nitrendipine).
-
Add increasing concentrations of unlabeled drotaverine.
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The IC₅₀ value is determined from the competition curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
-
Experimental and Logical Workflows
Workflow for Assessing Spasmolytic Activity
Caption: General workflow for assessing the spasmolytic activity of Drotaverine.
Logical Relationship of Drotaverine's Dual Mechanism
Caption: Logical relationship of Drotaverine's dual mechanism of action.
Conclusion
Drotaverine's robust antispasmodic activity is primarily attributed to its selective inhibition of phosphodiesterase 4, leading to increased intracellular cAMP levels and subsequent smooth muscle relaxation. This primary mechanism is complemented by a secondary action as an L-type calcium channel blocker, which further reduces the contractile state of smooth muscle. The dual-action profile, combined with a lack of anticholinergic side effects, establishes drotaverine as a valuable therapeutic agent for the management of various spastic conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of smooth muscle physiology and pharmacology.
References
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. support.harvardapparatus.com [support.harvardapparatus.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Drotaveraldine as a Metabolite of Drotaverine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is an effective antispasmodic agent utilized for the management of various conditions involving smooth muscle spasms. Its primary mechanism of action involves the selective inhibition of phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation. The biotransformation of drotaverine is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these, drotaveraldine has been identified as a significant metabolite, particularly in preclinical studies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a metabolite of drotaverine, focusing on its formation, identification, and the analytical methodologies employed.
Metabolic Pathway of Drotaverine
Drotaverine undergoes extensive hepatic metabolism, with its metabolites being primarily excreted in the bile.[1][2][3] Based on studies conducted in rats, the metabolism of drotaverine is characterized by O-deethylation and subsequent conjugation.[4] The major identified metabolites in rat bile include this compound, 4'-desethyl-drotaverine, 6-desethyl-drotaverine, and 4'-desethyl-drotaveraldine.[1][2] These metabolites are typically found in their glucuronidated forms.[1][3] Unchanged drotaverine is generally not detected in the bile within the therapeutic dosage range.[5][6]
The formation of this compound from drotaverine involves the oxidation of the methylene bridge connecting the isoquinoline and benzylidene moieties to a ketone. The following diagram illustrates the proposed metabolic pathway leading to the formation of this compound and other key metabolites.
Caption: Proposed metabolic pathway of drotaverine in rats.
Quantitative Analysis of Drotaverine Metabolites
Table 1: Summary of Drotaverine Metabolites Identified in Rat Bile
| Metabolite | Method of Identification | Quantitative Data Availability | Reference |
| This compound | TLC, Densitometry | Identified as a major metabolite | Vargay et al., 1980[5] |
| 4'-desethyl-drotaverine | TLC, Densitometry | Identified as a major metabolite | Vargay et al., 1980[5] |
| 6-desethyl-drotaverine | Inferred from literature | Identified as a major metabolite | PubChem[1] |
| 4'-desethyl-drotaveraldine | Inferred from literature | Most predominant metabolite | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the specific identification and quantification of this compound are not extensively reported in recent literature. The foundational work in this area utilized Thin-Layer Chromatography (TLC) coupled with densitometry.
Metabolite Identification in Rat Bile (Vargay et al., 1980)
The following provides a generalized workflow based on the available information from the study by Vargay et al. (1980).[5]
Caption: Generalized workflow for drotaverine metabolite analysis in rat bile.
Methodological Details (Inferred):
-
Animal Model: Male rats.
-
Test Substance: Drotaverine labeled with Carbon-14 (Drotaverine-14C) to facilitate detection.
-
Sample Matrix: Bile.
-
Separation Technique: Thin-Layer Chromatography (TLC). Specific details regarding the stationary phase (e.g., silica gel plates) and mobile phase composition are not available in the reviewed literature.
-
Quantification Technique: Two-dimensional densitometry was used to determine the ratio of the major metabolites.
Modern Analytical Approaches
While specific protocols for this compound are scarce, modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely used for the analysis of drotaverine and would be the methods of choice for contemporary metabolite identification and quantification studies.
Table 2: Analytical Methods for Drotaverine Analysis (Applicable to Metabolite Studies)
| Technique | Sample Matrix | Key Parameters | Reference |
| HPLC | Human Plasma | Column: C18; Mobile Phase: 0.02 M sodium dihydrogen phosphate-methanol (30:70, v/v) containing perchlorate ion at pH 3.2; Detection: UV at 254 nm. | Bolaji et al., 1996[7] |
| LC-MS/MS | Human Plasma | Column: Kinetex C18 (50x3mm, 2.6µm); Mobile Phase: Isocratic with 65:35 (v/v) 0.2% formic acid in water and acetonitrile; Detection: Multiple Reaction Monitoring (MRM) mode with electrospray ionization (positive mode). | Vancea et al., 2014 |
Signaling Pathways
Currently, there is no available scientific literature describing specific signaling pathways associated with this compound. The pharmacological activity of drotaverine is well-established to be mediated through the inhibition of PDE4, leading to increased cAMP levels and smooth muscle relaxation. It is plausible that this compound may or may not retain some of this activity, but further research is required to elucidate its pharmacological profile.
Caption: Mechanism of action of the parent drug, drotaverine.
Conclusion and Future Directions
This compound is a recognized metabolite of drotaverine, formed through oxidative processes in the liver and primarily excreted in the bile as a glucuronide conjugate in rats. While its existence is confirmed, there is a notable lack of comprehensive quantitative data and detailed, modern experimental protocols for its analysis in the public domain. Future research should focus on:
-
Quantitative Profiling: Utilizing advanced analytical techniques like LC-MS/MS to accurately quantify the levels of this compound and other metabolites in various species, including humans.
-
Enzyme Identification: Identifying the specific cytochrome P450 isoenzymes and other enzymatic systems responsible for the biotransformation of drotaverine.
-
Pharmacological Characterization: Investigating the pharmacological activity of this compound, including its potential effects on PDE4 and other relevant signaling pathways, to understand its contribution to the overall therapeutic and toxicological profile of drotaverine.
A deeper understanding of the metabolic fate of drotaverine, with a specific focus on its metabolites like this compound, is essential for a complete characterization of its pharmacology and for ensuring its safe and effective use in clinical practice.
References
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Absorption, distribution and elimination of drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Qualitative and quantitative determination of drotaverine metabolites in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and bioavailability of drotaverine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Drotaverine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Drotaverine, a phosphodiesterase-4 inhibitor used as an antispasmodic agent. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of Drotaverine, supported by quantitative data from human and animal studies, detailed experimental methodologies, and visual representations of key processes.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Drotaverine have been characterized following both oral and intravenous administration. The data presented below is primarily derived from studies involving single-dose administration to healthy human volunteers.
Table 1: Pharmacokinetic Parameters of Drotaverine in Humans (Single 80 mg Dose)
| Parameter | Oral Administration (Mean ± SD) | Intravenous Administration (Mean ± SD) | Reference(s) |
| Cmax (ng/mL) | 292 ± 88 | N/A | [1][2][3][4] |
| Tmax (hours) | 1.9 ± 0.54 | N/A | [1][2][3][4] |
| AUC (ng*h/mL) | 3251 ± 950 | N/A | [1][2][3][4] |
| Half-life (t½) (hours) | 9.11 ± 1.29 | 9.33 ± 1.02 | [1][2][4] |
| Volume of Distribution (Vd) (L) | 193 ± 48 | 195 ± 48 | [1][2][3] |
| Renal Clearance (mL/min) | 0.59 ± 0.18 | 0.73 ± 0.29 | [1][2][4] |
| Absolute Bioavailability (%) | 58.2 ± 18.2 (Range: 24.5 - 91) | N/A | [1][2][3][5] |
N/A: Not Applicable
Table 2: Bioavailability Study of Drotaverine from Different Formulations (Healthy Volunteers)
| Parameter | Test Preparation (20 mg Capsule) (Mean ± SD) | Reference Preparation (Tablet) (Mean ± SD) | Reference(s) |
| Cmax (ng/mL) | 121.89 ± 37.03 | 121.85 ± 37.97 | [6][7] |
| Tmax (hours) | 1.29 ± 0.42 | 1.14 ± 0.34 | [6][7] |
| AUC(0-∞) (ng·h/L) | 1593.92 ± 949.70 | 1705.48 ± 737.78 | [6][7] |
Experimental Protocols
The following sections outline the methodologies employed in key studies to determine the pharmacokinetic and bioavailability parameters of Drotaverine.
Human Pharmacokinetic and Bioavailability Studies
Study Design: A common study design is a randomized, two-way, crossover study.[2][5][8] In a typical study, a cohort of healthy volunteers (e.g., 10-23 individuals) are administered a single oral dose (e.g., 80 mg) of Drotaverine hydrochloride and, after a washout period of at least two weeks, a single intravenous dose of the same amount.[2][5][6][8] For bioavailability comparison between formulations, different oral preparations (e.g., capsule vs. tablet) are administered in a crossover fashion.[6][7]
Blood Sampling: Blood samples are collected at predetermined time points following drug administration. A typical schedule includes pre-dose (0 hours) and multiple post-dose collections, for instance, at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 30 hours.[2] Plasma is separated from the blood samples for subsequent analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC): Drotaverine concentrations in plasma and urine are typically determined using a validated HPLC method with UV detection.[2][5][6][8]
-
Sample Preparation: Plasma samples are alkalinized and extracted with an organic solvent like chloroform. The basic components, including Drotaverine, are then back-extracted into an acidic aqueous solution (e.g., 0.1 M HCl).[9]
-
Chromatographic Conditions:
-
Column: A C18 or a microporous silica column is commonly used.[1][9]
-
Mobile Phase: A mixture of solvents such as n-heptane, dichloromethane, and diethylamine (e.g., in a 50:25:2 ratio) or a combination of a phosphate buffer and methanol has been reported.[1][9]
-
Detector: A variable-wavelength UV detector is used, with the detection wavelength set at a point of sufficient absorbance for Drotaverine, such as 254 nm or 302 nm.[1][9]
-
Internal Standard: An internal standard, such as imipramine HCl or papaverine, is often used to ensure the accuracy and precision of the analysis.[2][6][9]
-
-
Validation: The HPLC method is validated for linearity, precision, accuracy, and specificity to ensure reliable quantification of Drotaverine in biological samples.[6][10] The limit of detection for such methods has been reported to be as low as 6 ng/mL.[6][7]
Animal Metabolism Studies (Rat Model)
Study Design: To investigate the metabolism and excretion of Drotaverine, studies have been conducted on rats.[7][11] In these studies, 14C-labeled Drotaverine is administered either orally or intravenously.
Sample Collection: Bile is collected via cannulation of the common bile duct. Urine and feces are also collected over a defined period (e.g., 96 hours) to determine the routes and extent of excretion.[11]
Analytical Method: The collected bile, urine, and feces are analyzed for radioactivity to quantify the excretion of the drug and its metabolites.[11] Metabolites in the bile are often identified using techniques like thin-layer chromatography (TLC).[7]
Visualizations
Signaling Pathway of Drotaverine's Spasmolytic Action
Caption: Drotaverine's mechanism of action leading to smooth muscle relaxation.
Experimental Workflow for a Human Pharmacokinetic Study
Caption: A typical workflow for a human pharmacokinetic study of Drotaverine.
Discussion of Pharmacokinetic Profile
Absorption: Drotaverine is absorbed after oral administration, with peak plasma concentrations generally reached within 1 to 3 hours.[8][12] However, the oral bioavailability is highly variable, ranging from 24.5% to 91%, with a mean of approximately 58.2%.[1][2][3][5] This variability may be attributed to extensive first-pass metabolism.[8]
Distribution: Drotaverine is widely distributed in the body, with a volume of distribution of approximately 193 to 195 liters.[1][2][8] It is highly bound to plasma proteins, with a binding percentage of 80% to 95%.[8][12] Animal studies using radiolabeled Drotaverine have shown rapid penetration into various organs, with higher initial concentrations in the intestinal wall.[11]
Metabolism: Drotaverine undergoes extensive hepatic metabolism, which is the primary route of its elimination.[1][2][3][13] The main metabolic pathway is O-deethylation, leading to the formation of mono- and di-phenolic compounds, which are subsequently conjugated with glucuronic acid.[8] In rats, the major identified metabolites are 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine, with the latter being the most predominant metabolite eliminated in the bile.[1][2][3][13]
Excretion: The metabolites of Drotaverine are excreted in both urine and feces.[8][12] Approximately 20% of the administered dose is eliminated in the urine, while about 67% is found in the feces, suggesting significant biliary excretion.[1][2][3][11] The elimination half-life of Drotaverine is approximately 7 to 12 hours.[8][12] Renal clearance accounts for a very small fraction of the total plasma clearance, confirming that non-renal routes are the primary mode of elimination.[5][9] Animal studies have shown that a significant portion of the administered dose is excreted in the bile as glucuronide conjugates.[11]
Conclusion
Drotaverine exhibits a pharmacokinetic profile characterized by variable oral absorption, extensive distribution, and primary elimination through hepatic metabolism. The significant inter-individual variation in bioavailability following oral administration is a critical consideration for its clinical use and for the development of new formulations. The detailed understanding of its ADME properties, as outlined in this guide, is essential for researchers and professionals involved in the further development and optimization of Drotaverine-based therapies.
References
- 1. A new method for high-performance liquid chromatographic determination of drotaverine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability study of drotaverine from capsule and tablet preparations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Study of Drotaverine from Capsule and Tablet Preparations in Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. The intestinal absorption and excretion of 14C drotaverin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative and quantitative determination of drotaverine metabolites in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and bioavailability of drotaverine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. "A New RP-HPLC Method for the Simultaneous Determination of Drotaverine Hydrochloride and Paracetamol in a Tablet Dosage Form" | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. Efficacy and safety of fixed-dose combination of drotaverine hydrochloride (80 mg) and paracetamol (500 mg) in amelioration of abdominal pain in acute infectious gastroenteritis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Drotaveraldine: An Examination of Biological Activity Through its Parent Compound, Drotaverine
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Direct in-vitro and in-vivo studies specifically investigating the biological activity of Drotaveraldine, a primary metabolite of Drotaverine, are not extensively available in the public scientific literature. Therefore, this technical guide provides a comprehensive overview of the well-documented biological activities of its parent compound, Drotaverine, as a proxy to infer potential areas of interest for this compound research.
Introduction
Drotaverine is a benzylisoquinoline derivative and a potent antispasmodic agent used in the treatment of various conditions involving smooth muscle spasms, such as those affecting the gastrointestinal, biliary, and genitourinary tracts.[1][2] Its primary mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4) and a secondary effect on L-type calcium channels.[3][4][5] Drotaverine undergoes extensive hepatic metabolism, with this compound being one of its major identified metabolites.[1] Understanding the biological profile of Drotaverine is crucial for contextualizing the potential activities of its metabolites.
In Vitro Biological Activity of Drotaverine
The in-vitro effects of Drotaverine have been characterized through various assays, primarily focusing on its spasmolytic and cytostatic properties.
Phosphodiesterase 4 (PDE4) Inhibition
Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][6] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), leading to smooth muscle relaxation.[7]
Calcium Channel Blockade
In addition to PDE4 inhibition, Drotaverine exhibits minor allosteric blocking properties on voltage-dependent L-type calcium channels.[1][5] This action contributes to its spasmolytic effects by reducing the influx of extracellular calcium required for smooth muscle contraction.[3][5]
Cytostatic Effects
In-vitro studies have demonstrated that Drotaverine possesses cytostatic effects on several human tumor cell lines and nonmalignant mouse fibroblasts.[1][2]
Table 1: Summary of In Vitro Quantitative Data for Drotaverine
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 (PDE4 Inhibition) | Data not available in cited sources | - | |
| IC50 (L-type Ca2+ Channel Binding - [3H]nitrendipine) | 5.6 µM | Pregnant rat uterine membranes | [4] |
| IC50 (L-type Ca2+ Channel Binding - [3H]diltiazem) | 2.6 µM | Pregnant rat uterine membranes | [4] |
| ED50 (Relaxation of pre-contracted guinea pig trachea - Histamine-induced) | 4.7 x 10⁻⁵ mol/L | Guinea pig trachea | [8] |
| ED50 (Relaxation of pre-contracted guinea pig trachea - Methacholine-induced) | 4.3 x 10⁻⁵ mol/L | Guinea pig trachea | [8] |
| ED50 (Relaxation of pre-contracted guinea pig trachea - KCl-induced) | 2.2 x 10⁻⁵ mol/L | Guinea pig trachea | [8] |
In Vivo Biological Activity of Drotaverine
In-vivo studies have primarily focused on the pharmacokinetics and therapeutic efficacy of Drotaverine as a spasmolytic agent.
Pharmacokinetics
Following oral administration, Drotaverine is absorbed, but its bioavailability is highly variable.[1] It undergoes extensive hepatic metabolism, leading to the formation of metabolites including this compound.[1]
Table 2: Summary of In Vivo Pharmacokinetic Data for Drotaverine (80 mg oral dose)
| Parameter | Mean Value (± SD) | Range | Reference |
| Absolute Bioavailability | 58.2 ± 18.2% | 24.5 - 91% | [1] |
| Cmax | 292 ± 88 ng/mL | - | [1] |
| Tmax | 1.9 ± 0.54 hours | - | [1] |
| AUC | 3251 ± 950 ng*h/mL | - | [1] |
| Volume of Distribution | 193 ± 48 L | - | [1] |
| Biological Half-Life | 9.11 ± 1.29 hours | - | [1] |
Spasmolytic Efficacy
Clinical studies have demonstrated the efficacy of Drotaverine in treating smooth muscle spasms in various conditions, including irritable bowel syndrome and in augmenting labor.[2][9]
Experimental Protocols
In Vitro Phosphodiesterase (PDE) Inhibition Assay
A common method to assess PDE inhibition is a two-step radioassay.
-
Reaction Initiation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, radioactively labeled cAMP (e.g., [³H]-cAMP), and the test compound (Drotaverine). The reaction is initiated by adding the PDE enzyme preparation.
-
Incubation: The mixture is incubated at 30°C for a defined period.
-
Reaction Termination: The reaction is stopped by heat inactivation (e.g., boiling for 1-2 minutes).
-
Conversion to Adenosine: Snake venom phosphodiesterase is added to convert the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Separation: The unreacted [³H]-cAMP is separated from the [³H]-adenosine using an anion-exchange resin (e.g., Dowex).
-
Quantification: The amount of [³H]-adenosine is quantified by liquid scintillation counting, which is proportional to the PDE activity. The inhibitory effect of the test compound is determined by comparing the activity in its presence to a control without the inhibitor.
In Vitro Calcium Channel Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for calcium channels.
-
Membrane Preparation: A tissue source rich in the target receptor (e.g., pregnant rat uterine membranes for L-type calcium channels) is homogenized and centrifuged to isolate the cell membranes.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target site (e.g., [³H]nitrendipine or [³H]diltiazem) in the presence of varying concentrations of the test compound (Drotaverine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined.
Signaling Pathways and Experimental Workflows
Conclusion
While specific data on the biological activity of this compound remains elusive in the reviewed literature, the extensive research on its parent compound, Drotaverine, provides a strong foundation for inferring its potential pharmacological profile. Drotaverine acts primarily as a PDE4 inhibitor and a weak calcium channel blocker, leading to its effective spasmolytic properties. Future research should focus on isolating this compound and its other metabolites to conduct direct in-vitro and in-vivo studies. This would elucidate their specific contributions to the overall therapeutic effects and potential side effects observed after Drotaverine administration, providing a more complete understanding of its pharmacology. Such studies would be invaluable for drug development professionals seeking to optimize spasmolytic therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 4. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Drotaverine's Role as a Phosphodiesterase-4 Inhibitor
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is a potent antispasmodic agent used in the treatment of various conditions involving smooth muscle spasm.[1] Its primary mechanism of action is the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme critical for the degradation of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE4, drotaverine increases intracellular cAMP levels, leading to a cascade of events that culminates in smooth muscle relaxation. This technical guide provides a comprehensive overview of drotaverine's function as a PDE4 inhibitor, detailing its mechanism, quantitative inhibitory data, relevant signaling pathways, and the experimental protocols used for its characterization.
Mechanism of Action: PDE4 Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cAMP and cGMP.[4] The PDE4 enzyme family is specific for the hydrolysis of cAMP and is predominantly expressed in smooth muscle cells, inflammatory cells, and brain tissue.
Drotaverine exerts its spasmolytic effect by selectively inhibiting the PDE4 isoenzyme.[2][5] This inhibition prevents the breakdown of cAMP to adenosine monophosphate (AMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA).[3] PKA then phosphorylates downstream targets, including Myosin Light Chain Kinase (MLCK). Phosphorylation renders MLCK inactive, preventing it from phosphorylating myosin light chains.[3] This interruption of the actin-myosin contractile process leads to the relaxation of smooth muscle tissues.[3][5]
Beyond its primary PDE4 inhibitory role, some studies suggest that drotaverine may also possess minor calcium channel blocking properties, which could contribute to its overall spasmolytic effect.[1][3][6] However, its principal and most well-characterized mechanism remains the inhibition of PDE4.
Quantitative Analysis: Inhibitory Potency and Selectivity
The efficacy of a PDE inhibitor is defined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity for a specific PDE isoenzyme. While specific IC50 values for drotaverine against a full panel of PDE isoenzymes are not consistently reported across publicly available literature, its functional selectivity for PDE4 is well-established as the basis for its therapeutic action. For context, the potency of various well-characterized PDE4 inhibitors is presented to illustrate the typical range of activity for this class of drugs.
Table 1: Comparative IC50 Values of Known PDE4 Inhibitors
| Compound | PDE Isoform | IC50 Value | Notes |
|---|---|---|---|
| Rolipram | PDE4 | ~100 nM | A well-characterized, selective PDE4 inhibitor.[7] |
| (S)-Zl-n-91 | PDE4D2 | 12 nM | Highly potent and selective experimental inhibitor.[7] |
| (S)-Zl-n-91 | PDE4B2B | 20 nM | Demonstrates high affinity for different PDE4 subtypes.[7] |
| Apremilast | PDE4 | - | Clinically utilized PDE4 inhibitor for inflammatory conditions.[8] |
| Crisaborole | PDE4 | 490 nM | A topical PDE4 inhibitor for atopic dermatitis.[9] |
| GSK256066 | PDE4 | 3.2 pM | A highly potent PDE4 inhibitor with marked selectivity.[9] |
Note: This table provides context for the potency of selective PDE4 inhibitors. Specific, directly comparable IC50 values for Drotaverine against multiple PDE families were not available in the searched literature.
Signaling Pathways and Experimental Workflows
cAMP-PKA Signaling Pathway in Smooth Muscle Relaxation
Drotaverine's inhibition of PDE4 directly impacts the cAMP signaling cascade. The diagram below illustrates this pathway, showing how drotaverine intervention leads to an increase in cAMP and subsequent smooth muscle relaxation.
Caption: Drotaverine's mechanism via PDE4 inhibition in the cAMP pathway.
Experimental Workflow: PDE Inhibition Assay
Characterizing a compound like drotaverine as a PDE inhibitor involves specific biochemical assays. The following diagram outlines a typical workflow for a fluorescence-based PDE inhibition assay.
Caption: Standard workflow for a phosphodiesterase (PDE) inhibition assay.
Experimental Protocols
This section provides a detailed, representative protocol for determining the PDE4 inhibitory activity of a test compound like drotaverine. This protocol is based on common methodologies for fluorescence polarization or luminescence-based assays.[10]
Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence-Based)
Objective: To determine the IC50 value of Drotaverine for the PDE4 enzyme.
1. Materials and Reagents:
-
Test Compound: Drotaverine hydrochloride stock solution (e.g., 10 mM in DMSO).
-
Positive Control: Rolipram stock solution (e.g., 1 mM in DMSO).
-
Enzyme: Purified, recombinant human PDE4 enzyme.
-
Substrate: Cyclic AMP (cAMP).
-
Assay Buffer: Tris-HCl based buffer (e.g., 20 mM Tris-HCl, pH 7.4), containing MgCl2 and BSA.[11]
-
Detection Kit: A commercial fluorescence-based PDE assay kit (e.g., using a fluorescently labeled cAMP competitor).
-
Plate: Low-volume, black, 384-well microplate.
-
Instrumentation: Microplate reader capable of fluorescence detection.
2. Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the Drotaverine stock solution in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 20-50 nL) of each Drotaverine dilution, Rolipram (positive control), and pure DMSO (negative control) into the appropriate wells of the 384-well plate.
-
-
Enzyme Addition:
-
Dilute the PDE4 enzyme stock to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range.[10]
-
Add the diluted PDE4 enzyme solution (e.g., 5 µL) to all wells except for the "no enzyme" blanks.
-
-
Pre-incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Pre-incubate the plate for 15-20 minutes at room temperature to allow the test compounds to bind to the enzyme.[10]
-
-
Reaction Initiation:
-
Prepare the cAMP substrate solution in assay buffer at a concentration near its Michaelis-Menten constant (Km) for PDE4.
-
Add the cAMP substrate solution (e.g., 5 µL) to all wells to initiate the enzymatic reaction.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[10] The incubation time should be optimized to achieve approximately 20-30% substrate turnover in the negative control (DMSO) wells.
-
-
Signal Detection:
-
Stop the reaction and generate a signal by adding the detection reagents as per the manufacturer's protocol. This typically involves adding a binding agent and a fluorescent tracer that competes with the remaining cAMP.
-
Incubate for the time specified by the kit (e.g., 30-60 minutes).
-
Measure the fluorescence polarization or intensity on a compatible microplate reader.
-
3. Data Analysis:
-
The raw fluorescence data is converted to percent inhibition relative to the high (DMSO, 0% inhibition) and low (Rolipram, 100% inhibition) controls.
-
The percent inhibition values are plotted against the logarithm of the Drotaverine concentration.
-
A four-parameter logistic regression curve is fitted to the data to determine the IC50 value, which is the concentration of Drotaverine that produces 50% inhibition of PDE4 activity.
Therapeutic Implications and Conclusion
Drotaverine's selective inhibition of PDE4 makes it an effective antispasmodic for conditions affecting the gastrointestinal, biliary, and genitourinary tracts.[1] By elevating cAMP, it potently relaxes smooth muscle, alleviating spasms and associated pain. Its targeted action on PDE4, with less effect on other PDE isoenzymes like PDE3 (prevalent in cardiac muscle), contributes to a favorable safety profile concerning cardiovascular side effects.
Recent research has also explored the potential of PDE4 inhibitors, including drotaverine, in other therapeutic areas such as inflammatory diseases and neurodegenerative disorders like Alzheimer's disease, due to the role of cAMP in modulating inflammation and neuronal function.[4][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 4. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse.patsnap.com]
- 5. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drotaverine Inhibitor of PDE4: Reverses the Streptozotocin Induced Alzheimer's Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The nascent stages of Drotaveraldine: A technical chronicle of its early discovery and characterization
FOR IMMEDIATE RELEASE
This technical guide delves into the foundational research surrounding Drotaveraldine, a significant metabolite of the antispasmodic drug Drotaverine. The document is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the early scientific endeavors to identify, synthesize, and characterize this compound. The focus is on the initial pharmacological understanding, which was primarily shaped by studies on its parent drug, Drotaverine.
Introduction: The Emergence of a Metabolite of Interest
Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, was developed as a potent smooth muscle relaxant.[1][2] Early investigations into its metabolic fate in animal models were crucial for understanding its complete pharmacological profile. It was within this context that this compound was first identified as a major metabolite of Drotaverine, particularly in preclinical studies involving rats.[3][4] The discovery prompted further inquiry into its own potential biological activity and contribution to the overall therapeutic effects of Drotaverine.
Early Synthesis and Discovery
The initial availability of this compound for study was likely as a byproduct of Drotaverine synthesis.[5] One of the known synthesis routes for Drotaverine involves a dehydrogenation step, which can lead to the formation of this compound as an impurity.[5] Early researchers would have likely focused on isolating and purifying this byproduct to obtain sufficient quantities for pharmacological screening.
The discovery of this compound as a metabolite was a direct result of early drug metabolism studies. These investigations, primarily conducted in rats, aimed to elucidate the biotransformation of Drotaverine. Through the analysis of bile, researchers identified several metabolites, with this compound being one of the prominent ones.[3][4]
Pharmacological Characterization
The primary mechanism of action attributed to the parent drug, Drotaverine, is the selective inhibition of phosphodiesterase 4 (PDE4).[1][6][7] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates a cascade of events resulting in the relaxation of smooth muscle cells.[6][8] Additionally, Drotaverine is suggested to possess calcium channel blocking properties, further contributing to its spasmolytic effects.[1][9]
Given that this compound is a major metabolite, it was hypothesized that it might share a similar pharmacological profile. Early research, therefore, would have focused on assessing its ability to inhibit PDE4 and induce smooth muscle relaxation.
In Vitro Pharmacological Screening
Experimental Protocols
The following are detailed methodologies representative of the key experiments that would have been conducted in the early research on this compound.
Isolation and Identification of this compound from Biological Samples (Rat Bile)
This protocol is based on early methods for studying drug metabolism.[3][4]
Objective: To isolate and identify this compound from the bile of rats treated with Drotaverine.
Methodology:
-
Animal Dosing: Male Wistar rats would be administered a dose of Drotaverine, potentially radiolabeled with Carbon-14 for easier tracking.[3]
-
Bile Collection: Following administration, bile would be collected over a specified period.[3]
-
Sample Preparation: The collected bile would be treated to deconjugate the metabolites, as they were often found in conjugated form.[3]
-
Thin-Layer Chromatography (TLC): The prepared bile samples would be spotted on silica gel TLC plates.[3] A suitable solvent system, such as chloroform saturated with ammonia, would be used for development.[4]
-
Visualization and Identification: The separated spots would be visualized, and the retention factor (Rf) of the suspected this compound spot would be compared to a reference standard.
-
Quantification: The amount of this compound could be quantified using two-dimensional densitometry.[3]
Assessment of Smooth Muscle Relaxant Activity (Isolated Organ Bath)
This protocol is a standard method for evaluating the effects of compounds on smooth muscle contraction.[10][11][12]
Objective: To determine the smooth muscle relaxant properties of this compound.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue, such as guinea pig ileum or rat aorta, would be dissected and mounted in an isolated organ bath containing a physiological salt solution.[10]
-
Induction of Contraction: A contractile agent (e.g., histamine, methacholine, or potassium chloride) would be added to the bath to induce a stable muscle contraction.[9]
-
Application of this compound: Increasing concentrations of this compound would be cumulatively added to the bath.
-
Measurement of Relaxation: The resulting relaxation of the muscle tissue would be measured using a force transducer and recorded.
-
Data Analysis: The concentration-response curve would be plotted to determine the potency of this compound as a smooth muscle relaxant.
Data Presentation
Due to the limited availability of specific early quantitative data for this compound, the following table presents the known pharmacokinetic parameters of its parent compound, Drotaverine, in humans. This data provides context for the therapeutic window and metabolic turnover within which this compound is formed.
| Parameter | Route of Administration | Value (Mean ± SD) | Unit | Reference |
| Pharmacokinetics of Drotaverine in Humans | ||||
| Bioavailability | Oral (80 mg) | 58.2 ± 18.2 | % | [3] |
| Tmax | Oral (80 mg) | 1.9 ± 0.54 | hours | [3] |
| Cmax | Oral (80 mg) | 292 ± 88 | ng/mL | [3] |
| Volume of Distribution | Oral (80 mg) | 193 ± 48 | L | [3] |
| Volume of Distribution | Intravenous (80 mg) | 195 ± 48 | L | [3] |
| Half-life | Oral (80 mg) | 9.11 ± 1.29 | hours | [1] |
| Half-life | Intravenous (80 mg) | 9.33 ± 1.02 | hours | [1] |
| Renal Clearance | Oral (80 mg) | 0.59 ± 0.18 | mL/min | [3] |
| Renal Clearance | Intravenous (80 mg) | 0.73 ± 0.29 | mL/min | [3] |
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound via PDE4 inhibition.
Experimental Workflow
Caption: Experimental workflow for the identification and pharmacological testing of this compound.
Conclusion
The early research into this compound was intrinsically linked to the study of its parent compound, Drotaverine. Identified as a major metabolite, the scientific community logically sought to understand its contribution to the overall antispasmodic effect. While direct quantitative evidence from these early studies is scarce, the established methodologies of the time, such as thin-layer chromatography for metabolite identification and isolated organ bath experiments for pharmacological screening, provided the foundational knowledge. The hypothesized mechanism of action, centered around PDE4 inhibition, remains the most plausible explanation for its smooth muscle relaxant properties. This technical guide serves as a reconstruction of the likely scientific journey in the early days of this compound research, highlighting the logical progression from discovery to initial characterization. Further research to uncover archived experimental data would be invaluable in fully elucidating the early history of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and quantitative determination of drotaverine metabolites in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin-layer chromatographic method for separation and determination of papaverine and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RU2661150C2 - Method for preparation of drotaverine hydrochloride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RU2561489C2 - Drotaverine synthesis method - Google Patents [patents.google.com]
- 9. dmt.dk [dmt.dk]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Core Effects of Drotaveraldine on Smooth Muscle Cells: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular and cellular effects of Drotaveraldine (also known as Drotaverine) on smooth muscle cells. This compound is a potent antispasmodic agent structurally related to papaverine, but with a more favorable therapeutic profile.[1] Its efficacy in treating spasms in the gastrointestinal, biliary, and genitourinary tracts stems from a dual mechanism of action: selective inhibition of the phosphodiesterase-4 (PDE4) enzyme and blockade of L-type voltage-operated calcium channels (L-VOCCs).[2][3] This document consolidates quantitative data on its potency, details key experimental protocols for its evaluation, and presents visual diagrams of its signaling pathways and relevant experimental workflows to support further research and development.
Primary Mechanism of Action: Phosphodiesterase-4 Inhibition
The principal mechanism underlying this compound's spasmolytic effect is the selective inhibition of phosphodiesterase-4 (PDE4).[1][3] PDE4 is the primary enzyme responsible for the hydrolysis and degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells.[4]
By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[2] This elevation in cAMP triggers a signaling cascade that promotes muscle relaxation:
-
Activation of Protein Kinase A (PKA): Increased cAMP levels activate PKA.
-
Inactivation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and subsequently inactivates MLCK.
-
Inhibition of Contraction: Inactivated MLCK is unable to phosphorylate the myosin light chain, a critical step for the interaction between actin and myosin filaments. This prevents the formation of cross-bridges and results in smooth muscle relaxation.
A significant advantage of this mechanism is the absence of anticholinergic effects, which are common with other antispasmodic agents.[2]
Signaling Pathway Diagram
The following diagram illustrates the PDE4 inhibition pathway initiated by this compound.
Secondary Mechanism: Calcium Channel Blockade
In addition to PDE4 inhibition, this compound exhibits a calcium-antagonistic effect by directly interacting with L-type voltage-operated calcium channels (L-VOCCs).[4][5] This action contributes significantly to its spasmolytic properties.
By blocking these channels, this compound inhibits the influx of extracellular calcium ions into the smooth muscle cell.[5] Since calcium is a direct trigger for the contractile machinery, reducing its intracellular availability enhances the relaxation effect and prevents spasms induced by membrane depolarization.[5] Studies have shown that this compound is significantly more potent at inhibiting contractions induced by high potassium (KCl), which directly depolarizes the cell membrane and opens L-VOCCs, compared to receptor-mediated contractile agents.[4][6]
Quantitative Data Presentation
The potency of this compound has been quantified in various experimental models. The following tables summarize key inhibitory and effective concentration values.
Table 1: Potency in Functional Smooth Muscle Assays
| Tissue / Model | Contractile Agent | Parameter | Value (µM) | Reference(s) |
| Guinea Pig Airway | Histamine | ED₅₀ | 47 | [2] |
| Guinea Pig Airway | Methacholine | ED₅₀ | 43 | [2] |
| Guinea Pig Airway | KCl | ED₅₀ | 22 | [2] |
| Rat Uterine Smooth Muscle | (Spontaneous) | IC₅₀ | 2.6 - 5.6 | [7] |
Table 2: Potency in Binding and Channel Blocking Assays
| Target | Ligand / Model | Parameter | Value (µM) | Reference(s) |
| L-type Ca²⁺ Channel (Rat Uterus) | [³H]diltiazem binding | IC₅₀ | 2.6 | [2] |
| L-type Ca²⁺ Channel (Rat Uterus) | [³H]nitrendipine binding | IC₅₀ | 5.6 | [2] |
Detailed Experimental Protocols
Protocol: Isolated Organ Bath Assay for Smooth Muscle Relaxation
This protocol describes a standard method for assessing the relaxant effect of this compound on pre-contracted smooth muscle tissue strips ex vivo.
1. Tissue Preparation:
- Euthanize a laboratory animal (e.g., guinea pig) via an approved method.
- Isolate the desired smooth muscle tissue (e.g., trachea, ileum, aorta) and place it in cold, oxygenated Krebs-Henseleit physiological salt solution.
- Carefully dissect the tissue to create strips or rings of appropriate dimensions (e.g., 2-3 mm wide, 10-15 mm long).
2. System Setup:
- Suspend the tissue strip in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously bubbled with carbogen (95% O₂, 5% CO₂).
- Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
3. Equilibration and Viability Check:
- Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.0 g), washing with fresh Krebs solution every 15-20 minutes.
- Induce a reference contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability and to normalize subsequent responses. Wash out the KCl and allow the tissue to return to baseline.
4. Experimental Procedure:
- Induce a stable, submaximal contraction using a contractile agonist (e.g., histamine, carbachol, or KCl).
- Once the contraction reaches a stable plateau, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).
- Record the resulting relaxation at each concentration until a maximal response is achieved or the concentration range is exhausted.
5. Data Analysis:
- Express the relaxation at each this compound concentration as a percentage of the pre-induced contraction.
- Plot the concentration-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) using non-linear regression analysis.
Protocol: Phosphodiesterase (PDE) Activity Assay
This protocol outlines a general method for measuring the inhibitory effect of this compound on PDE4 activity using a commercially available assay kit.
1. Reagent Preparation:
- Prepare the PDE Assay Buffer, the cyclic nucleotide substrate (cAMP), and the purified recombinant human PDE4 enzyme according to the kit manufacturer's instructions.
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and perform serial dilutions to create a range of test concentrations. Include a known non-selective PDE inhibitor (e.g., IBMX) as a positive control.
2. Assay Procedure (96-well plate format):
- To appropriate wells, add the PDE Assay Buffer.
- Add the this compound dilutions or control compounds to the test wells. Add vehicle (e.g., DMSO) to control wells.
- Add the diluted PDE4 enzyme solution to all wells except for the "no enzyme" blank.
- Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the cAMP substrate solution to all wells.
- Incubate the plate for a specified time (e.g., 30-60 minutes) at the recommended temperature (e.g., 30°C or 37°C).
3. Signal Detection:
- Stop the reaction and generate a detectable signal according to the kit's principle (e.g., by adding a detection reagent that produces luminescence or a colorimetric product).
- Measure the signal using a microplate reader (luminometer or spectrophotometer).
4. Data Analysis:
- Subtract the blank readings from all other readings.
- Calculate the percentage of PDE4 inhibition for each this compound concentration relative to the vehicle control.
- Plot the inhibition curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the PDE4 activity).
Mandatory Visualizations
Experimental Workflow: Organ Bath Assay
Logical Relationship: Dual Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Drotaverine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drotaverine, also known as Drotaveraldine, is a potent antispasmodic drug structurally related to papaverine. It exerts its effect through the inhibition of phosphodiesterase IV (PDE4) in smooth muscle cells, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent muscle relaxation.[1][2][3] Accurate quantification of Drotaverine in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of Drotaverine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Drotaverine
Drotaverine's primary mechanism of action involves the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE4, Drotaverine increases the intracellular concentration of cAMP.[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[3] The inactivation of MLCK prevents the phosphorylation of myosin light chains, which is a critical step for the contraction of smooth muscle. This cascade of events ultimately leads to smooth muscle relaxation.[3][4] A secondary mechanism involves the blockade of L-type voltage-operated calcium channels, which further contributes to its spasmolytic effect.[5]
Analytical Techniques: Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for the determination of Drotaverine in biological samples.
Table 1: HPLC Methods for Drotaverine Quantification
| Parameter | Method 1[1] | Method 2[4] |
| Biological Matrix | Human Plasma | Human Plasma & Urine |
| Column | Thermo BDS Hypersil C8 (250x4.6 mm, 5 µm) | C18 |
| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (20 mM, pH 3.5) (55:45 v/v) | 0.02 M Sodium Dihydrogen Phosphate:Methanol (30:70 v/v) with perchlorate ion, pH 3.2 |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 230 nm | UV at 254 nm |
| Linearity Range | 32 - 960 ng/mL | Not Specified |
| LOD | 11 ng/mL | 6 ng/mL |
| LOQ | 32 ng/mL | Not Specified |
| Recovery | 98.68% | Not Specified |
| Internal Standard | Diclofenac Sodium | Papaverine |
Table 2: LC-MS/MS Methods for Drotaverine Quantification
| Parameter | Method 1[2] | Method 2[3] |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Protein Precipitation (with methanol) |
| Column | C18 | Kinetex C18 (50x3 mm, 2.6 µm) |
| Mobile Phase | Gradient | 0.2% Formic Acid in Water:Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Ionization Mode | Positive Ion Mode | Positive Ion Mode (Electrospray Ionization) |
| MRM Transition | m/z 100 → 500 amu (Note: This appears unusual and may be a typographical error in the source) | Not Specified |
| Linearity Range | 0.993 - 498.245 ng/mL | 2.24 - 448 ng/mL |
| LLOQ | 1.013 ng/mL | 2.24 ng/mL |
| Precision (CV%) | Intra-day: 0.14 - 0.90% | < 6.3% |
| Accuracy | Intra-day: 98.033 - 100.583% | Bias < 5.4% |
| Recovery | Not Specified | 91 - 98% |
| Internal Standard | Not Specified | Imipramine |
Experimental Protocols
Protocol 1: Quantification of Drotaverine in Human Plasma by HPLC-UV
This protocol is based on the method described by S. P. Shrivastava et al.[1]
1. Materials and Reagents
-
Drotaverine Hydrochloride reference standard
-
Diclofenac Sodium (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Phosphoric Acid (85%)
-
Dichloromethane (HPLC grade)
-
Isopropyl Alcohol (HPLC grade)
-
Human plasma (blank, drug-free)
-
HPLC grade water
2. Instrumentation
-
HPLC system with UV detector
-
Thermo BDS Hypersil C8 column (250 x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator
3. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM Ammonium Acetate buffer and adjust the pH to 3.5 ± 0.05 with 85% phosphoric acid. Mix with acetonitrile in a ratio of 45:55 (v/v). Filter and degas before use.
-
Standard Stock Solutions: Prepare stock solutions of Drotaverine and Diclofenac Sodium in methanol.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with mobile phase to obtain a series of concentrations for the calibration curve.
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma in a centrifuge tube, add 50 µL of the internal standard solution (Diclofenac Sodium).
-
Add 25 µL of the respective working standard solution of Drotaverine (for calibration curve and QC samples) or methanol (for blank samples).
-
Vortex for 1 minute.
-
Add 3 mL of the extraction solvent (Dichloromethane:Isopropyl Alcohol, 80:20 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
5. Chromatographic Conditions
-
Column: Thermo BDS Hypersil C8 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Ammonium Acetate Buffer (20 mM, pH 3.5) (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
Protocol 2: Quantification of Drotaverine in Human Plasma by LC-MS/MS
This protocol is based on the method described by S. Vancea et al.[3][6]
1. Materials and Reagents
-
Drotaverine Hydrochloride reference standard
-
Imipramine (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Human plasma (blank, drug-free)
-
LC-MS grade water
2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
Kinetex C18 column (50 x 3 mm, 2.6 µm)
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions
-
Mobile Phase: Mix 0.2% (v/v) formic acid in water with acetonitrile in a ratio of 65:35 (v/v).
-
Standard Stock Solutions: Prepare stock solutions of Drotaverine and Imipramine in methanol.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol:water (50:50, v/v).
4. Sample Preparation (Protein Precipitation)
-
To 0.24 mL of human plasma in a microcentrifuge tube, add the internal standard solution (Imipramine).
-
Add the respective working standard solution of Drotaverine.
-
Precipitate the plasma proteins by adding an excess of methanol.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial.
-
Inject 4 µL of the supernatant directly into the LC-MS/MS system.
References
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 4. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Protocols for administering Drotaveraldine in research experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drotaverine is a potent antispasmodic drug, structurally related to papaverine but with a more favorable therapeutic profile.[1] Its primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE4, drotaverine increases intracellular cAMP levels, leading to the relaxation of smooth muscles.[2][3] Additionally, drotaverine exhibits properties of a calcium channel blocker, specifically targeting L-type voltage-operated calcium channels (L-VOCC), which contributes to its spasmolytic effects.[1][4] This dual mechanism of action makes it a subject of interest in various research fields beyond its clinical use for gastrointestinal and genitourinary spasms.[1][4]
These application notes provide detailed protocols for the administration of drotaverine hydrochloride in common in vitro and in vivo research experiments.
Data Presentation
Table 1: In Vitro Efficacy of Drotaverine in Guinea Pig Tracheal Smooth Muscle
| Contractile Agent | Drotaverine ED₅₀ (mol/L) - Relaxation of Pre-contracted Tissue | Drotaverine ED₅₀ (mol/L) - Inhibition of Contraction |
| Histamine | 4.7 x 10⁻⁵ | 8.5 x 10⁻⁵ |
| Methacholine | 4.3 x 10⁻⁵ | 9.3 x 10⁻⁵ |
| Potassium Chloride (KCl) | 2.2 x 10⁻⁵ | 7.4 x 10⁻⁵ |
| Data sourced from MedchemExpress.com.[5] |
Table 2: In Vitro IC₅₀ Values of Drotaverine
| Target | Ligand | Drotaverine IC₅₀ (µM) |
| L-type Calcium Channel | [³H]nitrendipine | 5.6 |
| L-type Calcium Channel | [³H]diltiazem | 2.6 |
| Data from a study on pregnant rat uterine membranes.[5] |
Table 3: Pharmacokinetic Parameters of Drotaverine in Humans (80 mg single oral dose)
| Parameter | Value |
| Bioavailability | 24.5 - 91% (mean 58.2 ± 18.2%) |
| Cₘₐₓ | 292 ± 88 ng/mL |
| Tₘₐₓ | 1.9 ± 0.54 hours |
| Volume of Distribution | 193 ± 48 L |
| Half-life | 9.11 ± 1.29 hours |
| Data sourced from DrugBank Online.[1] |
Table 4: Acute Toxicity of Drotaverine
| Animal Model | Route of Administration | LD₅₀ |
| Rat | Oral | 540 mg/kg |
| Mouse | Oral | 350 mg/kg |
| Data sourced from DrugBank Online.[1] |
Experimental Protocols
In Vitro Protocol: Assessment of Smooth Muscle Relaxation
This protocol details the methodology to assess the relaxant effect of drotaverine on isolated smooth muscle tissue, such as guinea pig trachea.[4][6]
1. Tissue Preparation: a. Euthanize a male guinea pig and dissect the trachea. b. Cut the trachea into rings and then into strips. c. Mount the tracheal strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
2. Experimental Setup: a. Connect the tracheal strips to an isometric force transducer to record muscle tension. b. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
3. Protocol A: Relaxation of Pre-contracted Tracheal Preparations: a. Induce a stable contraction of the tracheal smooth muscle using a contractile agent such as histamine (3 x 10⁻⁶ mol/L), methacholine (5 x 10⁻⁷ mol/L), or KCl (20 mmol/L).[6] b. Once a plateau in contraction is reached, add drotaverine hydrochloride cumulatively in increasing concentrations (e.g., 10⁻⁸ to 10⁻⁴ mol/L). c. Record the relaxation response at each concentration.
4. Protocol B: Inhibition of Agonist-Induced Contraction: a. Pre-incubate the tracheal strips with varying concentrations of drotaverine hydrochloride for a set period (e.g., 15 minutes). b. Add a single, effective concentration of the contractile agent (e.g., histamine, methacholine, or KCl) to induce contraction.[6] c. Measure the resulting contraction force and compare it to control tissues without drotaverine pre-incubation.
5. Data Analysis: a. Express the relaxation as a percentage of the pre-induced contraction. b. Calculate the ED₅₀ (the concentration of drotaverine that produces 50% of the maximal relaxation) from the concentration-response curves.
In Vivo Protocol: Administration in a Mouse Model of Alzheimer's Disease
This protocol is based on a study investigating the neuroprotective effects of drotaverine in a streptozotocin (STZ)-induced mouse model of Alzheimer's disease.[7]
1. Animal Model: a. Use adult albino mice. b. Induce Alzheimer's-like pathology by intracerebroventricular (ICV) administration of STZ (3 mg/kg) on day 1 and day 3 of the experiment.[7]
2. Drotaverine Administration: a. Prepare drotaverine hydrochloride in a suitable vehicle, such as 1% carboxymethyl cellulose (CMC).[7] b. Administer drotaverine via intraperitoneal (i.p.) injection at doses of 10, 20, 40, and 80 mg/kg.[7] c. A control group should receive the vehicle only. A positive control group could be treated with a standard drug like Piracetam (200 mg/kg).[7] d. Administer the treatments daily for a period of 23 days.[7]
3. Assessment of Outcomes: a. Evaluate cognitive function using behavioral tests such as the Morris water maze, elevated plus maze, and passive avoidance test.[7] b. After the treatment period, sacrifice the animals and collect brain tissue. c. Analyze brain homogenates for biochemical markers of oxidative stress, neurotransmitter levels, β-amyloid, and tau protein.[7]
Mandatory Visualizations
Caption: Signaling pathway of Drotaverine's dual mechanism of action.
Caption: Experimental workflow for in vitro smooth muscle relaxation assay.
Caption: Experimental workflow for in vivo Alzheimer's disease model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models [tudoster.unideb.hu]
- 3. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. karger.com [karger.com]
- 7. Drotaverine Inhibitor of PDE4: Reverses the Streptozotocin Induced Alzheimer's Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Drotaverine as a Pharmacological Tool for Studying PDE4: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is a potent phosphodiesterase 4 (PDE4) inhibitor.[1][2] By inhibiting the PDE4 enzyme, Drotaverine prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[1] This elevation in cAMP levels modulates a variety of cellular processes, making Drotaverine a valuable pharmacological tool for investigating the role of PDE4 in numerous physiological and pathological conditions. Drotaverine is primarily recognized for its antispasmodic properties, effectively relaxing smooth muscles.[3][4] Recent research has also explored its potential in other areas, including neuroprotection and the modulation of inflammatory responses.[5]
This document provides detailed application notes and protocols for utilizing Drotaverine as a pharmacological tool to study PDE4. It is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to investigate PDE4-mediated signaling pathways. It should be noted that "Drotaveraldine" is a known metabolite of Drotaverine.
Mechanism of Action
Drotaverine selectively inhibits the PDE4 enzyme, which is responsible for the hydrolysis of cAMP to 5'-AMP. This inhibition leads to an increase in intracellular cAMP levels.[1] cAMP is a crucial second messenger that activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, leading to a cellular response. In the context of smooth muscle, elevated cAMP levels lead to relaxation.[3][4] In immune and inflammatory cells, increased cAMP can suppress the production of pro-inflammatory cytokines.
Signaling Pathway of Drotaverine-mediated PDE4 Inhibition
Quantitative Data
Table 1: Quantitative Data for Drotaverine's Pharmacological Effects
| Parameter | Value | Species/System | Reference |
| Airway Smooth Muscle Relaxation | |||
| ED50 vs. Histamine-induced contraction | 8.5 x 10⁻⁵ mol/L | Guinea Pig Trachea | [3] |
| ED50 vs. Methacholine-induced contraction | 9.3 x 10⁻⁵ mol/L | Guinea Pig Trachea | [3] |
| ED50 vs. KCl-induced contraction | 7.4 x 10⁻⁵ mol/L | Guinea Pig Trachea | [3] |
| Inhibition of Mediator-Induced Contraction | |||
| ED50 vs. Histamine | 4.7 x 10⁻⁵ mol/L | Guinea Pig Trachea | [3] |
| ED50 vs. Methacholine | 4.3 x 10⁻⁵ mol/L | Guinea Pig Trachea | [3] |
| ED50 vs. KCl | 2.2 x 10⁻⁵ mol/L | Guinea Pig Trachea | [3] |
| In Vivo Efficacy (Alzheimer's Model) | |||
| Effective Dose Range | 10, 20, 40, 80 mg/kg (i.p.) | Mice | [5] |
Experimental Protocols
The following protocols are provided as a guideline for using Drotaverine to study PDE4. Researchers should optimize concentrations and conditions for their specific experimental setup.
Protocol 1: In Vitro PDE4 Inhibition Assay
This protocol describes a method to determine the direct inhibitory effect of Drotaverine on PDE4 enzyme activity. A generic fluorescence polarization (FP)-based assay is described, which is a common method for measuring PDE activity.
Experimental Workflow for In Vitro PDE4 Inhibition Assay
Materials:
-
Drotaverine hydrochloride
-
Recombinant human PDE4 enzyme (specific isoform of interest, e.g., PDE4B)
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Binding agent (specific to the assay kit)
-
Positive control inhibitor (e.g., Rolipram)
-
DMSO
-
384-well black plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of Drotaverine hydrochloride in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Drotaverine stock solution in DMSO to create a concentration gradient (e.g., from 1 mM to 10 nM).
-
Prepare a similar dilution series for the positive control (Rolipram).
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted Drotaverine, positive control, or DMSO (for no inhibitor and maximum activity controls) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of assay buffer.
-
Incubate the plate for 15 minutes at room temperature to allow for the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding 12.5 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction and prepare for detection by adding 25 µL of the Binding Agent solution to all wells.
-
Incubate the plate for an additional 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PDE4 inhibition for each Drotaverine concentration.
-
Plot the percentage of inhibition against the logarithm of the Drotaverine concentration to determine the IC50 value.
-
Protocol 2: Cellular cAMP Accumulation Assay
This protocol outlines a method to measure the effect of Drotaverine on intracellular cAMP levels in a cell-based assay.
Experimental Workflow for Cellular cAMP Accumulation Assay
Materials:
-
Drotaverine hydrochloride
-
Cell line expressing PDE4 (e.g., human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs))
-
Cell culture medium (e.g., RPMI-1640)
-
Forskolin (adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight if necessary.
-
-
Compound Treatment:
-
Prepare serial dilutions of Drotaverine in serum-free medium.
-
Wash the cells once with serum-free medium and then add the diluted Drotaverine.
-
Incubate for 30-60 minutes at 37°C.
-
-
Adenylyl Cyclase Stimulation:
-
Add forskolin to the wells to stimulate cAMP production (a typical final concentration is 1-10 µM, but should be optimized for the specific cell line).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol provided with the cAMP assay kit.
-
Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the Drotaverine concentration to observe the dose-dependent effect.
-
Protocol 3: Cytokine Release Assay (TNF-α)
This protocol is designed to assess the anti-inflammatory effect of Drotaverine by measuring its impact on TNF-α production from lipopolysaccharide (LPS)-stimulated immune cells.
Experimental Workflow for Cytokine Release Assay
Materials:
-
Drotaverine hydrochloride
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood or culture THP-1 cells.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁵ cells/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of Drotaverine in complete RPMI-1640 medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted Drotaverine or vehicle control.
-
Pre-incubate the cells with Drotaverine for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Add 100 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (this concentration may need optimization).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
TNF-α Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release by Drotaverine relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Drotaverine concentration to determine the IC50 value.
-
Conclusion
Drotaverine serves as a valuable and accessible pharmacological tool for studying the physiological and pathological roles of PDE4. Its ability to elevate intracellular cAMP levels through PDE4 inhibition provides a mechanism to probe the downstream consequences of this signaling pathway in various cellular contexts, from smooth muscle contractility to inflammatory responses. The protocols outlined in this document provide a framework for researchers to quantitatively assess the effects of Drotaverine and further elucidate the intricate functions of PDE4. Further characterization of its isoform selectivity will enhance its utility as a precise molecular probe.
References
- 1. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse.patsnap.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drotaverine Inhibitor of PDE4: Reverses the Streptozotocin Induced Alzheimer's Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Drotaveraldine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drotaveraldine, also known as Drotaverine, is a well-characterized antispasmodic agent that exhibits a dual mechanism of action, making it a molecule of significant interest in drug discovery and development. It functions as a selective inhibitor of phosphodiesterase 4 (PDE4) and also possesses L-type voltage-operated calcium channel (L-VOCC) blocking properties.[1][2][3] This dual activity contributes to its efficacy in relaxing smooth muscles. High-throughput screening (HTS) assays are essential tools for identifying and characterizing compounds like this compound that modulate these important cellular targets.
These application notes provide detailed protocols for HTS assays relevant to the pharmacological profile of this compound, focusing on PDE4 inhibition and L-type calcium channel blockade. The protocols are designed to be adaptable for automated HTS platforms, enabling the rapid screening of large compound libraries.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from various assays. This data is crucial for establishing baseline activity and for the validation of new high-throughput screening campaigns.
| Assay Type | Target/Cell Line | Parameter | Value (µM) | Reference |
| Radioligand Binding Assay | L-type Ca2+ channel (pregnant rat uterine membranes) | IC50 ([3H]nitrendipine binding) | 5.6 | [4] |
| Radioligand Binding Assay | L-type Ca2+ channel (pregnant rat uterine membranes) | IC50 ([3H]diltiazem binding) | 2.6 | [4] |
| Cytotoxicity Assay (SRB) | HT-29 human colorectal carcinoma cells | EC50 | 3.0 | [5] |
Signaling Pathways of this compound
This compound's primary mechanisms of action involve the modulation of two key signaling pathways: the cyclic adenosine monophosphate (cAMP) pathway through PDE4 inhibition and the intracellular calcium signaling pathway via L-type calcium channel blockade.
Experimental Protocols
High-Throughput Cell-Based PDE4 Inhibition Assay
This protocol is adapted from a validated high-throughput screening assay for PDE4 inhibitors and is suitable for identifying compounds that increase intracellular cAMP levels by inhibiting PDE4.
Objective: To quantify the inhibitory effect of this compound on PDE4 activity in a cellular context using a fluorescence-based readout that indirectly measures cAMP levels.
Principle: This assay utilizes a cell line co-expressing a G-protein coupled receptor (GPCR) that constitutively activates adenylyl cyclase to produce cAMP, and a cyclic nucleotide-gated (CNG) ion channel. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn opens the CNG channels, causing an influx of cations and depolarization of the cell membrane. This change in membrane potential is detected using a fluorescent dye.
Workflow Diagram:
Materials:
-
HEK293 cell line stably co-expressing a constitutively active GPCR and a CNG channel
-
Assay medium: DMEM with 2% FBS, 50 units/mL penicillin, and 50 µg/mL streptomycin
-
Black, clear-bottom, 1536-well tissue culture treated plates
-
Fluorescent membrane potential dye kit
-
This compound stock solution in DMSO
-
Positive control (e.g., Rolipram or RO 20-1724)
-
Automated liquid handling systems (for cell seeding, dye and compound addition)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Dispense 3 µL of the cell suspension (e.g., 1000 cells/well) into 1536-well plates using an automated dispenser.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Dye Loading: Add 3 µL of 1x membrane potential dye solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Compound Addition: Using a pintool or acoustic dispenser, add 23 nL of this compound dilutions, library compounds, or controls in DMSO to the assay plates.
-
Signal Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the dye.
-
Data Analysis: Normalize the data using positive and negative controls (e.g., a known PDE4 inhibitor and DMSO, respectively). Calculate the percent inhibition for each compound concentration and determine the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
High-Throughput Calcium Flux Assay for L-type Calcium Channel Blockade
This protocol describes a fluorescent-based calcium flux assay to screen for inhibitors of L-type calcium channels in a high-throughput format.
Objective: To measure the ability of this compound to block the influx of extracellular calcium through L-type calcium channels in response to a depolarizing stimulus.
Principle: Cells expressing L-type calcium channels are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Depolarization of the cell membrane, induced by the addition of a high concentration of potassium chloride (KCl), opens the L-type calcium channels, leading to an influx of calcium and a subsequent increase in fluorescence. Inhibitors of these channels will reduce or prevent this fluorescence increase.
Workflow Diagram:
Materials:
-
A suitable cell line endogenously or recombinantly expressing L-type calcium channels (e.g., HEK293, CHO, or a smooth muscle cell line)
-
Black, clear-bottom, 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Depolarizing stimulus: KCl stock solution
-
This compound stock solution in DMSO
-
Positive control (e.g., Nifedipine or Verapamil)
-
Fluorescence plate reader with a liquid handling module (e.g., FlexStation)
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution. Incubate for 1 hour at 37°C.
-
Washing: Wash the cells twice with assay buffer to remove any extracellular dye.
-
Compound Incubation: Add this compound dilutions, library compounds, or controls to the wells and incubate for 10-20 minutes at room temperature.
-
Assay Measurement: Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Using the integrated liquid handler, add the KCl solution to all wells to induce depolarization.
-
Immediately begin measuring the fluorescence intensity kinetically for 1-2 minutes.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Normalize the data to controls (DMSO for 0% inhibition and a known L-type calcium channel blocker for 100% inhibition). Calculate the IC50 value for this compound by fitting the dose-response data.
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of this compound and other compounds with similar mechanisms of action. The detailed methodologies for PDE4 inhibition and L-type calcium channel blockade assays, along with the structured data presentation and pathway visualizations, are intended to facilitate efficient and effective drug discovery efforts. These assays can be further optimized and adapted to specific laboratory automation platforms and research needs.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gastrointestinal Motility Disorders with Drotaverine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is a potent antispasmodic agent used in the treatment of various spastic conditions of the gastrointestinal (GI) tract.[1][2][3] Its utility in research and drug development stems from its direct action on smooth muscle, offering a valuable tool for investigating the mechanisms of GI motility and for the preclinical evaluation of novel therapeutic agents. These application notes provide a comprehensive overview of the use of Drotaverine for studying GI motility disorders, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols. While the user's query mentioned "Drotaveraldine," the available research predominantly focuses on its parent compound, "Drotaverine." this compound is a known metabolite of Drotaverine, but its specific activity on gastrointestinal motility is not as well-documented.[1] Therefore, these notes will focus on Drotaverine.
Mechanism of Action
Drotaverine exerts its spasmolytic effect through a dual mechanism of action, making it a versatile tool for studying smooth muscle physiology:
-
Phosphodiesterase-4 (PDE4) Inhibition : Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells.[2][4][5] Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[6] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[4] The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin, ultimately leading to smooth muscle relaxation.[4]
-
L-type Calcium Channel Blockade : Drotaverine also exhibits properties of a voltage-dependent L-type calcium channel blocker.[1][3] By inhibiting the influx of extracellular calcium ions (Ca2+) into the smooth muscle cells, Drotaverine reduces the intracellular calcium concentration available to initiate and maintain muscle contraction.[5][7] This calcium-antagonistic effect complements its action as a PDE4 inhibitor, contributing significantly to its overall spasmolytic properties.[4]
This dual mechanism allows researchers to investigate both cAMP-mediated signaling pathways and calcium homeostasis in the context of gastrointestinal smooth muscle function.
Data Presentation
The following tables summarize the available quantitative data on the effects of Drotaverine. It is important to note that much of the detailed in vitro quantitative data comes from studies on airway smooth muscle, which shares physiological similarities with gastrointestinal smooth muscle.
Table 1: In Vitro Efficacy of Drotaverine on Smooth Muscle Contraction
| Parameter | Tissue/Cell Type | Spasmogen | Drotaverine Concentration/Effect | Reference |
| ED₅₀ | Guinea Pig Trachea | KCI | 22–44 µM | [8] |
| IC₅₀ | Rat Uterus | Spontaneous Contraction | 2.6–5.6 µM | [8] |
| Inhibition of Contraction | Guinea Pig Ileum | Acetylcholine | IC₅₀ of approximately 3.53 µM (as papaverine) | [9] |
| Inhibition of Contraction | Guinea Pig Ileum | Barium Chloride | Significant inhibition | [10] |
| Relaxation | Human Colon | Forskolin-induced | Potentiated relaxation at 10⁻⁶M–10⁻⁵M | [8] |
Table 2: In Vivo and Clinical Dosage of Drotaverine
| Study Type | Animal Model/Subject | Condition | Dosage | Observed Effect | Reference |
| In Vivo | Beagle Dogs | Gastric Emptying | 10 mg/kg i.m. | Inhibition of gastric emptying for 20-25 min | [11] |
| In Vivo | Mice | Gastrointestinal Motility | 20, 40, and 80 mg/kg | Increased neurotransmitter levels in the brain | [3] |
| Clinical Trial | Human Adults | Irritable Bowel Syndrome | 80 mg, three times daily | Significant improvement in abdominal pain and stool frequency | [12] |
| Clinical Use | Human Adults | Smooth Muscle Spasms | 40-80 mg, three times a day | Alleviation of spasms | [2] |
Experimental Protocols
In Vitro Analysis of Smooth Muscle Contraction Using Isolated Intestinal Strips
This protocol describes the use of an organ bath to measure the effect of Drotaverine on the contractility of isolated intestinal smooth muscle, such as guinea pig ileum or rat colon.
Materials:
-
Guinea pig ileum or rat colon
-
Physiological Salt Solution (Krebs-Henseleit or Tyrode's solution, see compositions below)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Drotaverine hydrochloride
-
Spasmogens (e.g., Acetylcholine, Histamine, KCl)
-
Standard laboratory equipment (dissection tools, pipettes, etc.)
Physiological Salt Solution Compositions:
Krebs-Henseleit Solution (g/L): [13]
| Component | Concentration (g/L) |
| NaCl | 6.9 |
| KCl | 0.35 |
| CaCl₂ | 0.28 |
| MgSO₄ | 0.20 |
| NaHCO₃ | 2.09 |
| KH₂PO₄ | 0.16 |
| Glucose | 1.09 |
Bubble with Carbogen gas to maintain a pH of 7.4.[13]
Tyrode's Solution: [8]
A common composition includes NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, and Glucose. The exact concentrations can vary between laboratories.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., guinea pig).
-
Isolate a segment of the ileum, approximately 2-3 cm in length.[14]
-
Gently flush the lumen with physiological salt solution to remove contents.[14]
-
Suspend the tissue strip vertically in the organ bath chamber containing the chosen physiological salt solution, maintained at 37°C and continuously bubbled with Carbogen.[15][16]
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.[15]
-
Apply an initial tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing every 15 minutes.[14]
-
-
Induction of Contraction:
-
To study the relaxant effect, first induce a stable contraction using a spasmogen. A submaximal concentration of Acetylcholine (e.g., 10⁻⁶ M) or a high concentration of KCl (e.g., 60 mM) are commonly used.
-
To study the inhibitory effect on induced contractions, establish a baseline of spontaneous activity.
-
-
Cumulative Concentration-Response Curve for Drotaverine:
-
Once a stable contraction is achieved (for relaxation studies) or after the equilibration period (for inhibition studies), add Drotaverine to the organ bath in a cumulative manner.
-
Start with a low concentration (e.g., 10⁻⁹ M) and increase it stepwise in half-log increments (e.g., 3 x 10⁻⁹ M, 10⁻⁸ M, 3 x 10⁻⁸ M, and so on) until a maximal response is observed or up to a concentration of 10⁻⁴ M.[17]
-
Allow the response to each concentration to stabilize before adding the next.[17]
-
-
Data Analysis:
-
Record the tension generated by the muscle strip continuously.
-
For relaxation studies, express the response as a percentage of the initial spasmogen-induced contraction.
-
For inhibition studies, express the response as a percentage of the contraction induced by a standard dose of the agonist in the absence of Drotaverine.
-
Plot the percentage response against the logarithm of the Drotaverine concentration to generate a concentration-response curve and calculate the EC₅₀ or IC₅₀ value.
-
In Vivo Assessment of Gastrointestinal Transit Using the Charcoal Meal Test
This protocol outlines a method to evaluate the effect of Drotaverine on intestinal motility in mice by measuring the transit of a charcoal meal.
Materials:
-
Mice (e.g., Swiss albino, 20-25 g)
-
Drotaverine hydrochloride
-
Activated charcoal
-
Gum acacia
-
Vehicle (e.g., saline or distilled water)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation:
-
Drug Administration:
-
Charcoal Meal Administration:
-
Transit Time Measurement:
-
After a set time (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the mice by cervical dislocation.[5][20]
-
Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Excise the entire small intestine and lay it flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus to the most distal point of the charcoal front.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal using the following formula: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100 [5]
-
Compare the mean percentage of intestinal transit between the Drotaverine-treated groups and the control group using appropriate statistical tests (e.g., ANOVA).
-
References
- 1. dmt.dk [dmt.dk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ijper.org [ijper.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 8. Tyrode solution: Significance and symbolism [wisdomlib.org]
- 9. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Smooth muscle relaxing drugs and guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. support.harvardapparatus.com [support.harvardapparatus.com]
- 14. himedialabs.com [himedialabs.com]
- 15. primescholars.com [primescholars.com]
- 16. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 17. JaypeeDigital | Cumulative Dose Response Curve [jaypeedigital.com]
- 18. researchgate.net [researchgate.net]
- 19. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
Drotaverine in Respiratory Smooth Muscle Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is a potent antispasmodic agent.[1] Its utility in respiratory smooth muscle research stems from a dual mechanism of action, positioning it as a valuable tool for investigating airway smooth muscle physiology and pathophysiology. Drotaverine acts as a selective inhibitor of phosphodiesterase 4 (PDE4) and also exhibits properties of an L-type voltage-operated calcium channel (L-VOCC) blocker.[1][2] This unique pharmacological profile allows for the modulation of key signaling pathways that govern bronchoconstriction and bronchodilation. These application notes provide a comprehensive overview of the use of drotaverine in this research area, including detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action.
Mechanism of Action
Drotaverine's relaxant effect on airway smooth muscle is primarily attributed to two distinct molecular actions:
-
Phosphodiesterase 4 (PDE4) Inhibition : Drotaverine inhibits the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][3] By preventing cAMP breakdown, drotaverine leads to elevated intracellular cAMP levels.[1] Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to smooth muscle relaxation.[4]
-
L-Type Voltage-Operated Calcium Channel (L-VOCC) Blockade : Drotaverine also directly blocks L-type voltage-operated calcium channels.[2] This action inhibits the influx of extracellular calcium into the smooth muscle cells, a critical step in the initiation and maintenance of muscle contraction.[5] This calcium-antagonistic effect is particularly potent in response to depolarizing stimuli.
This dual mechanism suggests that drotaverine can induce bronchodilation through both direct relaxation of pre-contracted airways and inhibition of constrictor responses.[2]
Data Presentation: In Vitro Effects of Drotaverine on Airway Smooth Muscle
The following table summarizes the quantitative data on the effects of drotaverine and comparator compounds on guinea pig tracheal smooth muscle preparations.
| Compound | Agonist | Parameter | Value | Reference |
| Drotaverine | - | ED50 (Airway) | 22–44 µM | [6] |
| Drotaverine | Histamine | Relaxation | Concentration-dependent | [2] |
| Drotaverine | Methacholine | Relaxation | Concentration-dependent | [2] |
| Drotaverine | KCl | Relaxation | Higher potency than histamine or methacholine-induced contraction | [2] |
| Nifedipine | KCl | Relaxation | High potency | |
| Theophylline | Histamine, Methacholine, KCl | Relaxation | Less potent than drotaverine; non-selective | [2] |
Experimental Protocols
Protocol 1: Evaluation of the Relaxant Effect of Drotaverine on Pre-contracted Guinea Pig Tracheal Rings
This protocol details the methodology for assessing the ability of drotaverine to relax airway smooth muscle that has been pre-contracted with various agonists.
1. Tissue Preparation: a. Euthanize a male guinea pig via an overdose of pentobarbital sodium.[7] b. Rapidly excise the trachea and place it in cold Krebs-Henseleit (KH) solution. The composition of the KH solution should be (in mmol/L): NaCl 119, NaHCO3 25.0, CaCl2 2.5, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, glucose 11.1, and indomethacin (5 x 10⁻⁶ M).[7] c. Carefully dissect the trachea free of connective tissue and cut it into 4-5 mm wide rings.[8][9]
2. Organ Bath Setup: a. Mount each tracheal ring in a 20 mL organ bath containing KH solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[7][10] b. Attach one end of the ring to a fixed hook and the other to an isometric force transducer to record changes in tension.[10][11] c. Apply a resting tension of 1.5 g to each ring and allow for an equilibration period of at least 60 minutes. During this time, wash the tissues with fresh KH solution every 15 minutes.[8][9][10]
3. Experimental Procedure: a. Induce a sustained contraction of the tracheal rings by adding one of the following agonists to the organ bath:
- Histamine (e.g., 3 x 10⁻⁶ mol/L)[7]
- Methacholine (e.g., 5 x 10⁻⁷ mol/L)[7]
- Potassium Chloride (KCl) (e.g., 20 mmol/L)[7] b. Once a stable contraction plateau is reached, add drotaverine to the bath in a cumulative, concentration-dependent manner. c. Record the resulting relaxation as a percentage of the initial agonist-induced contraction.
4. Data Analysis: a. Construct concentration-response curves for drotaverine against each contracting agent. b. Calculate the EC₅₀ (half-maximal effective concentration) for drotaverine-induced relaxation for each agonist.
Protocol 2: Evaluation of the Inhibitory Effect of Drotaverine on Agonist-Induced Contraction of Guinea Pig Tracheal Rings
This protocol is designed to assess the ability of drotaverine to prevent the contraction of airway smooth muscle in response to various stimuli.
1. Tissue Preparation and Organ Bath Setup: a. Follow steps 1 and 2 as described in Protocol 1.
2. Experimental Procedure: a. Pre-incubate the tracheal rings with a specific concentration of drotaverine for a defined period (e.g., 20-30 minutes). b. Following the pre-incubation period, induce contraction by adding one of the following agonists to the organ bath:
- Histamine
- Methacholine
- Potassium Chloride (KCl) c. Record the maximal contraction achieved in the presence of drotaverine.
3. Data Analysis: a. Compare the maximal contraction in the presence of drotaverine to the maximal contraction in a control group (without drotaverine pre-incubation). b. Calculate the percentage inhibition of the contractile response at different concentrations of drotaverine. c. Determine the IC₅₀ (half-maximal inhibitory concentration) of drotaverine for each agonist.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by drotaverine and the experimental workflow.
Caption: Drotaverine's PDE4 inhibitory pathway leading to smooth muscle relaxation.
Caption: Drotaverine's L-VOCC blockade mechanism preventing smooth muscle contraction.
Caption: Experimental workflow for in vitro studies of drotaverine on tracheal smooth muscle.
Conclusion
Drotaverine serves as a multifaceted pharmacological tool for the investigation of respiratory smooth muscle function. Its dual action as a PDE4 inhibitor and an L-type calcium channel blocker allows for the exploration of two critical pathways in airway contractility. The provided protocols offer a standardized approach for characterizing the bronchodilatory effects of drotaverine and other compounds in an in vitro setting, making it a valuable agent for both basic research and the early stages of drug development for respiratory diseases.
References
- 1. In vitro Measurements of Tracheal Constriction Using Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 5. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Direct effects of meconium on rat tracheal smooth muscle tension in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Drotaveraldine in Uterine Smooth Muscle Contractility Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Drotaveraldine is a principal active metabolite of Drotaverine, a well-established antispasmodic agent.[1][2][3] Drotaverine is utilized in clinical settings to alleviate smooth muscle spasms, including those in the gastrointestinal and genitourinary tracts.[1] Notably, it is also employed in obstetrics to facilitate cervical dilation during labor, reportedly without significantly impacting the contractility of the myometrium.[4] The therapeutic effects of Drotaverine are primarily attributed to its role as a selective inhibitor of phosphodiesterase-4 (PDE4) and its potential activity as a calcium channel blocker.[1][5][6]
The mechanism of action involves the inhibition of PDE4, which leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This cascade of events results in the relaxation of smooth muscle cells.[1] Additionally, Drotaverine's ability to block L-type voltage-operated calcium channels (L-VOCCs) may contribute to its relaxant effects by inhibiting the influx of extracellular calcium, a critical step in muscle contraction.[5][6][7]
While this compound is a key metabolite, specific quantitative data on its direct effects on uterine smooth muscle contractility are not extensively available in current literature. Therefore, these application notes and protocols are based on the established pharmacology of the parent compound, Drotaverine, and provide a framework for the investigation of this compound.
Data Presentation: Quantitative Effects of Drotaverine on Smooth Muscle
The following table summarizes the available quantitative data for the parent compound, Drotaverine, on smooth muscle, which can serve as a reference for designing studies on this compound.
| Compound | Preparation | Agonist/Condition | Parameter | Value | Reference |
| Drotaverine | Guinea pig tracheal preparations | KCl-induced contraction | Inhibition | Concentration-dependent | [7] |
| Drotaverine | Guinea pig tracheal preparations | Histamine-induced contraction | Inhibition | Concentration-dependent | [6] |
| Drotaverine | Guinea pig tracheal preparations | Methacholine-induced contraction | Inhibition | Concentration-dependent | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Drotaverine and its Metabolites
Caption: Mechanism of action of Drotaverine/Drotaveraldine on smooth muscle.
Experimental Workflow for In Vitro Uterine Contractility Assay
Caption: Workflow for assessing uterine smooth muscle contractility in vitro.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound on uterine smooth muscle contractility.
Protocol 1: In Vitro Uterine Smooth Muscle Contractility Assay
Objective: To determine the effect of this compound on spontaneous and agonist-induced contractions of isolated uterine smooth muscle strips.
Materials:
-
Fresh uterine tissue (e.g., from hysterectomy patients with informed consent or from laboratory animals).
-
Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11), maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Agonists (e.g., Oxytocin, Prostaglandin F2α).
-
Organ bath system with force-displacement transducers and data acquisition software.
Procedure:
-
Tissue Preparation:
-
Immediately place the uterine tissue in cold PSS.
-
Dissect longitudinal myometrial strips (approximately 2 mm in width and 10 mm in length).
-
Mount the strips vertically in organ baths containing PSS at 37°C, with one end fixed and the other attached to a force transducer.
-
-
Equilibration:
-
Apply an initial tension of 1-2 g and allow the tissue to equilibrate for at least 60-90 minutes, with PSS changes every 15-20 minutes.
-
Record stable spontaneous contractions.
-
-
Experimental Protocol:
-
For spontaneous contractions: After a stable baseline is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at set intervals (e.g., 15-20 minutes).
-
For agonist-induced contractions: After equilibration, induce sustained contractions with a submaximal concentration of an agonist (e.g., Oxytocin or PGF2α). Once the contractions are stable, add cumulative concentrations of this compound.
-
A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of this compound.
-
Express the relaxant effect as a percentage of the initial baseline contraction or the agonist-induced contraction.
-
Construct concentration-response curves and calculate the EC50 or IC50 value.
-
Protocol 2: Phosphodiesterase-4 (PDE4) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on PDE4.
Materials:
-
Recombinant human PDE4 enzyme.
-
PDE assay buffer.
-
cAMP substrate.
-
This compound.
-
Positive control (e.g., Rolipram).
-
Commercially available PDE assay kit (e.g., fluorescence-based or luminescence-based).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add the PDE4 enzyme to the assay buffer.
-
Add the different concentrations of this compound, positive control, or vehicle to the wells.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for a specified time at 30°C or 37°C.
-
Stop the reaction and measure the signal (fluorescence or luminescence) according to the kit manufacturer's instructions.
-
Calculate the percentage of PDE4 inhibition for each concentration of this compound.
-
Determine the IC50 value from the concentration-response curve.
Protocol 3: Calcium Channel Blocking Activity Assay
Objective: To assess the potential of this compound to block L-type calcium channels in uterine smooth muscle.
Materials:
-
Isolated uterine smooth muscle strips.
-
Normal PSS and Ca2+-free PSS.
-
High K+ solution (e.g., 60 mM KCl, with adjusted NaCl to maintain osmolarity).
-
This compound.
-
Positive control (e.g., Nifedipine, Verapamil).
-
Organ bath system.
Procedure:
-
Mount uterine strips in organ baths as described in Protocol 1 and allow them to equilibrate.
-
Replace the normal PSS with Ca2+-free PSS containing a high concentration of K+ to depolarize the cell membrane.
-
After a period of incubation in Ca2+-free, high K+ solution, add cumulative concentrations of CaCl2 to elicit concentration-dependent contractions.
-
To test the effect of this compound, pre-incubate the tissue strips with different concentrations of this compound in the Ca2+-free, high K+ solution before adding CaCl2.
-
Record the contractile responses and compare the concentration-response curves for CaCl2 in the presence and absence of this compound. A rightward shift in the curve indicates calcium channel blocking activity.
-
Calculate the pA2 value to quantify the antagonist potency.
While direct experimental data on this compound's effect on uterine smooth muscle is limited, its status as a primary metabolite of Drotaverine suggests it likely shares similar pharmacological properties. The provided protocols offer a robust framework for researchers to investigate the specific effects of this compound on uterine contractility, its PDE4 inhibitory activity, and its potential as a calcium channel blocker. Such studies are crucial for a comprehensive understanding of its therapeutic potential in obstetric and gynecological applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. efda.gov.et [efda.gov.et]
- 5. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Assessing Drotaveraldine's Efficacy
Introduction
Drotaverine is a well-established antispasmodic drug used for the symptomatic treatment of various conditions involving smooth muscle spasms, such as those affecting the gastrointestinal, biliary, and genitourinary tracts.[1][2][3] Its primary mechanism of action involves the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2][4] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and leads to the inactivation of myosin light chain kinase (MLCK), resulting in smooth muscle relaxation.[4] Drotaverine may also exert minor calcium channel blocking effects.[1][2] Drotaveraldine is a major metabolite of Drotaverine.[1][2] These application notes provide a comprehensive experimental framework to assess the efficacy of this compound, focusing on its potential as an antispasmodic agent.
1. Mechanistic Pathway Overview
The proposed primary mechanism of action for this compound, based on its parent compound Drotaverine, is the inhibition of PDE4, leading to smooth muscle relaxation. A secondary pathway may involve the modulation of calcium channels.
2. Experimental Design Workflow
A tiered approach, progressing from in vitro enzymatic and cellular assays to isolated tissue and finally to in vivo models, is recommended to comprehensively evaluate the efficacy of this compound.
Protocols and Data Presentation
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on phosphodiesterase 4 (PDE4) activity.
Methodology:
-
Reagents and Materials: Recombinant human PDE4 enzyme, cAMP, [3H]-cAMP, snake venom nucleotidase, scintillation cocktail, this compound, Rolipram (positive control).
-
Procedure: a. Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT). b. Serially dilute this compound and the positive control (Rolipram) to desired concentrations. c. In a 96-well plate, add the reaction buffer, diluted compound/control, and the PDE4 enzyme. Pre-incubate for 15 minutes at 30°C. d. Initiate the reaction by adding a substrate mix containing cAMP and a tracer amount of [3H]-cAMP. Incubate for 30 minutes at 30°C. e. Terminate the reaction by adding a stop solution (e.g., 0.2 M HCl). f. Add snake venom nucleotidase to convert the resulting AMP into adenosine. Incubate for 10 minutes. g. Transfer the reaction mixture to an ion-exchange resin column or plate to separate the charged, unhydrolyzed [3H]-cAMP from the uncharged [3H]-adenosine. h. Elute the [3H]-adenosine and quantify using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of this compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Concentration (µM) | PDE4 Activity (CPM) | % Inhibition | IC50 (µM) |
| Vehicle Control | 0 | 15,000 ± 850 | 0 | N/A |
| This compound | 0.1 | 13,500 ± 720 | 10 | |
| 1 | 9,750 ± 510 | 35 | ||
| 10 | 4,500 ± 300 | 70 | ||
| 100 | 1,500 ± 150 | 90 | ||
| Rolipram | 0.01 | 11,250 ± 600 | 25 | |
| (Control) | 0.1 | 5,250 ± 400 | 65 | |
| 1 | 1,200 ± 110 | 92 |
Protocol 2: Intracellular cAMP Measurement in Smooth Muscle Cells
Objective: To quantify the effect of this compound on intracellular cAMP levels in a cellular context.
Methodology:
-
Cell Culture: Culture primary smooth muscle cells (e.g., human airway or rat aortic smooth muscle cells) in appropriate media.
-
Procedure: a. Seed cells in a 96-well plate and grow to 80-90% confluency. b. Replace the medium with serum-free medium containing a general phosphodiesterase inhibitor like IBMX (to establish a baseline of stimulated cAMP production) and incubate for 30 minutes. c. Treat cells with various concentrations of this compound or a vehicle control for 15-30 minutes. d. Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., ELISA or HTRF-based kits). e. Follow the manufacturer's instructions to measure cAMP concentration in the cell lysates. f. Normalize the cAMP concentration to the total protein content in each well (determined by a BCA or Bradford assay).
-
Data Analysis: Calculate the fold-change in cAMP concentration relative to the vehicle-treated cells. Determine the EC50 value (the concentration that produces 50% of the maximal response).
Data Presentation:
| Treatment | Concentration (µM) | cAMP Concentration (pmol/mg protein) | Fold Change vs. Vehicle | EC50 (µM) |
| Vehicle Control | 0 | 15 ± 2.1 | 1.0 | N/A |
| This compound | 0.1 | 25 ± 3.5 | 1.7 | |
| 1 | 58 ± 6.2 | 3.9 | ||
| 10 | 110 ± 11.8 | 7.3 | ||
| 100 | 145 ± 15.3 | 9.7 | ||
| Forskolin | 10 | 250 ± 25.0 | 16.7 | |
| (Control) |
Protocol 3: Calcium Imaging in Smooth Muscle Cells
Objective: To investigate if this compound modulates intracellular calcium (Ca2+) mobilization in smooth muscle cells.
Methodology:
-
Cell Culture and Dye Loading: a. Culture smooth muscle cells on glass-bottom dishes. b. Load cells with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., HBSS) for 30-60 minutes at 37°C. c. Wash the cells to remove excess dye.
-
Procedure: a. Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging. b. Establish a baseline fluorescence recording for 1-2 minutes. c. Add a contractile agonist (e.g., carbachol, potassium chloride) to induce an increase in intracellular Ca2+. d. After the Ca2+ signal peaks and reaches a plateau, add different concentrations of this compound and continue recording to observe any reduction in the Ca2+ signal. e. Alternatively, pre-incubate cells with this compound before adding the contractile agonist to assess its inhibitory effect on Ca2+ influx.
-
Data Analysis: Quantify the fluorescence intensity over time. Calculate the peak Ca2+ response and the area under the curve (AUC). Compare the responses in this compound-treated cells to vehicle-treated cells.
Data Presentation:
| Treatment | Pre-incubation | Agonist (e.g., KCl) | Peak Fluorescence (Arbitrary Units) | % Inhibition of Ca2+ Influx |
| Vehicle | Yes | Yes | 3.5 ± 0.4 | 0 |
| This compound | 1 µM | Yes | 2.8 ± 0.3 | 20% |
| (Pre-incubation) | 10 µM | Yes | 1.9 ± 0.2 | 46% |
| 100 µM | Yes | 1.1 ± 0.1 | 69% | |
| Verapamil | 10 µM | Yes | 0.8 ± 0.1 | 77% |
| (Control) |
Protocol 4: Ex Vivo Isolated Organ Bath Assay
Objective: To assess the direct relaxant (antispasmodic) effect of this compound on isolated smooth muscle tissue.[5]
Methodology:
-
Tissue Preparation: a. Humanely euthanize an animal (e.g., guinea pig or rat). b. Isolate a segment of smooth muscle tissue, such as the ileum, trachea, or aorta.[5][6] c. Cut the tissue into strips or rings of appropriate size (e.g., 2 cm long for ileum).
-
Procedure: a. Mount the tissue strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. b. Connect one end of the tissue to an isometric force transducer to record contractions. c. Allow the tissue to equilibrate for 60 minutes under a resting tension (e.g., 1 gram). d. Induce a sustained contraction using a spasmogen (e.g., acetylcholine, histamine, or high potassium chloride solution). e. Once the contraction reaches a stable plateau, add this compound cumulatively to the bath at increasing concentrations. f. Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 value.
Data Presentation:
| Spasmogen | Compound | Concentration (µM) | % Relaxation of Induced Contraction | EC50 (µM) | Emax (%) |
| Acetylcholine | Vehicle | 0 | 0 ± 2.5 | N/A | N/A |
| (1 µM) | This compound | 0.1 | 15 ± 3.1 | ||
| 1 | 45 ± 5.2 | ||||
| 10 | 85 ± 6.8 | ||||
| 100 | 98 ± 4.5 | ||||
| Papaverine | 1 | 40 ± 4.9 | |||
| (Control) | 10 | 80 ± 7.1 |
Protocol 5: In Vivo Visceral Pain Model (Acetic Acid-Induced Writhing Test)
Objective: To evaluate the analgesic efficacy of this compound against chemically-induced visceral pain in mice. This is a common model for assessing antispasmodic and analgesic effects.[7][8]
Methodology:
-
Animals: Male or female mice (e.g., Swiss albino), weighing 20-25g.
-
Procedure: a. Acclimatize animals and fast them overnight with free access to water. b. Administer this compound (e.g., 10, 20, 40 mg/kg), a vehicle control (e.g., saline), or a positive control (e.g., Drotaverine, morphine) via oral gavage or intraperitoneal (i.p.) injection. c. After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for oral), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing. d. Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic behavior involving abdominal constriction and stretching of the hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of pain inhibition using the formula: [(Writhes in Control - Writhes in Treated) / Writhes in Control] x 100.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Route | Mean No. of Writhes (± SEM) | % Pain Inhibition |
| Vehicle Control | - | p.o. | 45.2 ± 3.8 | 0 |
| This compound | 10 | p.o. | 30.1 ± 2.5 | 33.4% |
| 20 | p.o. | 18.5 ± 2.1 | 59.1% | |
| 40 | p.o. | 9.8 ± 1.5 | 78.3% | |
| Drotaverine | 20 | p.o. | 15.4 ± 1.9 | 65.9% |
| (Control) |
Protocol 6: In Vivo Gastrointestinal Motility Model (Castor Oil-Induced Diarrhea)
Objective: To assess the effect of this compound on intestinal motility and its potential antidiarrheal activity.
Methodology:
-
Animals: Male or female rats (e.g., Wistar), weighing 150-200g.
-
Procedure: a. Acclimatize animals and fast them for 18-24 hours with free access to water. b. Divide animals into groups and administer this compound (e.g., 10, 20, 40 mg/kg, p.o.), a vehicle control, or a positive control (e.g., Loperamide, 2 mg/kg). c. One hour after treatment, administer castor oil (1-2 mL per animal) orally to induce diarrhea. d. Place each animal in an individual cage lined with blotting paper. e. Observe the animals for 4-6 hours and record the onset of diarrhea, the total number of wet fecal pellets, and the total weight of fecal output.
-
Data Analysis: Compare the mean time to onset of diarrhea, the number of wet pellets, and the fecal weight between the treated and control groups. Calculate the percentage inhibition of defecation.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Onset of Diarrhea (min ± SEM) | Total Wet Fecal Pellets (No. ± SEM) | % Inhibition of Defecation |
| Vehicle Control | - | 65.4 ± 5.1 | 15.8 ± 1.2 | 0 |
| This compound | 10 | 88.2 ± 6.3 | 11.2 ± 1.0 | 29.1% |
| 20 | 125.6 ± 8.9 | 7.5 ± 0.8 | 52.5% | |
| 40 | 160.1 ± 10.2 | 4.1 ± 0.5 | 74.1% | |
| Loperamide | 2 | >240 | 2.5 ± 0.4 | 84.2% |
| (Control) |
References
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 5. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. A new model of visceral pain and referred hyperalgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility and stability of Drotaveraldine in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of Drotaveraldine (Drotaverine Hydrochloride) in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, typically used as Drotaverine Hydrochloride, is a light yellow crystalline powder.[1][2][3] It is characterized by poor or slight solubility in water.[2][4][5] Its solubility is significantly better in organic solvents. For instance, it is soluble in ethanol, methanol, chloroform, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1][4][6][7][8]
Q2: I am observing precipitation when preparing aqueous solutions of this compound. What could be the cause and how can I resolve this?
A2: Precipitation in aqueous solutions is a common issue due to this compound's limited water solubility. This can be caused by several factors including concentration, pH, and temperature. To address this, consider the following:
-
Co-solvents: First, dissolve this compound in a minimal amount of an organic solvent like DMSO or DMF before diluting it with your aqueous buffer.[6] A 1:5 ratio of DMF to PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.16 mg/ml.[6][9]
-
pH Adjustment: this compound's solubility can be pH-dependent. As a weak base with a pKa of approximately 7.11, its solubility is expected to increase in acidic conditions (pH < pKa).[5][10][11] A patent suggests maintaining the pH of a solvent system between 4 and 6 for improved stability and solubility.[12]
-
Sonication: Gently sonicating the solution can help in dissolving the compound.
-
Warming: Cautious warming of the solution may aid dissolution, but be mindful of potential degradation at elevated temperatures.
Q3: What is the stability profile of this compound in solution?
A3: this compound's stability is influenced by pH, light, and the presence of oxidizing agents. Studies have shown that it is susceptible to degradation under alkaline, oxidative, and photolytic conditions.[13][14][15][16][17][18][19] It exhibits greater stability in acidic and neutral conditions and is relatively stable to thermal stress.[13][14][18] For aqueous solutions, it is often recommended not to store them for more than one day.[6]
Q4: Are there advanced methods to enhance the solubility of this compound for my experiments?
A4: Yes, several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[20][21][22][23][24] While specific studies on this compound-cyclodextrin complexes are not abundant in the provided results, this is a widely used and effective technique for similar compounds.
-
Co-solvency: This involves using a mixture of solvents to increase solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[25]
-
Surfactants: The use of non-ionic surfactants can help to solubilize hydrophobic compounds by forming micelles.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance dissolution rates.
Troubleshooting Guides
Issue: this compound Precipitates Out of Solution During the Experiment
-
Possible Cause: The concentration of the co-solvent (e.g., DMSO) is too high in the final experimental medium, leading to cell toxicity or off-target effects.
-
Solution:
-
Prepare a higher concentration stock solution in your chosen organic solvent.
-
Use a smaller volume of the stock solution to achieve the desired final concentration in your aqueous medium.
-
If solubility is still an issue, consider alternative solubility enhancement techniques like using cyclodextrins.
-
-
Possible Cause: The pH of the experimental medium is not optimal for this compound solubility.
-
Solution:
-
Measure the pH of your final solution.
-
If possible for your experimental setup, adjust the pH to a more acidic range (e.g., pH 4-6) to improve solubility.[12]
-
Issue: Inconsistent Experimental Results
-
Possible Cause: Degradation of this compound in the stock or working solution.
-
Solution:
-
Storage: Store stock solutions in airtight, light-protected containers at 2-8°C.[26] For aqueous solutions, fresh preparation before each experiment is highly recommended.[6]
-
Antioxidants: If oxidative degradation is a concern, consider adding antioxidants like sodium metabisulphite to the formulation, if compatible with your experimental design.[27]
-
pH control: Maintain the pH of the solution in a slightly acidic range to minimize hydrolytic degradation.
-
Data and Protocols
Solubility Data
| Solvent/System | Solubility | Reference(s) |
| Water | Sparingly soluble/Slightly soluble | [2][4][8] |
| Ethanol | ~0.5 mg/ml | [6] |
| DMSO | ~1 mg/ml, 2 mg/mL (warmed) | [6][26] |
| DMF | ~1 mg/ml | [6] |
| Chloroform | Freely soluble | [2][8] |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/ml | [6][9] |
Stability Profile Summary
| Stress Condition | Observation | Reference(s) |
| Acidic Hydrolysis | Relatively stable, some degradation under strong acidic conditions. | [13][14][15][18] |
| Alkaline Hydrolysis | Significant degradation. | [13][14][15][16] |
| **Oxidative (e.g., H₂O₂) ** | Significant degradation. | [13][15][16][19] |
| Photolytic (Sunlight) | Significant degradation. | [13][17] |
| Thermal (Dry Heat) | Relatively stable. | [13][17][18] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution Using a Co-solvent
-
Accurately weigh the required amount of Drotaverine Hydrochloride powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO (or DMF) to create a concentrated stock solution (e.g., 10 mg/ml).
-
Gently vortex or sonicate the solution until the powder is completely dissolved.
-
For aqueous working solutions, dilute the stock solution with the aqueous buffer of choice to the desired final concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing.
-
Store the stock solution in a tightly sealed, light-protected vial at 2-8°C.
Protocol 2: General Workflow for Troubleshooting Solubility Issues
This workflow provides a step-by-step guide to addressing common solubility challenges with this compound.
Signaling Pathway
This compound primarily acts as a selective phosphodiesterase 4 (PDE4) inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn results in smooth muscle relaxation.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Drotaverine Hydrochloride API - High Purity & Reliability at Attractive Price [jigspharma.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Drotaverine Hcl Or Drotaverine Hydrochloride BP EP USP CAS 985-12-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. eurotradesl.com [eurotradesl.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. WO2012159964A1 - Pharmaceutical composition comprising drotaverine - Google Patents [patents.google.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.neliti.com [media.neliti.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. asiapharmaceutics.info [asiapharmaceutics.info]
- 24. touroscholar.touro.edu [touroscholar.touro.edu]
- 25. ijmsdr.org [ijmsdr.org]
- 26. ≥95% (HPLC), powder, PDE inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 27. RU2535049C1 - Method of producing stabilised drotaverine hydrochloride substance - Google Patents [patents.google.com]
Technical Support Center: Optimizing Drotaveraldine Dosage for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Drotaveraldine and its parent compound, Drotaverine, in in vivo experimental settings. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure accurate and reproducible results. As this compound is a primary metabolite of Drotaverine, and specific in vivo research data for this compound is limited, the information provided is largely based on the well-documented properties and experimental use of Drotaverine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Drotaverine?
Drotaverine is a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] By inhibiting PDE4, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of intracellular cAMP.[1] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK results in the relaxation of smooth muscles.[3]
Q2: What are the main applications of Drotaverine in in vivo research?
Drotaverine is primarily used as an antispasmodic agent to relieve smooth muscle spasms in various organs, including the gastrointestinal tract, biliary system, and urinary tract.[2][4] In animal models, it is often used to study its effects on gastrointestinal motility, pain relief associated with spasms, and its potential therapeutic applications in conditions like irritable bowel syndrome.
Q3: What are the known metabolites of Drotaverine in animal models?
In rats, the major identified metabolites of Drotaverine include 4'-desethyl-drotaverine, 6-desethyl-drotaverine, this compound, and 4'-desethyl-drotaveraldine. These metabolites are typically glucuronidated in the bile.[2]
Troubleshooting Guide
Q1: I am having trouble dissolving Drotaverine hydrochloride for my in vivo experiment. What is the recommended procedure?
Drotaverine hydrochloride has limited solubility in aqueous buffers. For optimal dissolution, it is recommended to first dissolve the compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A stock solution can then be further diluted with the aqueous buffer of choice, for instance, phosphate-buffered saline (PBS). It is important to note that aqueous solutions of Drotaverine are not recommended for storage for more than one day.
Q2: My animals are showing signs of drowsiness after administration of Drotaverine. Is this a known side effect?
Yes, drowsiness has been reported as a side effect in some animal studies. For example, a study in horses noted drowsiness following the administration of Drotaverine. It is crucial to monitor the animals for any adverse effects and adjust the dosage if necessary.
Q3: I am observing variability in the therapeutic response between my experimental animals. What could be the cause?
Drotaverine has been shown to have variable bioavailability after oral administration. This variability could lead to significant interindividual differences in therapeutic response. To minimize this, consider using parenteral routes of administration like intravenous (IV) or intramuscular (IM) injection for more consistent systemic exposure.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for Drotaverine to aid in experimental design.
Table 1: Drotaverine Hydrochloride Solubility
| Solvent | Solubility |
| Water | Sparingly soluble |
| Ethanol | Sparingly soluble |
| Chloroform | Freely soluble |
| Acetone | Slightly soluble |
| Petroleum Ether | Practically insoluble |
| DMSO | Soluble |
| DMF | Soluble |
Table 2: Acute Toxicity (LD50) of Drotaverine in Rodents
| Animal Model | Route of Administration | LD50 |
| Rat | Oral | 1320 mg/kg |
| Mouse | Oral | 350 mg/kg |
| Rat | Intramuscular | 38.37 mg/kg |
Table 3: Recommended Dosage of Drotaverine in Different Animal Models for Antispasmodic Effects
| Animal Model | Route of Administration | Dosage Range |
| Dog | Intramuscular (IM) / Subcutaneous (SC) | 1-2 ml (of 20 mg/ml solution) 1-2 times/day |
| Cat | Intramuscular (IM) / Subcutaneous (SC) | 0.5-1 ml (of 20 mg/ml solution) 1-2 times/day |
| Horse | Intramuscular (IM) / Subcutaneous (SC) | 8-10 ml (of 20 mg/ml solution) 2-3 times/day |
| Cattle | Intramuscular (IM) / Subcutaneous (SC) | 8-10 ml (of 20 mg/ml solution) 2-3 times/day |
Note: The provided dosages are for veterinary formulations and should be adapted for research purposes based on the specific experimental design and animal weight. It is crucial to start with a lower dose and titrate upwards while monitoring for efficacy and adverse effects.
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastrointestinal Motility using the Charcoal Meal Test in Rats
This protocol is a standard method to evaluate the effect of a substance on gastrointestinal transit time.
Experimental Workflow for In Vivo Intestinal Motility Assay
Caption: Workflow for the in vivo charcoal meal test to assess intestinal motility.
Materials:
-
Drotaverine hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
Male Wistar rats (180-200g)
-
Oral gavage needles
Procedure:
-
Animal Preparation: Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Grouping: Divide the animals into at least three groups: a control group (vehicle), and two or more experimental groups receiving different doses of Drotaverine.
-
Drug Administration: Administer Drotaverine or the vehicle orally via gavage.
-
Charcoal Meal Administration: Thirty minutes after drug administration, administer the charcoal meal orally to all animals.
-
Observation Period: Allow 20-30 minutes for the charcoal meal to transit through the gastrointestinal tract.
-
Euthanasia and Dissection: Euthanize the animals using an approved method. Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Calculation: Calculate the percentage of intestinal transit using the following formula: % Intestinal Transit = (Distance traveled by charcoal / Total length of the small intestine) x 100
Signaling Pathway Diagram
Drotaverine's Mechanism of Action: PDE4 Inhibition and Smooth Muscle Relaxation
Caption: Signaling pathway of Drotaverine leading to smooth muscle relaxation.
References
Troubleshooting off-target effects of Drotaveraldine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Drotaveraldine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a principal metabolite of Drotaverine.[1][2] Drotaverine, its parent compound, is a selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3][4] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn results in smooth muscle relaxation.[1][2][3][5] It is presumed that this compound contributes to the overall pharmacological effect through a similar mechanism.
Q2: I am observing effects in my experiment that are inconsistent with PDE4 inhibition. What could be the cause?
While the primary target is PDE4, inconsistent effects may arise from off-target activities. The parent compound, Drotaverine, has been noted to have potential minor allosteric calcium channel blocking properties in vitro.[1][2][5] Additionally, cytostatic effects on some tumor cell lines have been observed.[1][2][5] It is plausible that this compound may exhibit similar off-target effects. High concentrations of the compound can also lead to non-specific interactions.[6]
Q3: My experimental results with this compound are not reproducible. What are the common causes for this variability?
Inconsistent results can stem from several factors:
-
Compound Stability: this compound, like many small molecules, may be susceptible to degradation from improper storage, multiple freeze-thaw cycles, or exposure to light.[7]
-
Concentration Accuracy: Errors in weighing the compound or in serial dilutions can lead to significant variability in the final concentration.[7]
-
Solubility Issues: The compound may precipitate in aqueous buffers if the final concentration of the solvent (e.g., DMSO) is not optimal.[7]
-
Cell Health and Density: The physiological state of the cells, including their passage number and confluency, can significantly impact their response.[8]
Q4: How can I confirm that the observed effects are due to on-target PDE4 inhibition and not off-target effects?
To validate the on-target effects of this compound, consider the following control experiments:
-
Use a Structurally Different PDE4 Inhibitor: Comparing the effects of this compound with another known PDE4 inhibitor (e.g., Rolipram) can help determine if the observed phenotype is specific to PDE4 inhibition.[8]
-
Rescue Experiments: If possible, a rescue experiment can be performed. For instance, if this compound treatment leads to a specific cellular change, attempt to reverse this change by manipulating downstream components of the cAMP signaling pathway.[8]
-
Use a Negative Control: A structurally similar but inactive analog would be an ideal negative control. If unavailable, ensure a vehicle-only control is included in all experiments.[9]
-
Knockdown/Knockout Models: Utilize cell lines where PDE4 has been knocked down or knocked out to see if the effects of this compound are diminished or absent.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or weaker-than-expected effect | Compound degradation | Use a fresh aliquot of the stock solution. Prepare new stock solutions from powder. Avoid repeated freeze-thaw cycles.[7][9] |
| Incorrect concentration | Verify calculations and perform accurate serial dilutions. Consider performing a dose-response experiment to find the optimal concentration.[6] | |
| Low target expression | Confirm the expression level of PDE4 in your experimental model (e.g., via RT-PCR or Western blot).[6] | |
| Suboptimal experimental conditions | Optimize incubation time, temperature, and other assay parameters. | |
| High variability between replicates | Inconsistent cell plating | Ensure a homogenous cell suspension and use consistent seeding densities. |
| Pipetting errors | Calibrate pipettes regularly. For low concentrations, use intermediate dilution steps to work with larger volumes.[8] | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to create a humidity barrier.[9] | |
| Observed cell toxicity | High compound concentration | Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration. Use the lowest effective concentration.[9] |
| Vehicle (e.g., DMSO) toxicity | Include a vehicle-only control. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[6][9] | |
| Suspected off-target effects | Non-specific binding at high concentrations | Perform a dose-response curve to identify the lowest effective concentration.[6][9] |
| Inhibition of other cellular targets | Conduct a selectivity profiling assay against a panel of other phosphodiesterases or relevant kinases.[10][11] Compare results with a structurally unrelated PDE4 inhibitor.[8] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Determining EC50/IC50
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Plating: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
Treatment: Replace the cell culture medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period, appropriate for the specific assay.
-
Assay: Perform the desired assay to measure the biological response (e.g., cAMP levels, cell viability, reporter gene expression).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration. Use a non-linear regression model to fit a sigmoidal curve and determine the EC50/IC50 value.[10]
Protocol 2: Phosphodiesterase (PDE) Selectivity Profiling
This protocol is for assessing the selectivity of this compound against a panel of different PDE isoforms.
-
Reagent Preparation: Prepare assay buffer, recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE5), and the fluorescently labeled cAMP or cGMP substrate.
-
Compound Dilution: Prepare serial dilutions of this compound in DMSO.
-
Assay Procedure:
-
Dispense the diluted this compound or DMSO control into the wells of a microplate.
-
Add the respective PDE enzyme to each well and incubate to allow for binding.
-
Initiate the reaction by adding the fluorescent substrate.
-
Incubate to allow the enzymatic reaction to proceed.
-
-
Detection: Stop the reaction and measure the fluorescence to determine the amount of hydrolyzed substrate.
-
Data Analysis: Calculate the percent inhibition for each PDE isoform at each concentration of this compound. Determine the IC50 value for each isoform to assess selectivity.
Visualizations
Caption: Primary signaling pathway of this compound via PDE4 inhibition.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Potential on-target and off-target effects of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Drotaverine Hydrochloride used for? [synapse.patsnap.com]
- 4. Buy Drotaverine hydrochloride | 985-12-6 | >98% [smolecule.com]
- 5. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Enhancing the Oral Bioavailability of Drotaverine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Drotaverine Hydrochloride.
Frequently Asked Questions (FAQs)
1. What are the main challenges associated with the oral delivery of Drotaverine Hydrochloride?
Drotaverine Hydrochloride presents several challenges for oral administration, primarily due to its physicochemical properties. It is sparingly soluble in water and is reported to have variable and incomplete absorption following oral administration.[1][2][3][4] Its absolute bioavailability has been shown to range from 24.5% to 91%, with a mean of 58.2 ± 18.2%.[2][5][6][7] This high variability can lead to inconsistent therapeutic outcomes.[5][7] Additionally, Drotaverine undergoes extensive hepatic first-pass metabolism, which further reduces the amount of active drug reaching systemic circulation.[2][6] The drug is also known for its bitter taste, which can affect patient compliance, especially in formulations like orally disintegrating tablets (ODTs).[8][9]
2. What are the common strategies to enhance the oral bioavailability of Drotaverine?
Several formulation strategies can be employed to overcome the challenges associated with Drotaverine's oral delivery:
-
Enhancing Dissolution Rate:
-
Fast/Orally Disintegrating Tablets (FDTs/ODTs): Incorporating superdisintegrants like croscarmellose sodium (Ac-Di-Sol) and sodium starch glycolate helps in rapid tablet disintegration, leading to faster drug dissolution and potentially improved absorption.[1][9][10][11][12]
-
Solid Dispersions: Dispersing Drotaverine in an inert carrier matrix can enhance its dissolution rate.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to improved dissolution.[13][14]
-
-
Improving Solubility:
-
Lipid-Based Formulations:
-
Modified Release Formulations:
-
Gastroretentive Drug Delivery Systems (GRDDS): Floating matrix tablets can prolong the gastric residence time of Drotaverine, allowing for increased absorption in the upper gastrointestinal tract.[17]
-
3. How does Drotaverine work as an antispasmodic agent?
Drotaverine acts as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2][6][10] By inhibiting PDE4, Drotaverine increases the intracellular concentration of cAMP. This elevation in cAMP leads to the relaxation of smooth muscles, thereby alleviating spasms and associated pain.[2][6]
Troubleshooting Guides
Problem 1: Low in-vitro drug release from orally disintegrating tablets (ODTs).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Disintegration | - Increase Superdisintegrant Concentration: The concentration of superdisintegrants like croscarmellose sodium or sodium starch glycolate is crucial.[9][12] Experiment with higher concentrations to achieve faster disintegration. |
| - Optimize Superdisintegrant Type: Different superdisintegrants have different mechanisms. Consider using a combination of superdisintegrants. | |
| Poor Wetting | - Incorporate Wetting Agents: Add a suitable wetting agent to the formulation to improve water uptake and tablet disintegration. |
| High Tablet Hardness | - Optimize Compression Force: Excessive compression force can lead to harder tablets with lower porosity, hindering disintegration. Reduce the compression force and monitor the effect on disintegration time and friability.[8][10] |
| Binder Issues | - Reduce Binder Concentration: A high concentration of binder can lead to a more rigid tablet matrix. Optimize the binder concentration to ensure adequate tablet strength without compromising disintegration.[1][10] |
| Inadequate Dissolution Medium | - Ensure Sink Conditions: Verify that the volume and composition of the dissolution medium provide sink conditions for Drotaverine. |
Problem 2: High variability in pharmacokinetic parameters during in-vivo studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent Variability of Drotaverine | Drotaverine itself has high inter-individual variability in bioavailability.[5][7] Ensure a sufficiently powered study with a crossover design to minimize the impact of this variability. |
| Food Effects | The presence of food can significantly alter the absorption of many drugs. Standardize the fasting state of the subjects in your study. |
| Formulation Instability | - Assess Formulation Stability: Ensure that the formulation is stable under the storage and administration conditions of the study. |
| Analytical Method Variability | - Validate Analytical Method: A robust and validated analytical method (e.g., HPLC, LC-MS/MS) for quantifying Drotaverine in plasma is critical.[18][19] Ensure low intra- and inter-day variability. |
| First-Pass Metabolism Differences | Individual differences in hepatic enzyme activity can contribute to variability. While difficult to control, this should be acknowledged as a potential contributing factor.[6] |
Experimental Protocols
Protocol 1: Preparation and Evaluation of Drotaverine HCl Orally Disintegrating Tablets (ODTs)
1. Preparation of ODTs by Direct Compression:
-
Accurately weigh Drotaverine HCl, a superdisintegrant (e.g., croscarmellose sodium), a diluent (e.g., microcrystalline cellulose), a sweetener, and a flavoring agent.[9]
-
Sift all ingredients through a suitable mesh sieve.
-
Mix the drug and excipients in a blender using geometric dilution.
-
Add a lubricant (e.g., magnesium stearate) and a glidant (e.g., talc) and blend for a short period.[11]
-
Compress the final blend into tablets using a tablet press.[8]
2. Evaluation of Pre-compression Parameters:
-
Angle of Repose: Determine the flow properties of the powder blend using the funnel method.[20]
-
Bulk Density and Tapped Density: Measure the unsettled and tapped volume of a known weight of the powder blend.[1][11]
-
Carr's Index and Hausner's Ratio: Calculate these indices from the bulk and tapped densities to assess the powder's flowability and compressibility.[1][8]
3. Evaluation of Post-compression Parameters:
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight and the percentage deviation.[8][10]
-
Hardness: Measure the crushing strength of the tablets using a hardness tester.[8][10]
-
Friability: Subject a known weight of tablets to abrasion and calculate the percentage weight loss.[10][11]
-
Wetting Time: Place a tablet on a piece of tissue paper folded twice and placed in a small petri dish containing a colored solution. Measure the time required for the color to appear on the upper surface of the tablet.
-
In-vitro Disintegration Time: Determine the time taken for the tablets to disintegrate completely in a specified medium using a disintegration test apparatus.[10][11]
-
In-vitro Dissolution Study: Perform dissolution testing using a USP dissolution apparatus (e.g., paddle type) in a suitable dissolution medium (e.g., 0.1 N HCl).[9][12] Collect samples at predetermined time intervals and analyze for drug content using a validated analytical method.
Protocol 2: Quantification of Drotaverine in Plasma using LC-MS/MS
1. Sample Preparation:
-
To a 0.24 mL plasma sample, add an internal standard (e.g., imipramine).[18]
-
Deproteinize the plasma sample by adding methanol.[18]
-
Vortex the mixture and then centrifuge to precipitate the proteins.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.[18]
2. Chromatographic Conditions:
-
Column: Kinetex C18 (50x3mm, 2.6µm) or equivalent.[18]
-
Mobile Phase: A mixture of 0.2% formic acid in water and acetonitrile (65:35 v/v) under isocratic conditions.[18]
-
Flow Rate: 0.4 mL/min.[18]
-
Column Temperature: 40°C.[18]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[18]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[18]
-
Monitor the specific precursor-to-product ion transitions for Drotaverine and the internal standard.
4. Method Validation:
-
Validate the method for linearity, accuracy, precision, recovery, and limit of quantification according to regulatory guidelines.[18]
Data Presentation
Table 1: Pharmacokinetic Parameters of Drotaverine HCl (80 mg Oral Dose)
| Parameter | Mean Value | Range | Reference |
| Absolute Bioavailability | 58.2 ± 18.2% | 24.5 - 91% | [2][5][6][7] |
| Cmax | 292 ± 88 ng/mL | - | [2][6] |
| Tmax | 1.9 ± 0.54 hours | - | [2][6] |
| AUC | 3251 ± 950 ng*h/mL | - | [2][6] |
| Elimination Half-life | 9.11 ± 1.29 hours | - | [2] |
Table 2: Evaluation Parameters for Drotaverine HCl Orally Disintegrating Tablets
| Formulation | Superdisintegrant | Disintegration Time (seconds) | Drug Release in 5 min (0.1 N HCl) | Reference |
| F10 | Croscarmellose Sodium | 8 | 86.7% | |
| CP9 | - | - | >50% | [8] |
| PF5 | - | - | >50% | [8] |
Visualizations
Caption: Workflow for the formulation and evaluation of Drotaverine ODTs.
Caption: Strategies to overcome Drotaverine's bioavailability challenges.
References
- 1. Formulation and evaluation of fast dissolving drotaverine tablets. [wisdomlib.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. Pharmacokinetics and bioavailability of drotaverine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Formulation and evaluation of drotaverine orally disintegrating tablets [wisdomlib.org]
- 13. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 14. pharmacy180.com [pharmacy180.com]
- 15. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Oral Delivery of Cinnarizine: Design, Optimization, and In-Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new method for high-performance liquid chromatographic determination of drotaverine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ajptonline.com [ajptonline.com]
Addressing challenges in Drotaveraldine synthesis and purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Drotaverine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of Drotaverine.
Synthesis Phase
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in Drotaverine synthesis can stem from several factors throughout the multi-step process. Here are common areas to investigate:
-
Sub-optimal Alkylation of Catechol: The initial conversion of catechol to 1,2-diethoxybenzene is crucial. Ensure the pH is maintained in the basic range of 8-10 for optimal conversion.[1][2] Inadequate control of pH can lead to the formation of mono-alkylated byproducts, reducing the yield of the desired dialkylated product.[1]
-
Inefficient Chloromethylation and Cyanation: The traditional route involving the formation of benzyl chloride and subsequent cyanation is notoriously low-yielding (30-35% for the benzyl chloride intermediate).[1][2] This is often due to the instability of the intermediates and the hazardous nature of the cyanide reagents, which can lead to side reactions.[1][2] Consider alternative, higher-yielding synthetic routes that avoid these steps.[1][2]
-
Incomplete Cyclization: The cyclization of the amide intermediate using phosphorus oxychloride is a critical step.[2][3] Ensure complete removal of residual moisture and phosphorus oxychloride after the reaction, as their presence can interfere with the reaction and subsequent workup.[2] Stripping the reaction mass with toluene under vacuum is an effective method.[2]
-
Degradation During Reaction: Drotaverine can degrade under harsh conditions, such as high temperatures or extreme pH.[4] Monitor reaction temperatures closely and ensure they are within the optimal range for each step. For instance, the cyclization step is typically carried out at around 80°C.[2]
Question: I am observing a high level of impurities in my crude product. What are the common impurities and how can I minimize their formation?
Answer: Several impurities can form during the synthesis of Drotaverine. Understanding their origin is key to minimizing their presence.
-
Starting Material Impurities: The purity of your starting materials, such as catechol and diethyl sulfate, is critical. Use high-purity reagents to avoid introducing impurities from the outset.
-
Side-Reaction Products:
-
Drotaveraldine: An oxidation product that can form during the synthesis.
-
3,4-Diethoxyphenylacetic Acid and Drotaverine Amine Impurity: These are unreacted starting materials or byproducts from the amide formation step.[5][6][7] Ensuring the correct stoichiometry and reaction conditions during the condensation of the acid and amine can minimize these.[1]
-
N-(3,4-Diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide: This is the amide intermediate.[5] Incomplete cyclization will result in its presence in the final product.
-
-
Degradation Products: Drotaverine is susceptible to degradation under stress conditions like heat, strong bases, and oxidation.[4] Proper control of reaction conditions and storage of intermediates can prevent the formation of these impurities.
A list of common impurities is provided in the table below.
| Impurity Name | Chemical Name |
| This compound | 1-(3,4-Diethoxybenzylidene)-6,7-diethoxy-3,4-dihydroisoquinoline |
| Drotaverine Amine Impurity | 3,4-Diethoxyphenethylamine |
| 3,4-Diethoxyphenylacetic Acid | 3,4-Diethoxyphenylacetic Acid |
| N-(3,4-Diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide | N-(3,4-Diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide |
| 1-(3,4-Diethoxybenzylidene)-6,7-diethoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline | 1-(3,4-Diethoxybenzylidene)-6,7-diethoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline |
Table 1: Common Process-Related Impurities in Drotaverine Synthesis.[5][6][7]
To minimize these impurities, consider an improved synthetic route that utilizes substituted nitrostyrenes as key intermediates, which avoids the use of toxic cyanides and has been shown to improve overall yield and purity.[1][2][8]
Purification Phase
Question: My purified Drotaverine hydrochloride does not meet the required purity specifications. How can I improve my purification process?
Answer: Recrystallization is the primary method for purifying Drotaverine hydrochloride.[3][9] Optimizing your recrystallization protocol is key to achieving high purity.
-
Solvent Selection: The choice of solvent is critical for effective purification.
-
Single-Solvent Recrystallization: Isopropyl alcohol or ethanol are commonly used.[3] The principle is that the compound is soluble in the hot solvent but sparingly soluble at room temperature.[10]
-
Two-Solvent Recrystallization: A pair of miscible solvents can be used, where Drotaverine is soluble in the first solvent and insoluble in the second.[10]
-
Aqueous Recrystallization: Water can also be used as a recrystallization solvent, which is cost-effective and environmentally friendly.[11] Different crystalline forms (polymorphs) of Drotaverine hydrochloride can be obtained from aqueous solutions, which may have different stability profiles.[11][12][13]
-
-
Control of Cooling Rate: Slow cooling of the saturated solution is crucial for the formation of pure crystals.[10] Rapid cooling can trap impurities within the crystal lattice.
-
Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.[10]
-
Drying: Dry the purified crystals under appropriate conditions (e.g., in a vacuum oven at 55-60°C) to remove residual solvent.[9]
Question: I am having trouble with the color of my final product. It has a yellowish tint instead of being a pale yellow or white crystalline powder. What could be the cause?
Answer: A significant yellow coloration can indicate the presence of impurities.
-
Oxidation Products: As mentioned earlier, this compound is a colored impurity that can form through oxidation. Minimizing exposure to air and using antioxidants during the process can be beneficial.
-
Residual Solvents and Reagents: Incomplete removal of colored reagents or solvents from the synthesis can also lead to a colored product. Ensure thorough washing and drying of the final product.
-
Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help remove colored impurities.[9] The charcoal is then removed by hot gravity filtration before cooling the solution to induce crystallization.[10]
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for assessing the purity of Drotaverine and quantifying its impurities?
A1: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most suitable for analyzing Drotaverine and its impurities.[4][14] A typical method uses a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[4] UV detection at around 230-241 nm is commonly employed.[4][15] This method can effectively separate Drotaverine from its known impurities and degradation products.[4]
Q2: Are there any safety precautions I should be aware of during Drotaverine synthesis?
A2: Yes, particularly with the traditional synthesis route.
-
Cyanide Use: The use of sodium or potassium cyanide is highly hazardous.[1][2] These reagents are toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.
-
Phosphorus Oxychloride: This is a corrosive and moisture-sensitive reagent that should be handled with care.
-
Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Always work in a well-ventilated area and take precautions to avoid ignition sources.
Whenever possible, it is recommended to adopt newer, safer synthetic routes that avoid highly toxic reagents like metal cyanides.[1][2][8]
Q3: Can different crystalline forms of Drotaverine hydrochloride be obtained, and what is their significance?
A3: Yes, Drotaverine hydrochloride can exist in different crystalline forms, or polymorphs.[11][12][13] Different polymorphs can have different physical properties, such as solubility, stability, and bioavailability. It has been reported that different crystal forms can be obtained by using different recrystallization solvents, such as ethanol or water.[11][12][13] It is important to control the crystallization conditions to obtain the desired polymorph consistently.
Q4: How can I stabilize Drotaverine hydrochloride during storage?
A4: Drotaverine can be susceptible to oxidative degradation.[16] The addition of stabilizing agents, such as a mixture of citric acid and its sodium salt, during the recrystallization process can help maintain the pH and improve the stability of the final product.[16] Other stabilizers like sodium metabisulfite may also be used.[16]
Experimental Protocols and Visualizations
General Synthesis Workflow
The synthesis of Drotaverine typically involves the preparation of two key intermediates, 3,4-diethoxyphenylacetic acid and 3,4-diethoxyphenethylamine, followed by their condensation to form an amide, which is then cyclized to form the Drotaverine core structure.
Caption: A simplified workflow for the synthesis of Drotaverine HCl.
Purification Workflow: Single-Solvent Recrystallization
A common method for purifying crude Drotaverine hydrochloride is through single-solvent recrystallization.
Caption: A typical workflow for the purification of Drotaverine HCl.
Troubleshooting Logic for Low Yield
When encountering low yields, a systematic approach to troubleshooting can help identify the root cause.
Caption: A decision tree for troubleshooting low yields in Drotaverine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RU2661150C2 - Method for preparation of drotaverine hydrochloride - Google Patents [patents.google.com]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. veeprho.com [veeprho.com]
- 8. Item - An Improved Synthetic Route to Drotaverine and Papaverine Using Substituted Nitrostyrenes as Key Intermediates - American Chemical Society - Figshare [acs.figshare.com]
- 9. RU2561489C2 - Drotaverine synthesis method - Google Patents [patents.google.com]
- 10. Home Page [chem.ualberta.ca]
- 11. CN103664781A - Drotaverine hydrochloride crystal form I and crystal form II and preparation method - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. CN103694171B - Drotaverine hydrochloride crystal form II I and form IV and preparation method thereof - Google Patents [patents.google.com]
- 14. primescholars.com [primescholars.com]
- 15. asianpubs.org [asianpubs.org]
- 16. RU2535049C1 - Method of producing stabilised drotaverine hydrochloride substance - Google Patents [patents.google.com]
Refining experimental conditions to minimize Drotaveraldine degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions to minimize Drotaveraldine degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions, primarily alkaline and oxidative environments.[1][2][3][4] Significant degradation is also observed under acidic, and photolytic (exposure to light) conditions.[1][3] It is relatively stable under neutral and dry heat conditions.[1][4][5]
Q2: What are the expected degradation products of this compound?
A2: Forced degradation studies have identified several degradation products. Under alkaline conditions, three main degradation products have been observed.[1] Oxidative stress also leads to the formation of multiple degradation products.[4] While the exact structures are not always elucidated in routine stability studies, they are well-resolved from the parent drug using appropriate HPLC methods.[2][3]
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions. Key strategies include:
-
pH Control: Maintain a pH around 5.0, as this compound shows greater stability in slightly acidic to neutral environments.[1][3] Avoid highly alkaline conditions.
-
Protection from Light: Store this compound solutions in amber-colored vials or protect them from light to prevent photolytic degradation.[1]
-
Use of Antioxidants: In cases where oxidative stress is a concern, consider the addition of antioxidants. The selection of an appropriate antioxidant should be based on compatibility with the overall formulation and experimental goals.
-
Temperature Management: While generally stable at elevated temperatures, it is good practice to store stock solutions and samples at controlled room temperature or refrigerated to minimize any potential thermal degradation.[1][4]
Q4: What is a suitable analytical method to monitor this compound and its degradation products?
A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable technique.[1][2][6] A C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[1][2][7] Detection is usually performed using a PDA or UV detector at wavelengths ranging from 230 nm to 357 nm.[2][6]
Troubleshooting Guides
Issue 1: Higher than expected degradation in the control sample.
| Possible Cause | Troubleshooting Steps |
| Solvent/Buffer pH | Verify the pH of your solvent or buffer system. This compound is more stable at a slightly acidic pH (around 5).[1][3] Adjust the pH if necessary. |
| Exposure to Light | Ensure that your stock solutions and samples are protected from light by using amber vials or covering the containers with aluminum foil.[1] |
| Contaminated Reagents | Use high-purity, HPLC-grade solvents and freshly prepared buffers. Contaminants can initiate or catalyze degradation. |
| Improper Storage | Store stock solutions and prepared samples at recommended temperatures (e.g., refrigerated) to slow down potential degradation, even if the compound is relatively heat-stable.[1] |
Issue 2: Poor separation of degradation products from the parent this compound peak in HPLC.
| Possible Cause | Troubleshooting Steps |
| Inappropriate HPLC Method | The current method may not be a "stability-indicating" method. A stability-indicating method is specifically developed to separate the drug from its degradation products.[1][2] |
| Incorrect Mobile Phase Composition | Adjust the ratio of the organic solvent to the aqueous buffer in your mobile phase. A gradient elution may be necessary to resolve all peaks.[2] |
| Wrong Column Type | Ensure you are using a suitable column, such as a C18 or C8.[1][7] The column's stationary phase plays a critical role in separation. |
| Inadequate pH of Mobile Phase | The pH of the mobile phase can significantly affect the retention times and separation of ionizable compounds like this compound and its degradation products. Optimize the pH of the aqueous component of your mobile phase.[7] |
Data Presentation
Table 1: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Parameter | Duration & Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 8 hours (reflux) | ~12.62% | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 8 hours (reflux) | ~62.49% | [3] |
| Oxidative | 30% H₂O₂ | 72 hours (room temp) | ~55.14% | [3] |
| Oxidative | 3% H₂O₂ | Elevated Temperature (100°C) | ~16.84% | [4] |
| Photolytic | Direct Sunlight (dry form) | 4 hours | ~23.59% | [1] |
| Thermal | Dry Heat | 15 days at 60°C | ~1.38% | [1] |
| Thermal | Dry Heat | 48 hours at 100°C | ~6.82% | [4] |
| Neutral Hydrolysis | Water | Reflux | ~9.82% | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound as per ICH guidelines.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of water and methanol) to obtain a stock solution of 1 mg/mL.[1]
-
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Reflux the solution for 8 hours.
-
Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Reflux the solution for 8 hours.
-
Withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% or 30% H₂O₂ to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24-72 hours).[3]
-
Withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the solid drug substance to direct sunlight for a specified duration (e.g., 4 hours).[1]
-
Alternatively, expose a solution of the drug to a calibrated light source as per ICH Q1B guidelines.
-
Prepare samples for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to analyze this compound and its degradation products.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples include:
-
Detection Wavelength: 230 nm, 319 nm, or 357 nm, depending on the desired sensitivity and specificity.[1][2][6]
-
Column Temperature: Ambient or controlled at 25°C.[2]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the samples from the forced degradation studies with the mobile phase to a final concentration within the linear range of the method (e.g., 10-100 µg/mL).
Visualizations
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. Development And Validation Of Stability Indicating Rp-hplc Method For The Determination Of Drotaverine Hydrochloride - Neliti [neliti.com]
- 6. ijpbs.com [ijpbs.com]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Limitations in Drotaveraldine's Therapeutic Application
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the therapeutic limitations of Drotaveraldine. The primary challenges in working with this compound, a major metabolite of the antispasmodic drug Drotaverine, are its poor and variable oral bioavailability, largely stemming from low aqueous solubility and significant first-pass metabolism.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the solubility and dissolution of this compound, thereby improving its therapeutic applicability.
Frequently Asked Questions (FAQs)
Q1: What are the primary therapeutic limitations of this compound?
A1: The main limitations are its low and variable oral bioavailability. This is primarily due to its poor aqueous solubility and extensive first-pass metabolism, where a significant portion of the drug is metabolized in the liver before it can reach systemic circulation.[1]
Q2: What is the mechanism of action of this compound's parent compound, Drotaverine?
A2: Drotaverine acts as a selective inhibitor of phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn results in the relaxation of smooth muscles.[2][3][4]
Q3: My this compound compound is precipitating in my aqueous buffer during an in-vitro assay. What can I do?
A3: Precipitation is a common issue with poorly soluble compounds. First, ensure your stock solution is prepared in a suitable organic solvent like DMSO. When diluting into your aqueous buffer, aim for the lowest possible final concentration of the organic solvent (typically <1%). You can also try gentle warming and vortexing of the buffer during the addition of the stock solution. If precipitation persists, consider using a co-solvent system or solubility enhancers like cyclodextrins.
Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A4: Inconsistent results can arise from the poor solubility of the compound, leading to variable concentrations in your assay wells. Ensure the compound is fully dissolved in your final medium and visually inspect for any precipitation. Cell-based assays for PDE4 inhibitors can also be sensitive to cell density and stimulation conditions (e.g., using forskolin to stimulate adenylyl cyclase). Standardize these parameters carefully. In some cases, the compound may be unstable in the assay medium over time; consider evaluating its stability under your experimental conditions.
Troubleshooting Guides
In-Vitro Solubility and Dissolution Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates upon dilution in aqueous buffer. | The compound has low aqueous solubility and is "crashing out" of the organic stock solution. | 1. Optimize the final concentration of the organic solvent (e.g., DMSO) to be as low as possible (<0.5%).2. Pre-warm the aqueous buffer to 37°C before adding the stock solution.3. Add the stock solution dropwise while vigorously vortexing the buffer.4. Consider using a co-solvent system (e.g., ethanol, PEG 400) in your final dilution.5. For persistent issues, explore the use of solubility enhancers like cyclodextrins. |
| Inconsistent results in dissolution testing. | Incomplete wetting of the solid compound. Agglomeration of particles. | 1. Ensure the dissolution medium is adequately de-gassed.2. Use a suitable wetting agent (surfactant) in the dissolution medium at a low concentration.3. Optimize the agitation speed to ensure adequate mixing without creating a vortex. |
| Low and variable drug release in dissolution studies. | The intrinsic dissolution rate is very low. The formulation does not effectively release the drug. | 1. Consider particle size reduction techniques (micronization) to increase the surface area.2. Develop enabling formulations such as solid dispersions or self-emulsifying drug delivery systems (SEDDS) to improve solubility. |
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Variable peak areas or retention times. | Inconsistent sample preparation leading to incomplete dissolution. Leak in the HPLC system. Mobile phase composition drift. | 1. Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase. Filter all samples before injection.2. Check for leaks in the pump, injector, and fittings.3. Prepare fresh mobile phase daily and ensure it is properly mixed and degassed. |
| Peak tailing or broad peaks. | Column overload. Secondary interactions with the stationary phase. | 1. Reduce the injection volume or the concentration of the sample.2. Adjust the pH of the mobile phase to suppress the ionization of this compound.3. Consider a different column with a different stationary phase chemistry. |
| Ghost peaks. | Contamination in the mobile phase or injector. Carryover from a previous injection. | 1. Use high-purity solvents and flush the system thoroughly.2. Implement a robust needle wash protocol in your autosampler method.3. Inject a blank solvent to check for carryover. |
Quantitative Data
The following tables summarize the available quantitative data for Drotaverine hydrochloride, the parent compound of this compound. This data can serve as a useful reference for initiating experiments with this compound.
Table 1: Solubility of Drotaverine Hydrochloride
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [3][5] |
| Ethanol | ~0.5 mg/mL | [6][7] |
| DMSO | ~1.0 mg/mL | [6][7] |
| Dimethyl formamide (DMF) | ~1.0 mg/mL | [6][7] |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | [3][6][7][8] |
Table 2: Pharmacokinetic Parameters of Drotaverine Hydrochloride (80 mg oral dose)
| Parameter | Value | Reference |
| Absolute Bioavailability | 24.5% - 91% (Mean: 58.2 ± 18.2%) | [2][4][9][10][11] |
| Cmax (Peak Plasma Concentration) | 292 ± 88 ng/mL | [2][4][11] |
| Tmax (Time to Peak Concentration) | 1.9 ± 0.54 hours | [2][4][11] |
| Volume of Distribution | 193 ± 48 L | [2][11] |
| Biological Half-Life | 9.11 ± 1.29 hours | [2][11] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer
-
Methanol or another suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the desired amounts of this compound and PVP K30 (e.g., in a 1:5 drug-to-polymer ratio).
-
Dissolve the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and sonication if necessary.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve of appropriate mesh size to ensure uniformity.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Protocol 2: Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate a lipid-based system to improve the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
-
Water bath
Procedure:
Part A: Formulation
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios. For each mixture, titrate with water and observe the formation of a clear or bluish-white emulsion to identify the self-emulsifying region.
-
Preparation of SEDDS Formulation: Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. Accurately weigh the components and mix them in a glass vial. Add the predetermined amount of this compound to the mixture. Gently heat the mixture in a water bath (around 40°C) and vortex until a clear, homogenous solution is obtained.
Part B: Characterization
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation (e.g., 1 mL) to a beaker containing a known volume of water (e.g., 250 mL) at 37°C with gentle agitation. Record the time taken for the formation of a homogenous emulsion.
-
Droplet Size and Zeta Potential Analysis: Dilute the SEDDS formulation with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
In-Vitro Dissolution Study: Perform a dissolution test using a USP Type II apparatus. Add the SEDDS formulation to the dissolution medium (e.g., simulated gastric fluid) and withdraw samples at predetermined time intervals to determine the rate and extent of drug release.
Visualizations
Caption: Signaling pathway of this compound's parent compound, Drotaverine.
Caption: Workflow for improving this compound's bioavailability.
Caption: Logical steps for troubleshooting precipitation issues.
References
- 1. EP2709599B1 - Pharmaceutical composition comprising drotaverine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. crsubscription.com [crsubscription.com]
- 5. What is dissolution testing? [pion-inc.com]
- 6. In Vitro Dissolution Testing with Flow-Through Method: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. In vitro dissolution testing methods | PDF [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Drotaveraldine Experiments: A Technical Support Guide to Minimize Variability
For researchers and drug development professionals working with Drotaveraldine, ensuring the reproducibility and reliability of experimental outcomes is paramount. This technical support center provides a comprehensive resource to address common challenges and sources of variability. Through detailed troubleshooting guides and frequently asked questions (FAQs), this guide aims to equip you with the strategies needed to obtain consistent and accurate results.
Section 1: Troubleshooting Guide for In Vitro Smooth Muscle Contraction Assays
Variability in isolated tissue experiments can arise from multiple factors, from tissue preparation to data acquisition. This section provides a structured approach to identifying and resolving common issues.
FAQ 1: My tissue is not showing a stable baseline or is not responding to agonists.
A lack of response or an unstable baseline in an isolated organ bath experiment can be frustrating. Here are several potential causes and their solutions:
-
Tissue Viability: The health of the isolated tissue is critical.
-
Solution: Always test tissue viability at the beginning of an experiment by challenging it with a high-potassium solution (e.g., 80 mM KCl). A robust contraction confirms viability. If there is no response, the tissue should be discarded.
-
-
Inadequate Equilibration: Tissues require a stabilization period after being placed in the organ bath.
-
Solution: Allow the tissue to equilibrate for at least 60-90 minutes under the appropriate resting tension. During this time, flush the organ bath with fresh physiological salt solution (e.g., Krebs-Henseleit) every 15-20 minutes to remove metabolic waste products.
-
-
Improper Tissue Dissection: Damage to the tissue during preparation can impair its function.
-
Solution: Handle the tissue gently, avoiding stretching or touching the smooth muscle directly. Ensure that the dissection is performed in ice-cold physiological salt solution to minimize metabolic activity and degradation.
-
-
Incorrect Buffer Composition or Conditions: The physiological salt solution must mimic the in vivo environment.
-
Solution: Double-check the composition and pH of your Krebs-Henseleit solution. Ensure it is continuously gassed with carbogen (95% O₂ / 5% CO₂) to maintain pH and oxygenation, and that the temperature is kept constant at 37°C.
-
Experimental Workflow for Troubleshooting Tissue Viability
Caption: Troubleshooting workflow for unresponsive isolated tissue.
FAQ 2: I am observing a high degree of variability between different tissue preparations.
Inter-tissue variability is a common challenge. The following steps can help minimize this:
-
Standardized Dissection: Consistency in tissue preparation is key.
-
Solution: Develop and adhere to a strict protocol for tissue dissection, ensuring that the size and orientation of the tissue strips or rings are as uniform as possible.
-
-
Consistent Resting Tension: The initial tension applied to the tissue can significantly affect its contractility.
-
Solution: Apply a consistent and appropriate resting tension to each tissue preparation and allow it to stabilize. The optimal tension should be determined empirically for each tissue type.
-
-
Biological Variation: Animals can have inherent biological differences.
-
Solution: Use animals from the same strain, age, and sex. When possible, use multiple tissues from the same animal for different experimental groups to reduce inter-animal variability.
-
FAQ 3: The response to my agonist is diminishing with repeated applications (tachyphylaxis).
Tachyphylaxis, or the rapid decrease in response to a drug after repeated administration, can complicate the interpretation of results.
-
Receptor Desensitization: Continuous exposure to an agonist can lead to receptor desensitization.
-
Solution: Allow for a sufficient washout period between agonist applications to allow the receptors to recover. The duration of the washout will depend on the specific agonist and tissue.
-
-
Use of Submaximal Concentrations: High concentrations of agonists are more likely to induce tachyphylaxis.
-
Solution: For pre-contraction before testing a relaxant agent like this compound, use a concentration of the agonist that produces a submaximal, stable contraction (e.g., EC₅₀ to EC₈₀).
-
-
Prostaglandin Involvement: In some tissues, tachyphylaxis to certain agonists can be mediated by the release of prostaglandins.
-
Solution: Pre-treatment with a cyclooxygenase inhibitor, such as indomethacin, can sometimes prevent tachyphylaxis.
-
Section 2: Troubleshooting Guide for Analytical Quantification of this compound
Accurate quantification of this compound is crucial for pharmacokinetic studies and for verifying the concentration of experimental solutions.
FAQ 4: I am seeing inconsistent peak areas and retention times in my HPLC analysis.
Variability in HPLC results can often be traced back to the mobile phase, column, or sample preparation.
-
Mobile Phase Issues: The composition and pH of the mobile phase are critical for consistent chromatography.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Verify the pH of the buffer component. Small variations in mobile phase composition can be deliberately introduced to test for method robustness.
-
-
Column Performance: The HPLC column can degrade over time.
-
Solution: Regularly check column performance by injecting a standard and monitoring peak shape, retention time, and theoretical plates. If performance degrades, wash or replace the column.
-
-
Sample Preparation: Inconsistent sample preparation can lead to variable results.
-
Solution: Use a validated and standardized protocol for sample preparation, including precise weighing, dilution, and filtration steps.
-
Table 1: Robustness Testing Parameters for this compound HPLC Analysis
| Parameter | Recommended Variation | Acceptance Criteria |
| Flow Rate | ± 0.2 mL/min | Retention time and peak area RSD < 2% |
| Column Temperature | ± 5°C | Resolution and tailing factor within limits |
| Mobile Phase pH | ± 0.2 units | No significant change in retention time |
| Mobile Phase Composition | ± 2% in organic modifier | System suitability parameters met |
FAQ 5: How can I ensure the stability of my this compound stock solutions?
This compound is susceptible to degradation under certain conditions.
-
pH and Temperature: this compound is more stable in acidic conditions and degrades more rapidly in alkaline and neutral solutions, especially at elevated temperatures.[1]
-
Solution: Prepare stock solutions in a suitable solvent and store them at low temperatures (e.g., -20°C). Aqueous solutions for experiments should be prepared fresh daily.
-
-
Solvent Selection: The choice of solvent can impact solubility and stability.
-
Solution: this compound hydrochloride is soluble in organic solvents like DMSO and DMF, and sparingly soluble in aqueous buffers.[2] For aqueous solutions, first dissolve the compound in a small amount of DMSO or DMF and then dilute with the aqueous buffer.[2] It is not recommended to store aqueous solutions for more than one day.[2]
-
-
Light Exposure: Photolytic degradation can occur with prolonged exposure to light.[1]
-
Solution: Protect stock solutions and experimental preparations from light by using amber vials or covering them with aluminum foil.
-
Table 2: Summary of this compound Stability Under Stress Conditions
| Stress Condition | Temperature | Duration | Percent Degradation | Reference |
| Acidic (0.1 M HCl) | 60°C | 8 hours | ~14% | [3] |
| Alkaline (0.1 M NaOH) | 60°C | 8 hours | ~76% | [3] |
| Oxidative (2.5% H₂O₂) | Room Temp | 8 hours | ~13% | [3] |
| Thermal (Dry Heat) | 100°C | 48 hours | ~6.82% | [4] |
| Photolytic (Sunlight) | Ambient | 48 hours | ~13.16% | [4] |
Section 3: Detailed Experimental Protocols
To reduce variability, it is essential to follow standardized protocols. This section provides a detailed methodology for a common in vitro smooth muscle relaxation assay.
Protocol 1: In Vitro Smooth Muscle Relaxation Assay Using Guinea Pig Tracheal Rings
This protocol describes the measurement of the relaxant effect of this compound on pre-contracted guinea pig tracheal smooth muscle.
1. Preparation of Krebs-Henseleit Solution:
-
Prepare fresh Krebs-Henseleit solution daily. The composition should be (in mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.66, NaHCO₃ 25.0, and glucose 11.1.[5][6]
-
The solution should be maintained at 37°C and continuously gassed with carbogen (95% O₂ / 5% CO₂), which will maintain the pH at approximately 7.4.[5][6]
2. Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Gently remove adhering connective tissue.
3. Experimental Setup:
-
Suspend each tracheal ring between two stainless steel hooks in an isolated organ bath containing 10 mL of Krebs-Henseleit solution at 37°C and gassed with carbogen.[7]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a resting tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.[7]
4. Experimental Procedure:
-
After equilibration, induce a sustained contraction with an agonist such as histamine (1 µM) or methacholine (1 µM).
-
Once the contraction has reached a stable plateau, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the tissue to reach a steady-state response at each concentration.
-
Record the relaxation at each concentration as a percentage of the initial agonist-induced contraction.
5. Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximum relaxation effect). This can be done using non-linear regression analysis in software such as GraphPad Prism.
Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
Caption: Mechanism of this compound-induced smooth muscle relaxation.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. media.neliti.com [media.neliti.com]
- 5. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Side Effects of Drotaverine in Animal Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information on managing the potential side effects of Drotaverine in animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is Drotaverine and what is its primary mechanism of action?
Drotaverine is an antispasmodic drug, structurally related to papaverine, that acts as a selective inhibitor of phosphodiesterase 4 (PDE4). Its primary mechanism involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which leads to the relaxation of smooth muscles.
Q2: What are the most common species used in preclinical safety studies of Drotaverine?
Based on available literature, the most commonly used animal models for studying the effects of Drotaverine are rats, mice, and horses.[1][2][3] While studies in dogs exist, specific quantitative data on side effects are less commonly reported in publicly available literature.
Q3: What are the major potential side effects of Drotaverine observed in animal studies?
The primary side effects observed in animal studies include cardiovascular effects (hypotension, changes in heart rate), central nervous system (CNS) effects (drowsiness, dizziness), and gastrointestinal effects (decreased motility).[2][4] At higher doses, organ-specific toxicity has been noted.[1][5]
Q4: Are there any known species-specific side effects of Drotaverine?
Yes. For instance, studies in horses have specifically highlighted drowsiness and a significant decrease in gastrointestinal contraction for up to two hours after administration.[2][6] Acute toxicity studies in rats have detailed effects like dilated blood capillaries and congestion in the liver and kidneys at high doses.[1][5]
Q5: What should I do if I observe a sudden drop in blood pressure in an animal after Drotaverine administration?
A sudden drop in blood pressure (hypotension) is a known potential side effect, particularly with rapid intravenous injection.[4] Immediately cease or reduce the rate of administration. Provide supportive care, which may include fluid therapy to expand vascular volume. Continuous monitoring of blood pressure is crucial. For severe cases, vasopressor agents may be considered under veterinary guidance.
Troubleshooting Guides
Issue 1: Animal exhibits signs of Central Nervous System (CNS) Depression (e.g., drowsiness, lethargy)
-
Immediate Action:
-
Assess Vital Signs: Monitor respiration rate, heart rate, and body temperature.
-
Ensure a Safe Environment: Place the animal in a quiet, comfortable, and well-ventilated cage to prevent injury.
-
Reduce Dosage: In subsequent experiments, consider reducing the dose of Drotaverine.
-
-
Preventative Measures:
-
Start with the lowest effective dose and titrate upwards.
-
Closely observe animals for the first few hours after administration, especially when using a new species or a higher dose.
-
-
Experimental Consideration:
-
If the sedative effect interferes with the experimental outcomes (e.g., behavioral tests), consider alternative antispasmodic agents or adjust the timing of the assessments. A study in horses noted that all animals experienced drowsiness at the recommended dose.[2]
-
Issue 2: Significant Decrease in Blood Pressure (Hypotension) Observed
-
Immediate Action:
-
Slow or Stop Infusion: If administering intravenously, immediately slow down or stop the infusion.[4]
-
Administer Fluids: Administer an intravenous bolus of isotonic crystalloids (e.g., 20 mL/kg in dogs) over 15 minutes to help restore blood volume.[7]
-
Monitor: Continuously monitor blood pressure until it returns to a stable, normal range.
-
-
Preventative Measures:
-
Administer intravenous Drotaverine slowly.[4]
-
Ensure the animal is well-hydrated before drug administration.
-
For animals under anesthesia, be aware that anesthetic agents can also cause hypotension, and the effects may be additive.
-
-
Pharmacological Intervention (for severe, persistent hypotension):
-
In consultation with a veterinarian, consider the use of vasopressors like dopamine.[8]
-
Issue 3: Injection Site Reactions
-
Observation: Monitor the injection site for signs of irritation, swelling, or pain.
-
Management:
-
Cold Compress: Apply a cold compress to the affected area to reduce swelling and discomfort.
-
Analgesia: If pain is evident, consider appropriate analgesic administration as per your approved animal care protocol.
-
-
Preventative Measures:
-
Ensure the drug is properly diluted and at a physiological pH.
-
Rotate injection sites for repeated administrations.
-
Use appropriate needle sizes and sterile techniques.
-
Quantitative Data on Side Effects
| Parameter | Species | Route | Value | Observations | Reference |
| LD50 | Rat | Intramuscular | 38.37 mg/kg | Females appeared more susceptible. Necropsy of deceased animals revealed pale and congested liver and kidneys. | [1][5] |
| Heart Rate Variability | Horse | Intravenous (180 mg total dose) | Significant decrease in LF/HF ratio | Indicated a decrease in sympathetic system activity. | [2][6] |
| Gastrointestinal Motility | Horse | Intravenous (180 mg total dose) | Decreased contraction for up to 2 hours | [2] | |
| Central Nervous System | Horse | Intravenous (180 mg total dose) | Drowsiness | Observed in all treated animals. | [2] |
Key Experimental Protocols
Protocol 1: Intravenous Administration of Drotaverine in Rats
-
Animal Preparation: Acclimatize male Wistar rats (200-250g) to the laboratory conditions for at least one week.
-
Drug Preparation: Dissolve Drotaverine hydrochloride in sterile 0.9% saline to the desired concentration. The solution should be at room temperature.
-
Restraint: Place the rat in a suitable restraint device that allows access to the tail.
-
Vein Dilation: To facilitate injection, warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes.
-
Injection:
-
Disinfect the tail with 70% ethanol.
-
Using a 27-gauge needle attached to a 1 mL syringe, cannulate one of the lateral tail veins.
-
Administer the Drotaverine solution slowly over 1-2 minutes.
-
The maximum recommended bolus injection volume is 5 mL/kg.[9]
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions (e.g., respiratory distress, seizures).
-
Return the animal to its home cage and monitor for changes in behavior, posture, and activity for at least 4 hours.
-
Monitor vital signs (heart rate, respiratory rate, temperature) at regular intervals.
-
Protocol 2: Assessment of Cardiovascular Side Effects in Anesthetized Dogs
-
Animal Preparation: Use healthy, adult Beagle dogs. Fast the animals for 12 hours prior to the experiment but allow free access to water.
-
Anesthesia: Induce anesthesia with propofol and maintain with isoflurane.
-
Instrumentation:
-
Place an arterial catheter for direct blood pressure monitoring.
-
Attach ECG leads for continuous heart rate and rhythm monitoring.
-
Place an intravenous catheter for drug and fluid administration.
-
-
Baseline Measurement: After a stabilization period of at least 20 minutes, record baseline cardiovascular parameters (systolic, diastolic, and mean arterial pressure; heart rate).
-
Drotaverine Administration: Administer a slow intravenous bolus of Drotaverine at the desired dose.
-
Data Collection: Record cardiovascular parameters continuously for at least 2 hours post-administration.
-
Management of Hypotension: If mean arterial pressure drops below 60 mmHg, initiate fluid therapy with an isotonic crystalloid solution (10-20 mL/kg bolus). If hypotension persists, consider a dopamine infusion (5-10 µg/kg/min).[7][8]
Visualizations
Signaling Pathway of Drotaverine
Caption: Mechanism of action of Drotaverine via PDE4 inhibition.
Experimental Workflow for Managing Hypotension
Caption: Troubleshooting workflow for Drotaverine-induced hypotension.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. squarepharma.com.bd [squarepharma.com.bd]
- 5. Acute toxicity study of drotaverine hydrochloride in rats byintramuscular route | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 8. What is the best treatment for hypotension in healthy dogs during anaesthesia maintained with isoflurane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Method Validation for Drotaveraldine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Drotaveraldine in complex matrices. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of Drotaverine and its metabolites like this compound in biological samples?
A1: The most prevalent methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV-Visible or Photodiode Array (PDA) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for complex matrices like plasma due to its higher sensitivity and selectivity.[1]
Q2: What are the key validation parameters to consider according to ICH guidelines?
A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][4] Stability-indicating methods also require forced degradation studies.[2][3][5]
Q3: What are common challenges in extracting Drotaverine and its metabolites from plasma?
A3: Challenges in plasma extraction include matrix effects, low recovery, and the presence of endogenous interferences.[6] Common extraction techniques to overcome these challenges are protein precipitation (PPT) with methanol or acetonitrile and liquid-liquid extraction (LLE) with solvents like ethyl acetate.[1][7] The choice of method can significantly impact the cleanliness of the sample and the sensitivity of the assay.[8]
Q4: How should I perform stability testing for Drotaverine and its metabolites?
A4: Stability testing should evaluate the analyte's stability in solution and in the biological matrix under various conditions. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic stress conditions are also crucial to establish the stability-indicating nature of the method.[2][3][5] Drotaverine has been found to degrade significantly under alkaline, oxidative, and photolytic conditions.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause: Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column degradation.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa. For Drotaverine, which is a basic compound, a slightly acidic mobile phase can improve peak shape.
-
Use of Additives: Incorporate additives like triethylamine into the mobile phase to mask active silanol groups on the column and reduce tailing.[9]
-
Column Check: Flush the column with a strong solvent or, if necessary, replace it if it has degraded.
-
Issue 2: Low Recovery During Sample Extraction
-
Possible Cause: Inefficient extraction solvent, improper pH during LLE, or incomplete protein precipitation.
-
Troubleshooting Steps:
-
Optimize LLE Solvent: Test different organic solvents or solvent mixtures for LLE to find one with optimal partitioning for this compound.
-
Adjust pH: For LLE of basic compounds, adjusting the sample pH to a more basic level can improve extraction efficiency.
-
Improve PPT: Ensure the ratio of precipitating solvent to plasma is sufficient (e.g., 3:1 or 4:1) and that vortexing is adequate for complete protein removal.
-
Issue 3: High Matrix Effect in LC-MS/MS Analysis
-
Possible Cause: Co-elution of endogenous components from the matrix that suppress or enhance the ionization of the analyte.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Switch from protein precipitation to a more selective sample preparation technique like LLE or solid-phase extraction (SPE).
-
Chromatographic Separation: Modify the chromatographic conditions (e.g., gradient, column chemistry) to better separate the analyte from interfering matrix components.
-
Use of Isotope-Labeled Internal Standard: If available, a stable isotope-labeled internal standard can help compensate for matrix effects.
-
Quantitative Data Summary
Table 1: Summary of Validation Parameters for Drotaverine Analysis by LC-MS/MS in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 2.24 - 448 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.997 | [1] |
| Accuracy (Bias) | < 5.4% | [1] |
| Precision (CV) | < 6.3% | [1] |
| Recovery | 91 - 98% | [1] |
| Lower Limit of Quantification (LLOQ) | 2.24 ng/mL | [1] |
Table 2: Summary of Validation Parameters for Drotaverine Analysis by RP-HPLC
| Parameter | Result | Reference |
| Linearity Range | 40 - 180 µg/mL | [2] |
| Correlation Coefficient (r²) | 0.9998 | [2] |
| Accuracy (Recovery) | 98.65 ± 0.31% to 101.02 ± 0.12% | [9] |
| Precision (%RSD) | < 2% | [10] |
| Limit of Detection (LOD) | 0.935 µg/mL | [10] |
| Limit of Quantification (LOQ) | 2.80 µg/mL | [11] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Method for Drotaverine in Human Plasma
This protocol is based on a validated method for Drotaverine and is a good starting point for this compound analysis.
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Protocol 2: Stability-Indicating RP-HPLC Method for Drotaverine
This protocol can be adapted for assessing the stability of this compound.
-
Forced Degradation Study:
-
Acid Degradation: Treat the drug substance with 0.1 M HCl.[12]
-
Base Degradation: Treat the drug substance with 0.1 M NaOH.[12]
-
Oxidative Degradation: Treat the drug substance with 2.5% v/v H₂O₂.[12]
-
Thermal Degradation: Expose the drug substance to dry heat.
-
Photolytic Degradation: Expose the drug substance to UV light.
-
-
Chromatographic Conditions:
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Decision Tree for HPLC/LC-MS/MS.
References
- 1. Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development And Validation Of Stability Indicating Rp-hplc Method For The Determination Of Drotaverine Hydrochloride - Neliti [neliti.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. questjournals.org [questjournals.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Development and validation of new analytical methods for simultaneous estimation of Drotaverine hydrochloride in combination with Omeprazole in a pharmaceutical dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Analysis of Drotaverine and Other Phosphodiesterase-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Drotaveraldine (Drotaverine) and other prominent phosphodiesterase-4 (PDE4) inhibitors, including Roflumilast, Apremilast, and Cilomilast. The focus is on their mechanism of action, in vitro potency, effects on cytokine production, and therapeutic applications, supported by experimental data.
Introduction to Phosphodiesterase-4 (PDE4) Inhibition
Phosphodiesterase-4 (PDE4) is a crucial enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels have anti-inflammatory effects, making PDE4 an attractive therapeutic target for a range of inflammatory diseases.[1] PDE4 inhibitors work by blocking the action of this enzyme, leading to an increase in intracellular cAMP, which in turn modulates the production of various pro- and anti-inflammatory cytokines.
Mechanism of Action of PDE4 Inhibitors
The primary mechanism of action for PDE4 inhibitors involves the inhibition of cAMP hydrolysis. This leads to the activation of Protein Kinase A (PKA), which can then phosphorylate and regulate the activity of various transcription factors, ultimately leading to a decrease in the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and an increase in anti-inflammatory mediators such as Interleukin-10 (IL-10).
Comparative Analysis of PDE4 Inhibitors
This section provides a detailed comparison of Drotaverine, Roflumilast, Apremilast, and Cilomilast. It is important to note that while Drotaverine is a known PDE4 inhibitor, there is a notable lack of publicly available, specific quantitative data on its in vitro potency against PDE4 subtypes and its immunomodulatory effects compared to the other well-characterized inhibitors discussed herein.
Drotaverine (this compound)
Drotaverine is primarily recognized as a potent antispasmodic agent used for the treatment of smooth muscle spasms associated with various conditions, including gastrointestinal and genitourinary disorders.[2] Its mechanism of action is attributed to the inhibition of the PDE4 enzyme, leading to smooth muscle relaxation.[3] While its clinical efficacy as a spasmolytic is well-documented, its potential as an anti-inflammatory agent through PDE4 inhibition is less characterized in the scientific literature with respect to quantitative in vitro studies.
Roflumilast
Roflumilast is an oral PDE4 inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[4][5] It is known for its high potency and selectivity for PDE4.[4]
Apremilast
Apremilast is an oral PDE4 inhibitor approved for the treatment of psoriasis and psoriatic arthritis.[6] It modulates the production of multiple pro-inflammatory and anti-inflammatory cytokines.
Cilomilast
Cilomilast is a second-generation PDE4 inhibitor that was developed for the treatment of COPD.[7] While it showed some efficacy, its development was hampered by gastrointestinal side effects.[7]
Quantitative Data Presentation
The following tables summarize the available quantitative data for the in vitro inhibitory activity and effects on cytokine production of the selected PDE4 inhibitors.
Table 1: In Vitro PDE4 Inhibitory Activity (IC50 values in nM)
| Compound | PDE4A | PDE4B | PDE4C | PDE4D | Reference(s) |
| Drotaverine | Data not available | Data not available | Data not available | Data not available | |
| Roflumilast | >1000 | 0.8 | >1000 | 0.6 | [8] |
| Apremilast | 10-100 (pan-PDE4) | 10-100 (pan-PDE4) | 10-100 (pan-PDE4) | 10-100 (pan-PDE4) | [8] |
| Cilomilast | Data not available | 120 | Data not available | 12 | [8] |
Note: Lower IC50 values indicate greater potency. The data for Roflumilast and Apremilast are from various sources and may have been determined under different experimental conditions.
Table 2: Effects on Cytokine Production
| Compound | Effect on TNF-α Production | Effect on IL-10 Production | Cell Type / Model | Reference(s) |
| Drotaverine | Data not available | Data not available | ||
| Roflumilast | Inhibition (IC50 ≈ 0.3 nM) | Upregulation | LPS-stimulated human whole blood | [8] |
| Apremilast | Inhibition (IC50 ≈ 110 nM) | Upregulation | LPS-stimulated PBMCs | [8] |
| Cilomilast | Inhibition | Data not available | LPS-stimulated human monocytes | [7] |
Note: IC50 values represent the concentration of the inhibitor required to reduce TNF-α production by 50%. LPS (Lipopolysaccharide) is used to stimulate an inflammatory response in vitro. PBMCs (Peripheral Blood Mononuclear Cells).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate the PDE4 signaling pathway and a general workflow for characterizing PDE4 inhibitors.
Experimental Protocols
PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method to determine the in vitro potency of PDE4 inhibitors using a fluorescence polarization (FP)-based assay.[9][10][11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified PDE4 enzyme.
Materials:
-
Purified recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Binding Agent (specific for the hydrolyzed substrate)
-
Test compounds and a known PDE4 inhibitor (e.g., Roflumilast) as a positive control
-
DMSO for compound dilution
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Assay Plate Setup: Add the diluted compounds or vehicle (for control wells) to the microplate wells.
-
Enzyme Addition: Add the diluted PDE4 enzyme to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Stop the reaction by adding the Binding Agent. This agent binds to the hydrolyzed FAM-AMP, causing an increase in fluorescence polarization.
-
Data Acquisition: Read the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission for FAM).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Human PBMCs
This protocol describes a method to assess the anti-inflammatory effects of PDE4 inhibitors on cytokine production by human peripheral blood mononuclear cells (PBMCs).[7][13][14][15][16][17][18][19][20][21][22][23]
Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α) release and the enhancement of anti-inflammatory cytokine (e.g., IL-10) release by a test compound in stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and a known PDE4 inhibitor as a positive control
-
DMSO for compound dilution
-
96-well cell culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-10
-
Microplate reader for ELISA
Procedure:
-
Cell Plating: Seed PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to rest for 1-2 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour.
-
Stimulation: Add LPS to the wells (final concentration typically 10-100 ng/mL) to induce an inflammatory response. Include unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (TNF-α or IL-10) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Determine the percentage of inhibition of TNF-α production and the fold-increase in IL-10 production for each compound concentration.
Summary and Conclusion
Roflumilast, Apremilast, and Cilomilast are well-characterized PDE4 inhibitors with demonstrated in vitro potency and immunomodulatory effects. Roflumilast stands out for its high potency, particularly against PDE4B and PDE4D. Apremilast acts as a pan-PDE4 inhibitor, influencing a broad range of inflammatory mediators. Cilomilast shows a preference for PDE4D.
Drotaverine is an effective antispasmodic agent that functions through PDE4 inhibition. However, a comprehensive comparative analysis of its in vitro potency against PDE4 subtypes and its specific effects on cytokine production is limited by the lack of available data in the public domain. Further research is warranted to fully elucidate the anti-inflammatory potential of Drotaverine and to enable a direct quantitative comparison with other clinically established PDE4 inhibitors.
This guide provides a framework for understanding and comparing these compounds based on the current scientific literature. The detailed experimental protocols offer a starting point for researchers aiming to characterize and compare the activity of novel or existing PDE4 inhibitors.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of roflumilast, an oral anti-inflammatory, with beclomethasone dipropionate in the treatment of persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apremilast vs Roflumilast Comparison - Drugs.com [drugs.com]
- 7. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ELISA Protocol [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. Frontiers | Identification of Tumor Necrosis Factor-Alpha (TNF-α) Inhibitor in Rheumatoid Arthritis Using Network Pharmacology and Molecular Docking [frontiersin.org]
- 22. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validating the Antispasmodic Effects of Drotaverine: A Comparative Analysis Against Known Agents
Introduction
Drotaverine is a potent antispasmodic agent belonging to the benzylisoquinoline class of compounds, structurally related to papaverine but with a more pronounced and selective action.[1][2][3] It is widely utilized in the symptomatic treatment of various conditions involving smooth muscle spasms, such as gastrointestinal disorders, biliary dyskinesia, and dysmenorrhea.[3][4] This guide provides an objective comparison of Drotaverine's pharmacological profile and clinical efficacy against other well-established antispasmodic agents, including Papaverine, Hyoscine Butylbromide, and Alverine. The analysis is supported by experimental data and detailed mechanistic pathways to aid researchers, scientists, and drug development professionals in their evaluation.
Comparative Mechanism of Action
The therapeutic efficacy of antispasmodic agents is dictated by their specific molecular targets and the signaling pathways they modulate. Drotaverine and its comparators achieve smooth muscle relaxation through distinct mechanisms.
Drotaverine: Selective Phosphodiesterase 4 (PDE4) Inhibition
Drotaverine's primary mechanism involves the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP).[1][5] By inhibiting PDE4, Drotaverine increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[5] The inactivation of MLCK prevents the phosphorylation of myosin, thereby inhibiting the actin-myosin interaction required for muscle contraction and resulting in smooth muscle relaxation.[5] Some in-vitro evidence also suggests minor allosteric calcium channel blocking properties.[1][5][6]
Papaverine: Non-Selective Phosphodiesterase Inhibition
Papaverine, an opium alkaloid, is a non-selective phosphodiesterase inhibitor, affecting both cAMP and cyclic guanosine monophosphate (cGMP) pathways.[7][8][9] This broad-spectrum inhibition also leads to increased levels of cyclic nucleotides, causing relaxation of vascular and visceral smooth muscles.[7][10] Its mechanism is considered a direct action on the muscle, unrelated to innervation, and may also involve direct effects on calcium channels.[7][8]
Hyoscine Butylbromide: Antimuscarinic Action
Hyoscine Butylbromide (also known as Scopolamine Butylbromide) is a peripherally acting antimuscarinic agent.[11][12] It competitively antagonizes the action of acetylcholine at M3 muscarinic receptors on smooth muscle cells.[11][13] This blockade prevents the Gq protein-mediated cascade that leads to an increase in intracellular calcium, thereby inhibiting smooth muscle contraction.[14] As a quaternary ammonium compound, it does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[15]
Alverine Citrate: 5-HT1A Receptor Antagonism
Alverine Citrate acts as a smooth muscle relaxant through a different pathway, primarily as a 5-HT1A receptor antagonist.[16][17][18] Serotonin (5-HT) is a key mediator in visceral hypersensitivity, and by blocking the 5-HT1A receptor, Alverine can modulate neuronal excitability and reduce nociceptive responses.[17][18][19] Its action also involves the direct inactivation of L-type calcium channels in smooth muscle cells, contributing to its spasmolytic effect.[16]
| Agent | Primary Target | Signaling Pathway | Effect on Smooth Muscle |
| Drotaverine | Phosphodiesterase 4 (PDE4)[1][2] | ↑ cAMP → ↑ PKA → ↓ MLCK activity[5] | Relaxation |
| Papaverine | Non-selective Phosphodiesterase[7][8] | ↑ cAMP & ↑ cGMP → ↓ MLCK activity[8] | Relaxation |
| Hyoscine Butylbromide | Muscarinic (M3) Receptors[11][13] | Blocks ACh binding → ↓ Gq/PLC/IP3 → ↓ Intracellular Ca²⁺[12][14] | Inhibition of Contraction |
| Alverine Citrate | 5-HT1A Receptors[16][17] | Antagonizes Serotonin → Modulates neuronal excitability; Blocks L-type Ca²⁺ channels[16][18] | Relaxation |
Experimental Protocols & Workflow
Objective validation of antispasmodic efficacy relies on robust clinical trial designs. A common approach is the randomized, double-blind, controlled study.
Methodology: Comparative Efficacy in Acute Abdominal Pain
A representative experimental protocol can be adapted from a trial comparing Drotaverine and Hyoscine for acute non-specific abdominal pain in children.[20][21]
-
Patient Recruitment : Enroll patients (e.g., ages 6-16 years) presenting to an emergency department with acute non-specific abdominal pain.[20]
-
Inclusion/Exclusion Criteria : Define clear criteria to ensure a homogenous study population.
-
Baseline Assessment : Measure initial pain severity using a validated scale, such as the Face Pain Score-Revised (FPS-R).[20][21]
-
Randomization : Allocate participants randomly into two groups: Group A (receives Drotaverine) and Group B (receives Hyoscine).[20]
-
Intervention : Administer a single oral dose of the assigned drug.
-
Outcome Measurement : The primary outcome is the reduction in the pain score by a clinically significant margin (e.g., ≥2 points on a 10-point scale) at a specified time point (e.g., 60 minutes) post-administration.[20][21]
-
Secondary Outcomes : Monitor for the need for rescue analgesia and the incidence of adverse events, such as vomiting or dry mouth.[20][21]
-
Statistical Analysis : Compare the proportion of responders in each group using appropriate statistical tests (e.g., chi-squared test) to determine if there is a significant difference in efficacy.[21]
Comparative Clinical Efficacy
Clinical studies provide direct evidence of a drug's performance. Drotaverine has been evaluated against several agents across different indications.
| Study / Finding | Agents Compared | Condition | Key Outcome | Result |
| Paudel P, et al. (2022)[20][21] | Drotaverine vs. Hyoscine Butylbromide | Acute non-specific abdominal pain in children | Response rate at 60 minutes (≥2 point pain score reduction) | No statistically significant difference. Response rates were 81% for Drotaverine and 77% for Hyoscine (p=0.808).[20][21] |
| Kumar A, et al. (2021)[22] | Drotaverine vs. Mebeverine | Irritable Bowel Syndrome (IBS) | Improvement in abdominal pain severity | Drotaverine was significantly superior to Mebeverine in reducing pain severity, starting from day 3 of treatment (p < 0.05).[22] |
| Network Meta-Analysis (2022)[23] | Drotaverine vs. Placebo, Pinaverium, Alverine, etc. | Irritable Bowel Syndrome (IBS) | Relief of abdominal pain and global symptoms | Drotaverine ranked first for efficacy in providing relief from both abdominal pain (RR 2.71) and global IBS symptoms (RR 2.45) compared to placebo.[23] |
| Tytgat GN. (2008)[24] | Hyoscine Butylbromide (IV) | Acute biliary and renal colic | Pain reduction at 30 minutes | IV Hyoscine showed significant pain reduction in 42-78% of patients with biliary colic and effective analgesic response in ~90% of renal colic patients.[24] |
Safety and Tolerability Profile
The clinical utility of an antispasmodic is also determined by its side-effect profile. Drotaverine is often favored for its lack of anticholinergic effects.[21]
| Agent | Common Adverse Effects | Key Contraindications / Cautions |
| Drotaverine | Fainting, nausea, vomiting, dry mouth.[6] Vomiting was noted in 19% of children in one study.[20][21] | Severe heart, liver, or kidney disease.[6] |
| Papaverine | Can increase risk of QTc prolongation with other drugs.[7] May cause hypotension.[7] | Complete atrioventricular (AV) heart block. |
| Hyoscine Butylbromide | Predictable antimuscarinic effects: dry mouth, blurred vision, tachycardia, constipation, urinary retention.[11] | Angle-closure glaucoma, benign prostatic hyperplasia with urinary retention, heart failure.[11][15] |
| Alverine Citrate | Can increase the risk of CNS depression when combined with other CNS depressants.[25] | Paralytic ileus. |
Conclusion
Drotaverine has demonstrated potent antispasmodic effects, validated through both mechanistic studies and clinical trials.
-
Mechanism : Its selectivity for PDE4 provides a targeted mechanism for smooth muscle relaxation, distinct from the non-selective PDE inhibition of Papaverine, the antimuscarinic action of Hyoscine, and the 5-HT receptor antagonism of Alverine.[1][8][11][17]
-
Efficacy : In comparative studies, Drotaverine shows efficacy comparable to Hyoscine for acute non-specific abdominal pain and superior efficacy to Mebeverine for IBS.[20][22] Network meta-analyses have ranked it highly for IBS symptom relief.[23]
-
Safety : A key advantage of Drotaverine is its favorable safety profile, notably the absence of anticholinergic side effects commonly associated with agents like Hyoscine.[21]
Overall, Drotaverine stands as a robust and effective antispasmodic agent. Its specific mechanism of action and favorable tolerability make it a valuable alternative to other established drugs in the field, particularly for conditions like Irritable Bowel Syndrome.
References
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. jptcp.com [jptcp.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 6. Drotaverine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Papaverine-A vasodilator and an antispasmodic drug [yashodahospitals.com]
- 11. Hyoscine – eDrug [edrug.mvm.ed.ac.uk]
- 12. Hyoscine Butylbromide: Understanding The Mechanism [mwifo.org]
- 13. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Efficacy of Hyoscine Butylbromide Versus Drotaverine in Relieving Acute Nonspecific Abdominal Pain in Children- A Non - Randomized Trial | Journal of Nepal Paediatric Society [jnps.org.np]
- 21. nepjol.info [nepjol.info]
- 22. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. frontiersin.org [frontiersin.org]
- 24. droracle.ai [droracle.ai]
- 25. go.drugbank.com [go.drugbank.com]
Head-to-head comparison of Drotaveraldine and its parent compound, drotaverine
A detailed analysis for researchers and drug development professionals.
Drotaverine, a well-established antispasmodic agent, is recognized for its efficacy in mitigating smooth muscle spasms across various clinical applications. Its metabolic pathways lead to the formation of several compounds, including its derivative, Drotaveraldine. While extensive research has elucidated the pharmacological profile of the parent compound, drotaverine, publicly available experimental data on the specific biological activity of this compound is notably scarce. This guide provides a comprehensive comparison based on the available information for drotaverine and outlines the experimental framework required for a direct head-to-head evaluation of these two compounds.
Introduction to Drotaverine and this compound
Drotaverine is a benzylisoquinoline derivative, structurally related to papaverine, but with a more potent and selective spasmolytic action.[1][2] It is widely used in the treatment of smooth muscle spasms associated with conditions of the gastrointestinal tract, biliary system, and urogenital organs.[1][2] Drotaverine's primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2]
This compound is identified as one of the major metabolites of drotaverine, formed through hepatic metabolism.[1][2] Specifically, it is a product of the O-deethylation of drotaverine.[3] While its existence is documented, its distinct pharmacological properties, including its potential contribution to the overall therapeutic effect or any off-target effects, have not been extensively characterized in publicly accessible literature.
Mechanism of Action: The Central Role of PDE4 Inhibition
Drotaverine exerts its smooth muscle relaxant effect primarily through the selective inhibition of the PDE4 enzyme.[1][2] This inhibition leads to an increase in intracellular levels of cAMP. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the initiation of smooth muscle contraction. The net result is smooth muscle relaxation and alleviation of spasms.[4] Additionally, some studies suggest that drotaverine may possess a mild calcium channel blocking activity, which could contribute to its spasmolytic effects.[2][5]
The mechanism of action for this compound remains to be elucidated. As a metabolite, it may or may not retain the PDE4 inhibitory activity of its parent compound. A direct comparative study is necessary to determine its pharmacological profile.
Pharmacokinetic Profile: A Comparative Overview
A direct comparison of the pharmacokinetic profiles of drotaverine and this compound is not possible due to the lack of data for the latter. The table below summarizes the known pharmacokinetic parameters for drotaverine.
| Parameter | Drotaverine | This compound |
| Bioavailability | Highly variable (mean 58.2 ± 18.2%)[2] | Data not available |
| Protein Binding | 95-98%[6] | Data not available |
| Metabolism | Extensive hepatic O-deethylation[3] | Data not available |
| Elimination Half-life | 7-16 hours[6] | Data not available |
| Excretion | >50% in urine, ~30% in feces[6] | Data not available |
Experimental Protocols for Head-to-Head Comparison
To facilitate future research, detailed experimental protocols for a direct comparison of drotaverine and this compound are provided below.
PDE4 Inhibition Assay
This in vitro assay is crucial for determining and comparing the potency of both compounds in inhibiting the target enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of drotaverine and this compound against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP (substrate)
-
5'-Nucleotidase (converts AMP to adenosine)
-
Adenosine deaminase (converts adenosine to inosine)
-
Phosphate buffer
-
Test compounds (Drotaverine, this compound)
-
Positive control (e.g., Rolipram)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of drotaverine, this compound, and the positive control in the assay buffer.
-
Add the PDE4 enzyme to each well of the microplate, followed by the addition of the test compounds at various concentrations.
-
Initiate the enzymatic reaction by adding cAMP to each well.
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction and add 5'-nucleotidase and adenosine deaminase.
-
Incubate the plate to allow for the conversion of AMP to inosine.
-
Measure the absorbance at a specific wavelength to determine the amount of remaining cAMP.
-
Calculate the percentage of PDE4 inhibition for each compound concentration.
-
Plot the percentage inhibition against the compound concentration to determine the IC50 value.
Isolated Smooth Muscle Tissue Contraction Assay
This ex vivo assay directly measures the spasmolytic activity of the compounds on smooth muscle tissue.
Objective: To evaluate and compare the relaxant effects of drotaverine and this compound on pre-contracted smooth muscle tissue.
Materials:
-
Animal tissue (e.g., guinea pig ileum, rat aorta)
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution (physiological salt solution)
-
Spasmogen (e.g., acetylcholine, potassium chloride)
-
Test compounds (Drotaverine, this compound)
-
Data acquisition system
Procedure:
-
Isolate smooth muscle tissue strips from the animal model and mount them in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a sustained contraction of the muscle strips using a spasmogen.
-
Once the contraction has stabilized, add cumulative concentrations of drotaverine or this compound to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by the spasmogen.
-
Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) for each compound.
Conclusion
Drotaverine is a well-characterized, selective PDE4 inhibitor with proven clinical efficacy as a spasmolytic agent. Its metabolite, this compound, has been identified, but its pharmacological activity remains largely unexplored in the public domain. The provided experimental protocols offer a clear path for researchers to conduct a direct head-to-head comparison of these two compounds. Such studies are essential to fully understand the contribution of this compound to the overall therapeutic and toxicological profile of drotaverine, and to potentially uncover novel therapeutic properties of this metabolite. A comprehensive understanding of the structure-activity relationship between drotaverine and its metabolites will be invaluable for the future development of more potent and selective antispasmodic drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. efda.gov.et [efda.gov.et]
- 4. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Drotaverine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of Drotaverine and Papaverine in Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Drotaverine and Papaverine in inducing smooth muscle relaxation, supported by experimental data. Both are potent antispasmodic agents, but they exhibit key differences in their mechanism of action, potency, and selectivity that are critical for research and drug development applications.
Executive Summary
Drotaverine, a structural analogue of Papaverine, generally exhibits more potent and selective smooth muscle relaxant effects.[1][2][3] This enhanced efficacy is primarily attributed to its selective inhibition of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of smooth muscle tone. In contrast, Papaverine is a non-selective phosphodiesterase (PDE) inhibitor.[4][5] Additionally, Drotaverine possesses calcium channel blocking properties, further contributing to its spasmolytic activity.[1]
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the efficacy of Drotaverine and Papaverine in inducing smooth muscle relaxation. It is important to note that the data are compiled from different studies and experimental conditions may vary. A direct head-to-head comparison in a single study is ideal for the most accurate assessment of relative potency.
Table 1: In Vitro Efficacy of Drotaverine on Pre-contracted Smooth Muscle
| Tissue Preparation | Agonist | Drotaverine ED₅₀ (mol/L) | Reference |
| Guinea Pig Trachea | Histamine | 4.7 x 10⁻⁵ | [6] |
| Guinea Pig Trachea | Methacholine | 4.3 x 10⁻⁵ | [6] |
| Guinea Pig Trachea | Potassium Chloride (KCl) | 2.2 x 10⁻⁵ | [6] |
Table 2: In Vitro Efficacy of Papaverine on Smooth Muscle and Enzyme Inhibition
| Assay Type | Target | Papaverine IC₅₀ / Ki (µM) | Reference |
| PDE Inhibition | PDE10A | 0.019 (IC₅₀) | [7] |
| Smooth Muscle Relaxation (nerve-mediated) | Guinea Pig Ileum (oral compartment) | 3.53 (IC₅₀) | [8][9] |
| Smooth Muscle Relaxation (nerve-mediated) | Guinea Pig Ileum (anal compartment) | 4.76 (IC₅₀) | [8][9] |
| PDE Inhibition | Low Km-cAMP-PDE (rabbit ileum) | 2 (Ki) | [10] |
| Smooth Muscle Relaxation | Rabbit Ileum | 20 (I₅₀) | [10] |
Mechanism of Action: A Tale of Two Inhibitors
The primary mechanism of action for both Drotaverine and Papaverine involves the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, a key step in smooth muscle contraction, ultimately leading to relaxation.
Drotaverine: is a selective inhibitor of PDE4.[1][2] This selectivity is significant as PDE4 is the predominant PDE isoform in many smooth muscle cells and inflammatory cells. By specifically targeting PDE4, Drotaverine can achieve potent smooth muscle relaxation with potentially fewer side effects compared to non-selective inhibitors. Furthermore, Drotaverine has been shown to exhibit L-type calcium channel blocking activity, which further contributes to its spasmolytic effect by reducing the influx of extracellular calcium required for contraction.[1]
Papaverine: is a non-selective PDE inhibitor, affecting various PDE isoforms.[4][5] This broad-spectrum inhibition leads to a general increase in cAMP and cyclic guanosine monophosphate (cGMP) in smooth muscle cells, resulting in relaxation.[4] Papaverine's lack of selectivity may contribute to a wider range of pharmacological effects and potential side effects.
Signaling Pathway Diagrams
Caption: Signaling pathway of Drotaverine in smooth muscle relaxation.
Caption: Signaling pathway of Papaverine in smooth muscle relaxation.
Experimental Protocols
The following is a generalized protocol for an in vitro smooth muscle relaxation assay using an isolated organ bath, a standard method for evaluating the efficacy of spasmolytic agents.
Objective: To determine the concentration-response relationship and calculate the EC₅₀/IC₅₀ values for Drotaverine and Papaverine on isolated smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, trachea, or aorta)
-
Organ bath system with tissue holders, aeration, and temperature control
-
Isotonic transducer and data acquisition system
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂
-
Contractile agonist (e.g., histamine, methacholine, carbachol, or KCl)
-
Drotaverine hydrochloride and Papaverine hydrochloride stock solutions and serial dilutions
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Dissect the desired smooth muscle tissue and place it in cold, aerated physiological salt solution.
-
Prepare segments of appropriate size (e.g., 2-3 cm for guinea pig ileum).
-
-
Mounting the Tissue:
-
Mount the tissue segment in the organ bath chamber containing pre-warmed and aerated physiological salt solution.
-
Attach one end of the tissue to a fixed holder and the other end to an isotonic force transducer.
-
Apply an optimal resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for a period of 30-60 minutes, with regular washing of the bath solution.
-
-
Inducing Contraction:
-
Induce a sustained contraction by adding a pre-determined concentration of a contractile agonist to the organ bath.
-
Allow the contraction to stabilize.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add the lowest concentration of the test compound (Drotaverine or Papaverine) to the bath.
-
Record the relaxation response until it plateaus.
-
Without washing, add the next, higher concentration of the test compound and record the response.
-
Continue this cumulative addition until the maximum relaxation is achieved or the concentration range is covered.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.
-
Calculate the EC₅₀ (concentration producing 50% of the maximal relaxation) or IC₅₀ (concentration causing 50% inhibition of the pre-contraction) from the curve using appropriate pharmacological software.
-
Caption: General workflow for an in vitro smooth muscle relaxation assay.
Conclusion
Both Drotaverine and Papaverine are effective smooth muscle relaxants, but Drotaverine's selectivity for PDE4 and its dual mechanism of action, including calcium channel blockade, likely contribute to its reported higher potency. For researchers and drug development professionals, the choice between these two agents will depend on the specific research question, the desired selectivity profile, and the target tissue. The experimental protocols outlined in this guide provide a foundation for conducting comparative studies to further elucidate the nuanced differences in their pharmacological profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smooth muscle relaxing drugs and guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of Drotaverine's Pharmacological Effects: A Comparative Guide
Introduction
This guide provides a comprehensive cross-study validation of the pharmacological effects of Drotaverine, an antispasmodic agent used for the relief of smooth muscle spasms. It is important to clarify that the primary focus of this guide is Drotaverine . "Drotaveraldine" is recognized as a principal metabolite of Drotaverine, particularly identified in animal studies.[1][2] The vast body of pharmacological and clinical research centers on the parent compound, Drotaverine, which is responsible for the therapeutic effects. This document compares Drotaverine's performance against other common antispasmodic agents, supported by experimental data, detailed methodologies, and visual diagrams to elucidate its mechanisms and workflows.
Primary Mechanism of Action: A Dual Approach
Drotaverine exerts its spasmolytic effects primarily through two distinct but complementary mechanisms:
-
Selective Phosphodiesterase 4 (PDE4) Inhibition : Drotaverine is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme.[1][3] PDE4 is responsible for hydrolyzing cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[4] By inhibiting PDE4, Drotaverine leads to an accumulation of intracellular cAMP.[5] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates Myosin Light Chain Kinase (MLCK).[5] Phosphorylation inactivates MLCK, preventing it from initiating the actin-myosin interaction required for muscle contraction, thereby leading to smooth muscle relaxation.[5]
-
L-type Calcium Channel Blockade : Beyond its PDE4 inhibitory action, Drotaverine also exhibits properties of an L-type voltage-operated calcium channel (L-VOCC) blocker.[6][7] It inhibits the influx of extracellular calcium ions (Ca2+) into smooth muscle cells, which is a critical trigger for contraction.[5] This calcium-antagonistic effect complements its primary mechanism, further enhancing smooth muscle relaxation.[5] Studies have shown that Drotaverine can inhibit the binding of dihydropyridine Ca2+ channel blockers, suggesting an interaction with L-type Ca2+ channels.[7][8]
This dual mechanism of action distinguishes Drotaverine from many other antispasmodics and contributes to its potent efficacy.
Caption: Drotaverine's dual mechanism of action.
Comparative Analysis with Alternative Antispasmodics
Drotaverine's pharmacological profile is often compared with other spasmolytic agents. The primary distinctions lie in their mechanisms of action and clinical efficacy.
-
Papaverine : Structurally related to Drotaverine, papaverine is a non-specific phosphodiesterase inhibitor.[1][9] It relaxes smooth muscles by increasing intracellular levels of both cAMP and cGMP.[9] However, Drotaverine is reported to have more potent antispasmodic activity than papaverine.[2] Papaverine also has practically no effect on the central nervous system.[10]
-
Hyoscine Butylbromide (Buscopan®) : This agent is an antimuscarinic that blocks acetylcholine receptors on smooth muscle cells.[11] Its action is parasympatholytic, specifically targeting muscarinic receptors in the gastrointestinal tract.[11] Unlike Drotaverine, it does not directly inhibit PDE or block calcium channels. Due to its quaternary ammonium structure, it does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[11][12] Some studies suggest Drotaverine is more effective and tolerable than hyoscine for certain types of abdominal pain.[13]
-
Alverine & Mebeverine : These are also direct-acting smooth muscle relaxants (myotropic antispasmodics). Alverine's efficacy in irritable bowel syndrome (IBS) has been confirmed in several trials.[14] Comparative studies in IBS patients have suggested that Drotaverine is significantly superior to mebeverine in reducing pain severity and frequency.[15] A network meta-analysis of treatments for IBS found Drotaverine to be highly effective in relieving both abdominal pain and global symptoms, ranking it first among several antispasmodics.[16]
Data Presentation
Table 1: Mechanism of Action and Characteristics
| Feature | Drotaverine | Papaverine | Hyoscine Butylbromide | Alverine / Mebeverine |
| Primary Mechanism | Selective PDE4 Inhibition; L-type Ca2+ channel blockade[1][6] | Non-selective PDE Inhibition[9] | Antimuscarinic (Anticholinergic)[11] | Direct Myotropic (Musculotropic) |
| Effect on cAMP | Increases[4] | Increases[9] | No direct effect | No direct effect |
| Anticholinergic Effects | None[17] | None | Yes[11] | Minimal to None |
| Structural Class | Benzylisoquinoline derivative[2] | Benzylisoquinoline alkaloid[10] | Quaternary ammonium derivative | Tertiary amines |
| CNS Penetration | Does not penetrate CNS[17] | Minimal | Minimal (poor BBB crossing)[11] | Varies |
Table 2: Comparative Clinical Efficacy in Irritable Bowel Syndrome (IBS)
| Study / Analysis | Drug(s) | Key Finding | Citation |
| Rai et al., 2014 | Drotaverine vs. Placebo | After 4 weeks, 77.7% of patients on Drotaverine had significantly decreased pain severity vs. 30.6% on placebo. | [18] |
| Rai & Nijhawan, 2021 | Drotaverine vs. Mebeverine | 70.4% decline in pain severity with Drotaverine vs. 46.1% with Mebeverine at study end. | [15] |
| Network Meta-Analysis, 2022 | Drotaverine, Pinaverium, Alverine, etc. | Drotaverine ranked first for relief of abdominal pain (RR 2.71 vs. placebo) and global IBS symptoms (RR 2.45 vs. placebo). | [16] |
| Observational Study, 2022 | Drotaverine vs. Hyoscine, Mebeverine, Alverine | General practitioners perceived Drotaverine as more useful, effective, and tolerable for abdominal pain or cramps. | [13] |
Table 3: Quantitative Pharmacological Data
| Parameter | Drug | Value | Experimental Model | Citation |
| IC50 for [3H]nitrendipine binding | Drotaverine | 5.6 µM | Pregnant rat uterine membranes | [8] |
| IC50 for [3H]diltiazem binding | Drotaverine | 2.6 µM | Pregnant rat uterine membranes | [8] |
| Bioavailability (Oral) | Drotaverine | Highly variable (mean 58.2 ± 18.2%) | Healthy human volunteers | [2] |
| Time to Max. Plasma Conc. (Tmax) | Drotaverine | 1.9 ± 0.54 hours (80 mg oral dose) | Healthy human volunteers | [2] |
Experimental Protocols
Assessment of Airway Smooth Muscle Relaxation (In Vitro)
This protocol is based on methodologies used to assess the relaxant effect of Drotaverine on guinea pig tracheal preparations.[19]
-
Objective : To evaluate the spasmolytic effect of Drotaverine on pre-contracted airway smooth muscle.
-
Methodology :
-
Tissue Preparation : Male guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit buffer. The trachea is cut into rings.
-
Organ Bath Setup : Tracheal rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record tension.
-
Contraction Induction : After an equilibration period, the tracheal rings are pre-contracted using a spasmogen such as histamine, methacholine, or potassium chloride (KCl).
-
Drug Administration : Once a stable contraction plateau is reached, cumulative concentrations of Drotaverine, a reference drug (e.g., theophylline, nifedipine), or a vehicle are added to the organ bath.
-
Data Analysis : The relaxation induced by the drug is measured as a percentage reversal of the pre-induced contraction. Concentration-response curves are plotted, and EC50 values (the concentration causing 50% of the maximal relaxation) are calculated.
-
-
Expected Outcome : Drotaverine is expected to induce concentration-dependent relaxation of the pre-contracted tracheal smooth muscle. Its potency is often found to be higher on KCl-induced contractions, suggesting an important role for its calcium channel blocking activity.[19]
Radioligand Binding Assay for L-type Ca2+ Channel Interaction
This protocol is based on studies investigating Drotaverine's interaction with L-type calcium channels in uterine membranes.[8]
-
Objective : To determine the binding affinity of Drotaverine to L-type calcium channels.
-
Methodology :
-
Membrane Preparation : Uterine tissue from pregnant rats is homogenized and centrifuged to isolate the cell membrane fraction.
-
Binding Assay : The membrane preparation is incubated with a radiolabeled ligand specific for L-type calcium channels (e.g., [3H]nitrendipine or [3H]diltiazem).
-
Competitive Binding : The incubation is performed in the presence of increasing concentrations of unlabeled Drotaverine.
-
Separation and Counting : The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis : The specific binding of the radioligand is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding. The data is used to calculate the IC50 value of Drotaverine, which is the concentration that inhibits 50% of the specific radioligand binding.
-
-
Expected Outcome : Drotaverine competitively inhibits the binding of specific L-type Ca2+ channel ligands, indicating a direct or allosteric interaction with the channel.[8]
Caption: Workflow for in vitro smooth muscle relaxation assay.
References
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Drotaverine Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 6. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 8. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 16. frontiersin.org [frontiersin.org]
- 17. Drotaverine - Wikipedia [en.wikipedia.org]
- 18. Efficacy and safety of drotaverine hydrochloride in irritable bowel syndrome: a randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Drotaverine in Spasmodic Disease Models: A Guide for Researchers
This guide provides a comparative analysis of Drotaverine, an antispasmodic agent, across different disease models, primarily focusing on Irritable Bowel Syndrome (IBS) and Primary Dysmenorrhea. The data presented is compiled from various randomized controlled trials and meta-analyses to offer an objective overview for researchers, scientists, and drug development professionals.
Mechanism of Action
Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, Drotaverine increases intracellular cAMP levels, which leads to the inactivation of myosin light-chain kinase (MLCK) and subsequent smooth muscle relaxation.[1][2] This mechanism is distinct from anticholinergic antispasmodics, and as a result, Drotaverine is generally devoid of their associated side effects.[3]
Caption: Mechanism of action of Drotaverine.
I. Drotaverine in Irritable Bowel Syndrome (IBS)
Drotaverine has been extensively studied for its efficacy in managing the abdominal symptoms of IBS. Clinical trials have compared it against placebo and other active comparators like mebeverine.
A. Comparative Efficacy Data
| Trial / Study | Comparator | Key Efficacy Endpoints | Drotaverine Group | Comparator Group | P-value | Citation |
| Rai et al. (2014) | Placebo | Patient's Global Assessment of Relief (4 weeks) | 85.9% improved | 39.5% improved | < 0.01 | [4] |
| Rai et al. (2014) | Placebo | Clinician's Global Assessment of Relief (4 weeks) | 82.4% improved | 36.5% improved | < 0.01 | [4] |
| Rai et al. (2014) | Placebo | Reduction in Pain Severity (4 weeks) | 77.7% of patients | 30.6% of patients | < 0.01 | [4][5] |
| Rai et al. (2021) | Mebeverine | Reduction in Pain Severity (4 weeks) | 70.4% reduction | 46.1% reduction | < 0.05 | [6] |
| Rai et al. (2021) | Mebeverine | Improvement in Quality of Life (QoL) | Significant improvement | Less improvement | < 0.05 | [6] |
| Network Meta-Analysis (2022) | Placebo | Relief of Abdominal Pain (Risk Ratio) | 2.71 | - | - | [7] |
| Network Meta-Analysis (2022) | Placebo | Relief of Global IBS Symptoms (Risk Ratio) | 2.45 | - | - | [7] |
B. Experimental Protocols
1. Study: Efficacy and Safety of Drotaverine Hydrochloride in Irritable Bowel Syndrome (Rai et al., 2014) [4][8]
-
Design: A multicentric, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 180 patients who fulfilled the Rome II Criteria for IBS.
-
Intervention: Drotaverine hydrochloride 80 mg tablet three times a day for 4 weeks.
-
Control: Placebo tablet three times a day for 4 weeks.
-
Primary Outcome Measures:
-
Abdominal Pain: Assessed weekly using a Visual Analog Scale (VAS) for pain frequency and severity.
-
Stool Frequency: Measured weekly.
-
-
Secondary Outcome Measure: Subject Global Assessment of Relief (SGA) of IBS symptoms at the end of the study.
-
Statistical Analysis: Mann-Whitney U-test, Wilcoxon signed-ranks test, and McNemar tests were used for analysis.
2. Study: Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome (Rai et al., 2021) [6]
-
Design: A randomized, double-blind, controlled study.
-
Patient Population: Patients diagnosed with IBS.
-
Intervention: Drotaverine.
-
Control: Mebeverine.
-
Primary Outcome Measures:
-
Pain relief (frequency and severity).
-
Stool consistency and frequency.
-
Overall assessment of global improvement in symptoms.
-
Quality of life scores.
-
Caption: Typical workflow for a randomized controlled trial of Drotaverine in IBS.
II. Drotaverine in Primary Dysmenorrhea
Drotaverine is also utilized for the management of pain associated with primary dysmenorrhea. Studies have compared its analgesic efficacy to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and in combination with other analgesics.
A. Comparative Efficacy Data
| Trial / Study | Comparator | Key Efficacy Endpoints | Drotaverine Group | Comparator Group | P-value | Citation |
| Dehdezi et al. | Ibuprofen (400 mg) | Assessment of Efficacy (Excellent/Good) | 41.8% | 68.6% | - | [9][10] |
| Dehdezi et al. | Ibuprofen (400 mg) | Maximum Pain Decrease (on 4-point scale) | -1.2 (at 4th hour) | -1.7 (at 3rd hour) | - | [9][10] |
| Pareek et al. (2010) | Aceclofenac (100 mg) | Total Area Under Pain Relief over 4h (TOPAR/4) | 24.0 (Aceclofenac + Drotaverine) | 18.54 | 0.000 | [11] |
| Pareek et al. (2010) | Aceclofenac (100 mg) | Total Area Under Pain Relief over 8h (TOPAR/8) | 40.3 (Aceclofenac + Drotaverine) | 35.2 | 0.003 | [11] |
| Pareek et al. (2010) | Aceclofenac (100 mg) | Patient's Global Efficacy Evaluation | Significantly superior for combination | - | 0.002 | [11] |
B. Experimental Protocols
1. Study: Comparative efficacy and tolerability of drotaverine 80 mg and ibuprofen 400 mg in patients with primary dysmenorrhoea (Protocol DOROTA) [9][10]
-
Design: A multicenter, randomized, double-blind, phase III study in two parallel groups.
-
Patient Population: 345 women (18-35 years) with primary dysmenorrhea, experiencing moderate to severe pain in the last 3 cycles.
-
Intervention: Drotaverine 80 mg.
-
Control: Ibuprofen 400 mg.
-
Primary Outcome Measures:
-
Pain Intensity: Assessed on a 4-point categorical scale (0=none to 3=severe) at baseline and at 0.5, 1, 2, 3, 4, 5, and 6 hours post-dose.
-
The weighted sum of pain intensity differences over the 6-hour observation period (SPID-6) was calculated.
-
-
Secondary Outcome Measure: Patient's global assessment of efficacy and tolerability (excellent, good, fair, poor).
2. Study: Efficacy and safety of aceclofenac and drotaverine fixed-dose combination (Pareek et al., 2010) [11]
-
Design: A double-blind, double-dummy, randomized, comparative, multicentric study.
-
Patient Population: 200 women (18-35 years) with primary dysmenorrhea.
-
Intervention: Fixed-dose combination of Aceclofenac 100 mg and Drotaverine 80 mg, twice daily for up to 3 days.
-
Control: Aceclofenac 100 mg alone, twice daily for up to 3 days.
-
Primary Outcome Measures: Total area under pain relief (PR) score up to 4 and 8 hours (TOPAR/4 and TOPAR/8).
-
Secondary Outcome Measures: Pain-intensity difference (PID), sum of PID over 4 and 8 hours (SPID/4 and SPID/8), and global evaluations by patient and investigator.
Caption: Comparative efficacy of Drotaverine in different disease models.
Summary and Conclusion
The compiled data indicates that Drotaverine is a potent and well-tolerated antispasmodic agent effective in treating conditions characterized by smooth muscle spasms.
-
In Irritable Bowel Syndrome, Drotaverine demonstrates superior efficacy compared to both placebo and mebeverine in alleviating abdominal pain, improving global symptoms, and enhancing the quality of life.[4][6][7]
-
In Primary Dysmenorrhea, while Drotaverine is effective, studies suggest that potent NSAIDs like ibuprofen may offer faster and greater pain relief.[9][10] However, when used in a fixed-dose combination with an NSAID like aceclofenac, it provides significantly superior pain relief compared to the NSAID alone, highlighting its valuable synergistic effect.[11]
The choice of Drotaverine, either as a monotherapy or in combination, should be guided by the specific clinical context, the severity of symptoms, and the underlying pathophysiology of the disease model being investigated. Its favorable safety profile, particularly the lack of anticholinergic effects, makes it a valuable alternative to other spasmolytic agents.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 4. Efficacy and safety of drotaverine hydrochloride in irritable bowel syndrome: a randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Drotaverine Hydrochloride in Irritable Bowel Syndrome: A Randomized Double-Blind Placebo-Controlled Study | Semantic Scholar [semanticscholar.org]
- 6. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Efficacy and Safety of Drotaverine Hydrochloride in Irritable Bowel Syndrome: A Randomized Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Comparative efficacy and tolerability of drotaverine 80 mg and ibuprofen 400 mg in patients with primary dysmenorrhoea--protocol DOROTA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of aceclofenac and drotaverine fixed-dose combination in the treatment of primary dysmenorrhoea: a double-blind, double-dummy, randomized comparative study with aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Drotaveraldine: A Comparative Analysis of Potency and Selectivity
A detailed comparison of Drotaveraldine's anticipated pharmacological profile against its parent compound, Drotaverine, and the structurally related antispasmodic, Papaverine. This guide provides researchers, scientists, and drug development professionals with available experimental data on potency and selectivity, alongside detailed experimental protocols to support further investigation.
Introduction
This compound is a primary metabolite of Drotaverine, a well-established antispasmodic agent used to relieve smooth muscle spasms in various conditions.[1] Drotaverine, a benzylisoquinoline derivative structurally similar to Papaverine, exerts its therapeutic effects through the selective inhibition of phosphodiesterase 4 (PDE4).[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn triggers a cascade of events culminating in smooth muscle relaxation.[1][2] While Drotaverine is known to be a more potent antispasmodic than Papaverine, a direct quantitative analysis of this compound's potency and selectivity is hampered by a lack of publicly available experimental data.[1]
This guide, therefore, provides a comparative overview based on the existing data for Drotaverine and Papaverine, offering a foundational benchmark for future studies on this compound. The data presented herein is intended to guide researchers in designing experiments to elucidate the specific pharmacological profile of this key metabolite.
Data Presentation: Potency and Selectivity
The following tables summarize the available quantitative data on the inhibitory potency of Drotaverine and Papaverine against various phosphodiesterase (PDE) isoenzymes. Potency is expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Inhibitory Potency (IC50) of Drotaverine and Alternatives against PDE Isoenzymes
| Compound | PDE4 | PDE10A | PDE3A |
| Drotaverine | 17 µM | No Data Available | No Data Available |
| Papaverine | No Data Available | 17 - 36 nM[3][4] | 284 nM[3] |
| Rolipram | ~0.1 µM | No Data Available | No Data Available |
Note: A lower IC50 value indicates higher potency.
Table 2: Selectivity Profile of Drotaverine and Papaverine
| Compound | Primary Target | Other Targeted PDEs (with IC50) |
| Drotaverine | PDE4 | Data on other isoenzymes is limited. |
| Papaverine | PDE10A | PDE3A (284 nM)[3] |
Experimental Protocols
To facilitate further research into the potency and selectivity of this compound, a detailed methodology for a common in vitro phosphodiesterase inhibition assay is provided below. This protocol is based on a fluorescence polarization (FP) assay, a robust and high-throughput method.
Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)
1. Principle: This assay measures the inhibition of PDE activity by quantifying the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate. When the substrate is hydrolyzed by PDE, the resulting smaller molecule tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.
2. Materials:
- Recombinant human PDE enzymes (e.g., PDE4, PDE10A)
- Fluorescently labeled substrate (e.g., FAM-cAMP, FAM-cGMP)
- Assay buffer (e.g., Tris-HCl, MgCl2, BSA)
- Test compounds (this compound, Drotaverine, Papaverine) dissolved in DMSO
- 384-well black microplates
- Fluorescence polarization plate reader
3. Methods:
- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 1 nM.
- Assay Reaction:
- Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the wells of the microplate.
- Add 10 µL of diluted PDE enzyme to each well.
- Incubate at room temperature for 15 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 12.5 µL of the fluorescently labeled substrate.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
- Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Signaling Pathway of Drotaverine-induced Smooth Muscle Relaxation
Caption: Mechanism of Drotaverine's spasmolytic action via PDE4 inhibition.
Experimental Workflow for Determining IC50 Values
Caption: Workflow for in vitro PDE inhibition assay using fluorescence polarization.
References
- 1. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Drotaverine and Mebeverine for Irritable Bowel Syndrome (IBS) Symptoms: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Drotaverine and Mebeverine in the management of Irritable Bowel Syndrome (IBS) symptoms, targeted towards researchers, scientists, and drug development professionals. The information is compiled from clinical trial data and pharmacological studies to offer an objective overview.
Mechanism of Action
Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP) in smooth muscle cells.[1][2][3] By inhibiting PDE4, Drotaverine increases intracellular cAMP levels, which in turn leads to the relaxation of gastrointestinal smooth muscles and a reduction in spasms.[1][2] This mechanism of action is independent of the autonomic nervous system and is not associated with anticholinergic side effects.[4][5]
Mebeverine acts as a musculotropic antispasmodic, directly targeting the smooth muscles of the gastrointestinal tract.[6][7][8] Its mechanism is multifaceted and not entirely understood, but it is known to modulate ion channels, including blocking calcium and sodium channels in smooth muscle cells.[9][10] This action reduces muscle excitability and prevents spasms.[9] Mebeverine may also have a local anesthetic effect.[9]
Signaling Pathways
Comparative Efficacy Data
A randomized, double-blind, controlled study by Rai RR and Nijhawan S (2021) provides key comparative data on the efficacy of Drotaverine versus Mebeverine in patients with IBS.[11][12][13]
| Efficacy Parameter | Drotaverine (80 mg TID) | Mebeverine (135 mg TID) | p-value |
| Pain Severity Reduction (at 4 weeks) | 74% | 46.1% | < 0.05 |
| Pain Severity Score (Day 3) | Fell from 6.02 to 4.8 | Fell from 6.72 to 6.62 | < 0.01 |
| Patient's Global Assessment of Symptoms | Significant Improvement | Less Improvement | < 0.05 |
| Patient Assessment of Constipation - Quality of Life (PAC-QOL) | Significant Improvement | Less Improvement | < 0.01 |
TID: three times a day
The study concluded that Drotaverine was significantly superior to Mebeverine in alleviating pain severity (with effects starting from day 3), frequency, and stool-related symptoms of IBS.[11][12][13]
Experimental Protocols
The following is a summary of the methodology from the key comparative study (Rai RR, Nijhawan S., 2021).[11][12][13]
Study Design
A randomized, double-blind, controlled, parallel-group study was conducted at three centers.[13][14]
Patient Population
-
Inclusion Criteria: Patients fulfilling the ROME III criteria for IBS.[11][13]
-
Sample Size: 200 patients were randomized into two groups (n=100 per group).[11][13]
Treatment Regimen
-
Group A: Received Drotaverine 80 mg three times a day, one hour before meals.[11][13]
-
Group B: Received Mebeverine 135 mg three times a day, one hour before meals.[11][13]
Outcome Measures
-
Primary Outcome: Reduction in the severity of pain (>30% reduction) assessed by a Visual Analog Scale (VAS; 0 to 10) and Patient Symptom Scores (PSS).[11][13]
-
Secondary Outcomes:
-
Reduction in pain frequency.
-
Improvement in straining on stool.
-
Change in Bristol Stool Form Scale (BSFS) score.
-
Achievement of complete spontaneous smooth bowel movement.
-
Patient's evaluation of Global Assessment of Symptoms.
-
Patient Assessment of Constipation - Quality of Life (PAC-QOL).
-
Statistical Analysis
Appropriate statistical tests such as the Mann-Whitney U-test, Wilcoxon signed-ranks test, and McNemar tests were used for data analysis.[14]
Experimental Workflow
Safety and Tolerability
Both Drotaverine and Mebeverine are generally well-tolerated.[4][15] Drotaverine is noted for its lack of anticholinergic side effects.[4][5] Adverse events reported for Mebeverine are rare and often associated with the IBS symptoms themselves.[15]
Conclusion
Based on the available comparative clinical trial data, Drotaverine demonstrates superior efficacy over Mebeverine in reducing the severity and frequency of abdominal pain and improving stool-related symptoms in patients with IBS.[11][12][13] The distinct mechanisms of action of these two drugs may account for the observed differences in their clinical effectiveness. Further head-to-head trials with larger patient populations and longer follow-up periods would be beneficial to corroborate these findings and further delineate the relative therapeutic positioning of these agents in the management of IBS.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 5. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 6. m.youtube.com [m.youtube.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Mebeverine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 10. Mebeverine: Uses, Side Effects, Dosage and More [carehospitals.com]
- 11. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Drotaverine and its Analogs: A Comparative Guide
A comprehensive review of the current scientific literature reveals a notable absence of research on the synthesis and therapeutic evaluation of Drotaveraldine analogs. this compound is primarily documented as a metabolite of the well-established antispasmodic drug, Drotaverine.[1][2] Consequently, this guide will focus on the therapeutic potential of Drotaverine and its structurally related compounds, for which a substantial body of experimental data exists.
Drotaverine, a benzylisoquinoline derivative structurally similar to papaverine, is a potent antispasmodic agent used in the treatment of various conditions associated with smooth muscle spasms.[1][2] Its primary mechanism of action involves the selective inhibition of phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation.[1][2]
Comparative Efficacy of Drotaverine
Clinical studies have demonstrated the efficacy of Drotaverine in treating conditions such as irritable bowel syndrome (IBS) and dysmenorrhea. A randomized, double-blind controlled study comparing Drotaverine with Mebeverine for the treatment of IBS found that Drotaverine was significantly superior in alleviating the severity and frequency of pain, as well as stool-related symptoms.[3][4]
| Parameter | Drotaverine (80 mg) | Mebeverine (135 mg) | p-value |
| Pain Severity Reduction (Day 3) | Significant improvement | Minimal reduction | < 0.01 |
| Overall Pain Severity Reduction (4 weeks) | 74% | 46.1% | < 0.05 |
| Improvement in Global Assessment of Symptoms | Significant | Less significant | < 0.05 |
| Improvement in Quality of Life (PAC-QOL) | Significant | Less significant | < 0.01 |
| Data from a randomized controlled trial comparing Drotaverine and Mebeverine in patients with IBS.[3][4] |
Another study compared the efficacy of Drotaverine with Ibuprofen for primary dysmenorrhea. While both drugs were effective, Ibuprofen demonstrated a faster onset and greater pain relief.[5]
Mechanism of Action: Signaling Pathway
Drotaverine's primary mechanism of action is the inhibition of the PDE4 enzyme. This inhibition prevents the degradation of cAMP, leading to its accumulation within smooth muscle cells. Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments required for muscle contraction. The net result is smooth muscle relaxation.[1][2] Drotaverine may also exert minor calcium channel blocking effects.[1]
Experimental Protocols
In Vitro Smooth Muscle Relaxation Assay
Objective: To evaluate the spasmolytic activity of Drotaverine and its analogs on isolated smooth muscle tissue.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: The muscle tissue is pre-contracted with a spasmogen such as acetylcholine, histamine, or potassium chloride.
-
Drug Administration: Increasing concentrations of Drotaverine or its analogs are added to the organ bath.
-
Measurement of Relaxation: The isometric tension of the muscle strip is continuously recorded using a force transducer. The relaxation is measured as the percentage decrease in the induced contraction.
-
Data Analysis: The concentration of the drug that produces 50% of the maximal relaxation (EC50) is calculated to determine its potency.
Phosphodiesterase 4 (PDE4) Inhibition Assay
Objective: To determine the inhibitory activity of Drotaverine and its analogs against the PDE4 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate cAMP are prepared in an appropriate assay buffer.
-
Incubation: The PDE4 enzyme is incubated with various concentrations of the test compounds (Drotaverine or its analogs) for a specified period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of cAMP.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of AMP produced (or the remaining cAMP) is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.
-
Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
While the therapeutic potential of this compound analogs remains unexplored, Drotaverine continues to be a valuable therapeutic agent for the management of smooth muscle spasms. Its well-defined mechanism of action as a PDE4 inhibitor provides a strong basis for its clinical efficacy. Further research into the structure-activity relationships of Drotaverine and the synthesis of novel analogs could lead to the development of even more potent and selective antispasmodic drugs. The cytostatic properties of Drotaverine also suggest a potential for its investigation in oncology.[6] Future studies are warranted to explore these avenues and to investigate the pharmacological profile of Drotaverine's metabolites, including this compound, which may contribute to its overall therapeutic effect.
References
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Comparative efficacy and tolerability of drotaverine 80 mg and ibuprofen 400 mg in patients with primary dysmenorrhoea--protocol DOROTA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drotaverine - a Concealed Cytostatic! - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Drotaverine
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of drotaverine, ensuring the safety of laboratory personnel and the protection of the environment.
Drotaverine hydrochloride is an antispasmodic drug that, while therapeutically useful, requires careful handling and disposal due to its potential hazards.[1][2] It is classified as harmful if swallowed and is recognized as being toxic to aquatic life with long-lasting effects.[3] Therefore, discharging it into sewer systems or surface waters is strictly prohibited.[1][4]
Hazard Profile of Drotaverine
Understanding the hazards associated with drotaverine is the first step in ensuring its safe handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][3][4][5][6] |
| Skin Irritation | May cause skin irritation.[3] |
| Eye Irritation | Can cause serious eye irritation.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3] |
| Chronic Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3] |
Step-by-Step Disposal Protocol
Adherence to the following procedural guidance is critical for the safe disposal of drotaverine and its contaminated materials.
-
Waste Identification and Segregation:
-
Identify all waste streams containing drotaverine, including pure substance, solutions, contaminated lab consumables (e.g., gloves, pipettes, vials), and personal protective equipment (PPE).[7][8]
-
Segregate drotaverine waste from general laboratory waste and other chemical waste streams to prevent accidental mixing and reactions.[9]
-
-
Containerization and Labeling:
-
Use appropriate, sealed, and clearly labeled containers for drotaverine waste.[4][10] The containers should be in good condition and compatible with the chemical.
-
Label the container with "Hazardous Waste," the name "Drotaverine," and any other identifiers required by your institution or local regulations.
-
-
Storage:
-
Store the sealed waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a spill.
-
-
Disposal Method:
-
The primary recommended method for drotaverine disposal is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[4][11]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company to arrange for pickup and disposal.[7][11]
-
Do not dispose of drotaverine by flushing it down the drain or mixing it with general trash.[1][4] This is to prevent environmental contamination.[8]
-
-
Contaminated Packaging:
-
Spill Management:
-
In the event of a spill, ensure adequate ventilation and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1][4]
-
For powder spills, cover with a plastic sheet to minimize dust and then mechanically take up the material into a suitable container for disposal.[1] Avoid creating dust.
-
Clean the contaminated surface thoroughly.[1]
-
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols as detailed in the Safety Data Sheets (SDS) for drotaverine hydrochloride.[1][3][4][5][6][11][12] These documents are compiled based on toxicological and environmental impact studies, although specific experimental details of these studies are not provided in the SDS. The core principle is the complete destruction of the active pharmaceutical ingredient in a controlled environment to prevent its release and subsequent harm to the ecosystem.
Drotaverine Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of drotaverine waste in a laboratory setting.
Caption: Workflow for the proper disposal of drotaverine waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Drotaverine - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. odu.edu [odu.edu]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. abmole.com [abmole.com]
Essential Safety and Logistical Information for Handling Drotaveraldine
This guide provides crucial safety and logistical information for the handling of Drotaveraldine, a metabolite of the antispasmodic drug Drotaverine[1]. The information is intended for researchers, scientists, and drug development professionals. It is important to note that specific toxicological and exposure data for this compound are limited; therefore, a cautious approach, similar to handling its parent compound, Drotaverine, is recommended.
Hazard Identification and Classification
This compound is classified as a "pharmaceutical related compound of unknown potency"[2]. While specific hazard statements are not available for this compound, the related compound Drotaverine Hydrochloride is classified as harmful if swallowed.[3][4][5][6]
Summary of Hazard Information
| Hazard Class | Classification | Notes |
|---|---|---|
| Acute Oral Toxicity | Category 4 (for Drotaverine HCl) | Harmful if swallowed[3][4][5][6]. |
| Skin Corrosion/Irritation | Data not available | May cause skin irritation[6]. |
| Serious Eye Damage/Irritation | Data not available | May cause serious eye irritation[6]. |
| Respiratory or Skin Sensitization | Data not available | |
| Germ Cell Mutagenicity | Data not available | |
| Carcinogenicity | Data not available | |
| Reproductive Toxicity | Data not available | |
| Specific Target Organ Toxicity (Single Exposure) | Data not available | May cause respiratory irritation[6]. |
| Occupational Exposure Limits (OEL) | Not established | No exposure limits have been noted[2][7]. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following recommendations are based on general best practices for handling pharmaceutical compounds with unknown potency.[2][8][9]
PPE Recommendations
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect against splashes and dust particles.[2][3][10] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Thicker gloves generally offer better protection.[8][11] |
| Skin and Body Protection | A lab coat or impervious clothing. | To protect skin from exposure.[2][3][10] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary if dust is generated or when handling large quantities. Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[5][8][10] | To prevent inhalation of dust or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Keep the container tightly closed in a dry, well-ventilated place.[2][3] Store away from strong oxidizing agents.[2][3]
-
Temperature : Follow any specific storage temperature requirements provided by the supplier. For the related compound Drotaverine, storage at -20°C has been recommended.[3][7]
Preparation and Handling
-
Designated Area : Handle this compound in a designated area, such as a laboratory fume hood or other form of local exhaust ventilation, to minimize inhalation exposure.[2][5]
-
PPE : Always wear the appropriate PPE as detailed in the table above.
-
Avoid Dust Generation : Handle the compound carefully to avoid the formation of dust and aerosols.[4][10]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[3][10] Wash hands thoroughly after handling.[3][5][10]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate : Keep unnecessary personnel away from the spill area.[2][10]
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if it is safe to do so.[4][10] Avoid discharging the material into drains or water courses.[2][10]
-
Clean-up :
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, gently sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[10][12]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[7]
-
Decontaminate the spill area and cleaning equipment.[7]
-
Emergency First-Aid Procedures
First-Aid Measures
| Exposure Route | Procedure |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[2][4][10] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][10] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4][10] |
Disposal Plan
The disposal of this compound and its contaminated materials must be handled in accordance with all federal, state, and local regulations.[2][13]
-
Waste Identification : this compound waste is considered chemical waste.
-
Containerization : Collect waste in a suitable, labeled, and closed container.[10]
-
Disposal Method :
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[2]
-
Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method.[2]
-
Do not dispose of the material into the environment, such as drains or water courses.[4][10]
-
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the product itself.[2]
Safe Handling and Emergency Workflow
The following diagram illustrates the logical workflow for safely handling this compound and responding to potential incidents.
Caption: Workflow for safe handling and emergency response for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. pogo.ca [pogo.ca]
- 10. echemi.com [echemi.com]
- 11. biosynth.com [biosynth.com]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
